molecular formula C11H10N2O B1355153 3-(Pyridin-2-yloxy)aniline CAS No. 86556-09-4

3-(Pyridin-2-yloxy)aniline

Cat. No.: B1355153
CAS No.: 86556-09-4
M. Wt: 186.21 g/mol
InChI Key: CLQMOPKXIBQKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yloxy)aniline is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMOPKXIBQKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522355
Record name 3-[(Pyridin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86556-09-4
Record name 3-[(Pyridin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)aniline (CAS: 86556-09-4): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yloxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of pharmacologically active agents, particularly kinase inhibitors. This guide will delve into its chemical and physical properties, plausible synthetic routes with detailed experimental considerations, and its strategic application in drug discovery, supported by an understanding of its role as a privileged scaffold. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the leveraging of this versatile building block in the design and synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a biaryl amine that incorporates a substituted aniline ring linked to a pyridine ring via an ether bridge. This arrangement provides a unique combination of a hydrogen-bond-accepting pyridine nitrogen and an aniline moiety that is readily amenable to functionalization, making it a valuable intermediate in the synthesis of diverse and complex molecules.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference. These properties are crucial for designing experimental conditions, from reaction setups to analytical method development.

PropertyValueSource(s)
CAS Number 86556-09-4[1][2][3]
Molecular Formula C₁₁H₁₀N₂O[1][3][4]
Molecular Weight 186.21 g/mol [1][3][4]
Monoisotopic Mass 186.079312947 Da[1]
IUPAC Name This compound[1]
Synonyms 3-(Pyridin-2-yloxy)-phenylamine[1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 48.1 Ų[1]

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data, which serves as a benchmark for characterization.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the eleven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom of the pyridine ring attached to the ether oxygen will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹).[1]

Synthesis and Reactivity

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAAr)

This proposed synthesis involves the reaction of 3-aminophenol with 2-chloropyridine in the presence of a suitable base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_aminophenol 3-Aminophenol Reaction SNAAr Reaction 3_aminophenol->Reaction 2_chloropyridine 2-Chloropyridine 2_chloropyridine->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Heat Heat (Δ) Heat->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthesis of this compound via SNAAr.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq) and a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), portion-wise at room temperature. The choice of base is critical; a stronger base like NaH will deprotonate the phenol more effectively, driving the reaction forward.

  • Addition of Electrophile: Add 2-chloropyridine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role in Drug Discovery: A Privileged Scaffold

The pyridinylaniline moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules that exhibit a wide range of biological activities.[7] This is particularly true in the field of kinase inhibition, a major focus of modern cancer therapy.[7]

Conceptual Role in Kinase Inhibition

The structural features of this compound make it an excellent starting point for the design of kinase inhibitors.

Kinase_Inhibition_Concept cluster_scaffold This compound Scaffold cluster_features Key Structural Features cluster_interaction Interaction with Kinase ATP Binding Pocket Scaffold Core Structure Pyridine_N Pyridine Nitrogen (H-bond acceptor) Scaffold->Pyridine_N Aniline_NH2 Aniline Amine (Functionalization handle) Scaffold->Aniline_NH2 Biaryl_Ether Biaryl Ether Linker (Conformational control) Scaffold->Biaryl_Ether Hinge_Binding Hinge Region Binding Pyridine_N->Hinge_Binding Forms key H-bond Side_Chain_Mod Side Chain Modifications Aniline_NH2->Side_Chain_Mod Allows for SAR exploration Potent_Inhibitor Potent and Selective Kinase Inhibitor Hinge_Binding->Potent_Inhibitor Selectivity_Pocket Targeting Selectivity Pockets Side_Chain_Mod->Selectivity_Pocket Selectivity_Pocket->Potent_Inhibitor

Caption: Conceptual role of the scaffold in kinase inhibitor design.

  • Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.[7]

  • Vector for Functionalization: The aniline nitrogen provides a convenient point for chemical modification. Through amide bond formation or other coupling reactions, various side chains can be introduced to target other regions of the ATP pocket, thereby enhancing potency and selectivity.[8]

  • Rigid Core: The biaryl ether structure provides a semi-rigid core that can be appropriately decorated to optimize pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[9][10]

The discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors further highlights the utility of similar scaffolds in targeting protein kinases, in this case, RIPK1.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures based on available Safety Data Sheets (SDS).[12][13]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

  • Ventilation: Use only outdoors or in a well-ventilated area. Work under a chemical fume hood.[12]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12] It may be light-sensitive and should be stored under an inert atmosphere.[13]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[12]

First-Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

  • If on Skin: Wash with plenty of soap and water. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse.[12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[12]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is undeniable. Its straightforward, plausible synthesis via robust methods like nucleophilic aromatic substitution makes it an accessible starting point for drug discovery campaigns. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this privileged scaffold in their pursuit of novel therapeutics.

References

3-(Pyridin-2-yloxy)aniline molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-(Pyridin-2-yloxy)aniline

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 86556-09-4), a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. As a member of the pyridinylaniline class of compounds, it represents a "privileged scaffold" frequently utilized in the design of pharmacologically active agents, particularly kinase inhibitors.[1] This document details the compound's core molecular structure, formula, and key physicochemical properties relevant to drug development. Furthermore, it outlines a robust framework for its analytical characterization using modern spectroscopic techniques and presents a detailed, field-proven synthetic protocol. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Molecular Identity and Structure

This compound is a diaryl ether, structurally composed of a pyridine ring and an aniline ring linked by an ether oxygen atom. This arrangement confers a unique combination of electronic and steric properties that are advantageous in molecular design.

Chemical Formula and Identifiers

The fundamental molecular and registration data for this compound are summarized below.

IdentifierValueSource
Molecular Formula C₁₁H₁₀N₂O[2][3]
Molecular Weight 186.21 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 86556-09-4[3]
SMILES C1=CC=NC(=C1)OC2=CC=CC(=C2)N[2]
InChIKey CLQMOPKXIBQKKG-UHFFFAOYSA-N[2][3]
Synonyms 3-(Pyridin-2-yloxy)-phenylamine, m-(2-pyridyloxy)aniline[3]
Molecular Structure Analysis

The structure features three key components:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction point in many biological systems, such as the hinge region of protein kinases.[1]

  • Aniline Moiety: A benzene ring substituted with an amino group (-NH₂). The amino group is a hydrogen bond donor and provides a convenient point for chemical modification and further functionalization.[1][5]

  • Ether Linkage (-O-): This flexible linkage connects the two aromatic rings. The presence of two rotatable bonds around the ether linkage allows for conformational adaptability, which can be crucial for optimal binding to a biological target.[4]

The substitution pattern is meta on the aniline ring, which directs the vector and geometry of subsequent modifications.

Visualization of Molecular Structure

The 2D chemical structure of this compound is depicted below.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_quality Quality Control Synthesis Chemical Synthesis (e.g., Ullmann Condensation) Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification MS Mass Spectrometry (Confirm MW) Purification->MS Pure Compound NMR NMR Spectroscopy (¹H, ¹³C - Confirm Connectivity) Purification->NMR Pure Compound IR IR Spectroscopy (Confirm Functional Groups) Purification->IR Pure Compound Purity Purity Analysis (HPLC/LC-MS) MS->Purity Validated Structure NMR->Purity Validated Structure IR->Purity Validated Structure Final Final Purity->Final ≥95% Pure Material

References

Spectroscopic Profile of 3-(Pyridin-2-yloxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyridin-2-yloxy)aniline is a bi-aromatic molecule incorporating a pyridine ring linked to an aniline moiety through an ether bridge. This unique structural arrangement confers a distinct set of physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical environments. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and methodologies.

Molecular Structure and Isomeric Considerations

The molecular formula for this compound is C₁₁H₁₀N₂O, with a monoisotopic mass of 186.07932 Da.[1] The connectivity of the pyridyl and phenyl rings through an oxygen atom, along with the meta substitution of the aniline, dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Mass_Spec_Fragmentation M [C₁₁H₁₀N₂O]⁺˙ m/z = 186 M-H [C₁₁H₉N₂O]⁺ m/z = 185 M->M-H - H˙ frag1 [C₆H₆NO]⁺ m/z = 108 M->frag1 - C₅H₄N˙ frag2 [C₅H₄N]⁺ m/z = 78 M->frag2 - C₆H₆NO˙ frag3 [C₆H₅N]⁺˙ m/z = 91 frag1->frag3 - OH˙

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Pyridin-2-yloxy)aniline (CAS No. 86556-09-4), a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and professionals in pharmaceutical development, this document synthesizes critical safety protocols, detailed handling procedures, plausible synthetic routes, and its significant applications, particularly in the development of kinase inhibitors. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safe and effective laboratory practice.

Section 1: Compound Identification and Safety Profile

This compound is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₂O.[1][2] Its structure, featuring a pyridine ring linked to an aniline moiety via an ether bond, makes it a valuable scaffold in medicinal chemistry. However, this same functionality necessitates a thorough understanding of its hazard profile to ensure safe handling.

1.1: Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant.[1] The Globally Harmonized System (GHS) classifications highlight several potential hazards.[1][3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]

The toxicological properties of this compound have not been fully investigated, warranting a cautious approach in its handling.[1]

1.2: Safety Data Summary

The following table summarizes the key safety information for this compound.

Identifier Value Source
CAS Number 86556-09-4--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₀N₂O--INVALID-LINK--[1]
Molecular Weight 186.21 g/mol --INVALID-LINK--[1]
Appearance SolidMCE
GHS Pictogram GHS07 (Exclamation Mark)Fisher Scientific[1]
Signal Word WarningFisher Scientific[1]
Hazard Statements H302, H312, H315, H319, H332, H335PubChem[3]
Precautionary Statements P280, P302+P352, P304+P340, P305+P351+P338Fisher Scientific[1]

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with pyridine derivatives.[4] The volatile nature and potential health risks of such compounds demand a well-ventilated workspace and meticulous handling procedures.[4]

2.1: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[4]

  • Hand Protection: Nitrile or neoprene gloves are recommended; latex gloves are not suitable.[4] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]

2.2: Engineering Controls and Emergency Procedures
  • Ventilation: Work must be performed in a well-ventilated laboratory, with all weighing and transfer operations conducted within a fume hood.[4]

  • Emergency Eyewash and Shower: An accessible and functioning emergency eyewash station and safety shower are essential in the immediate work area.

  • Spill Response: In case of a spill, evacuate the area and prevent the spread of dust. Use an absorbent material like sand or vermiculite to contain the spill. The collected material should be placed in a sealed container for proper disposal.

2.3: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Keep containers tightly closed to prevent moisture absorption and contamination.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[1]

Section 3: Synthesis and Purification

3.1: Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl ethers and aryl amines, typically involving a copper catalyst.[6]

Ullmann Condensation for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Aminophenol Catalyst CuI (Copper(I) Iodide) Reactant1->Catalyst + Reactant2 2-Chloropyridine Reactant2->Catalyst + Base K₂CO₃ (Potassium Carbonate) Catalyst->Base Solvent DMF (Dimethylformamide) Base->Solvent Product This compound Solvent->Product Heat (e.g., 120-150 °C) Inert Atmosphere (N₂ or Ar)

Caption: Proposed Ullmann condensation for the synthesis of this compound.

3.2: Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminophenol (1.0 eq), 2-chloropyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Section 4: Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a critical interaction with the hinge region of the kinase ATP-binding pocket, while the aniline moiety provides a versatile point for further chemical modification.[3]

4.1: Role as a Kinase Inhibitor Intermediate

While the direct biological activity of this compound is not extensively documented, its primary value lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors.[3] A structurally related compound, 3-Methyl-4-(pyridin-4-yl)aniline, is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[4]

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.

Generic RTK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Provides Phosphate PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling (Cell Proliferation, Survival, etc.) PhosphorylatedSubstrate->DownstreamSignaling Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates Inhibitor Pyridinylaniline-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Simplified RTK signaling and the inhibitory action of a pyridinylaniline-based drug.

Section 5: Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. Its synthesis, while requiring careful execution of modern cross-coupling reactions, is achievable through established methods. However, its hazardous properties necessitate strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting, emphasizing the critical interplay between chemical synthesis, safety, and therapeutic application.

References

Introduction: The Role of 3-(Pyridin-2-yloxy)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(Pyridin-2-yloxy)aniline

This compound (CAS No: 86556-09-4) is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its structure, which combines a pyridine ring, an ether linkage, and an aniline moiety, makes it a versatile scaffold for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The physicochemical properties of this intermediate, specifically its solubility and stability, are paramount as they directly influence its utility in synthetic reactions, its purification, its formulation into a drug product, and ultimately, its bioavailability and therapeutic efficacy.[1][2]

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols to enable robust and reliable characterization of this compound. The methodologies described herein are grounded in established principles and regulatory standards to ensure scientific integrity and trustworthiness.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into experimental analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[3]
Molecular Weight 186.21 g/mol PubChem[3]
XLogP3 1.7PubChem[3]
Hydrogen Bond Donors 1 (from aniline -NH₂)PubChem[3]
Hydrogen Bond Acceptors 3 (1 from pyridine -N=, 1 from ether -O-, 1 from aniline -NH₂)PubChem[3]

The XLogP3 value of 1.7 suggests moderate lipophilicity, while the presence of both hydrogen bond donors and acceptors indicates the potential for interaction with both protic and aprotic polar solvents.[2][3]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developmental potential. Poor solubility can lead to challenges in formulation, low bioavailability, and ultimately, the failure of a promising drug candidate.[1][4] Therefore, a thorough understanding of the solubility of this compound across a range of pharmaceutically relevant solvents is a prerequisite for its effective use.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[2] The molecular structure of this compound features:

  • Polar Moieties : The pyridine nitrogen and the aniline group are capable of forming hydrogen bonds.[2]

  • Aromatic Systems : The phenyl and pyridine rings can engage in van der Waals forces and dipole-dipole interactions.[2]

This combination suggests that this compound will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aliphatic solvents.[2][5]

Qualitative Solubility Assessment

Based on its structural features, the expected solubility of this compound in common organic solvents is summarized below. This provides a crucial starting point for solvent screening in synthesis, purification, and formulation.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe aniline N-H group acts as a hydrogen bond donor, while the pyridine and aniline nitrogen atoms act as acceptors, facilitating strong interactions with protic solvents.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe molecule's polarity can be effectively solvated by the polar nature of these solvents through dipole-dipole interactions.[2]
Non-Polar Toluene, HexaneLowThe overall polarity imparted by the nitrogen and oxygen heteroatoms limits solubility in non-polar hydrocarbon solvents.[2]
Aqueous Media Water, BufferspH-DependentThe aniline moiety (pKa ~4-5) and pyridine moiety (pKa ~5) mean the molecule's charge state and solubility will vary significantly with pH. Solubility is expected to be higher in acidic buffers where the amine and pyridine groups are protonated.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[6] This protocol outlines the definitive procedure for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, pH 2.0 HCl buffer, pH 7.4 PBS buffer, Methanol, Acetonitrile, DMSO)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is critical for ensuring equilibrium has been reached.[6]

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is achieved (typically 24 to 72 hours).[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[7]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial for analysis. This step is crucial to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated, stability-indicating HPLC-UV method.[7][8] The concentration is determined by comparing the peak area to a standard calibration curve.

Visualization: Solvent Selection Workflow

The following diagram outlines a logical workflow for solubility assessment during early-stage drug development, guiding researchers from initial screening to formulation-relevant characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Thermodynamic Characterization cluster_2 Phase 3: Pre-formulation Assessment A Compound Received B Kinetic Solubility Screen (High-Throughput) A->B C Categorize: High / Medium / Low B->C D Thermodynamic Solubility (Shake-Flask Method) C->D For promising leads E Aqueous Buffers (pH 1-8) D->E F Biorelevant Media (FaSSIF / FeSSIF) D->F G Organic Solvents D->G H Data Analysis & Risk Assessment E->H Inform formulation strategy F->H G->H Inform process chemistry I Select Solvents for Toxicology & PK Studies H->I

Caption: Logical workflow for solubility assessment in drug discovery.

Part 2: Stability Profile

Assessing the intrinsic stability of a drug substance is a mandatory regulatory requirement and a cornerstone of drug development.[9][10][11] Stability studies, particularly forced degradation, provide critical insights into the degradation pathways and products of a molecule, which informs the development of stable formulations, the selection of proper storage conditions, and the establishment of a shelf life.[12][13][14]

Theoretical Considerations: Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation under stress conditions:

  • Ether Linkage: The C-O bond of the ether is potentially susceptible to cleavage under harsh acidic or basic hydrolytic conditions.

  • Aniline and Pyridine Rings: These electron-rich aromatic systems are prone to oxidation, potentially forming N-oxides or other oxidative degradation products.[15][16] The aniline group is particularly sensitive.

  • Aromatic System: The overall structure may be sensitive to photolytic degradation upon exposure to UV or visible light.[12]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing and is essential for developing and validating stability-indicating analytical methods.[13][17] The following protocol is based on the International Council for Harmonisation (ICH) Q1A guideline.[9][11][12]

Objective: To identify potential degradation products and pathways for this compound and to demonstrate the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample, protected from stress, is analyzed concurrently.

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 M HCl.

    • Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • If no degradation occurs, more strenuous conditions (e.g., 1 M HCl, longer duration) may be applied.[13]

    • Neutralize the sample before analysis.

  • Basic Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH.

    • Store at an elevated temperature (e.g., 60°C) for a defined period.

    • If no degradation occurs, increase the base concentration or duration.[13]

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for a defined period (e.g., 24 hours).[14]

    • Analyze the sample directly.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in an oven (e.g., 80°C) for a defined period (e.g., 7 days).

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B.[18]

    • A dark control sample should be stored under the same conditions to isolate light-induced degradation.

    • Analyze the samples.

Data Analysis: For each condition, analyze the stressed samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The chromatograms should be evaluated for:

  • Decrease in the peak area of this compound.

  • Appearance of new peaks corresponding to degradation products.

  • Peak purity analysis of the parent compound to ensure it is not co-eluting with any degradants.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical ConditionsExpected Outcome
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CPotential for slow degradation via ether cleavage.
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°CPotential for slow degradation.
Oxidation 3% - 30% H₂O₂Room TemperatureHigh likelihood of degradation, particularly at the aniline and pyridine nitrogens.[14]
Thermal Dry Heat80°CExpected to be relatively stable, but melting point should be considered.
Photolytic UV/Vis Light1.2 million lux-hrPotential for degradation due to aromatic nature.[12]
Visualization: Potential Degradation Pathways

This diagram illustrates the likely points of chemical instability in the this compound molecule under forced degradation conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent This compound Hydrolysis_Product1 3-Aminophenol Parent->Hydrolysis_Product1 Ether Cleavage Hydrolysis_Product2 2-Hydroxypyridine Parent->Hydrolysis_Product2 Ether Cleavage Oxidation_Product1 N-Oxide Derivatives Parent->Oxidation_Product1 Oxidative Attack Oxidation_Product2 Ring-Hydroxylated Species Parent->Oxidation_Product2 Oxidative Attack

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. A thorough characterization, following the principles and protocols outlined herein, is not merely a data-gathering exercise; it is a critical investment in the drug development process. The insights gained from these studies directly inform process chemistry, guide formulation development, ensure regulatory compliance, and ultimately increase the probability of successfully advancing a promising chemical entity toward the clinic. By adhering to these self-validating systems and authoritative standards, researchers can ensure the generation of high-quality, reliable data, underpinning the integrity of their research and development programs.

References

The Rising Therapeutic Potential of 3-(Pyridin-2-yloxy)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The 3-(pyridin-2-yloxy)aniline core has emerged as one such scaffold, demonstrating a remarkable versatility that spans multiple therapeutic areas. This diaryl ether motif, which links a pyridine ring to an aniline moiety, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable lipophilic character. These features make it an ideal starting point for the development of potent and selective modulators of key biological pathways.

This technical guide offers an in-depth exploration of the biological activities associated with this compound derivatives. We will delve into their primary role as kinase inhibitors in oncology, supported by mechanistic insights and structure-activity relationship (SAR) data. Furthermore, we will explore their burgeoning potential in other therapeutic domains, including neuroprotection, and as anti-inflammatory and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also practical, field-proven experimental protocols to guide future investigations.

I. Anticancer Activity: Targeting Dysregulated Kinase Signaling

The most extensively documented biological activity of this compound derivatives is their potent inhibitory effect on protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The scaffold is particularly adept at targeting the ATP-binding site of various kinases. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase, a foundational interaction for many kinase inhibitors. The aniline portion of the molecule offers a versatile point for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A. Mechanism of Action: Inhibition of the c-Met Tyrosine Kinase

A prominent target for this class of compounds is the c-Met receptor tyrosine kinase.[2] Overexpression or mutation of c-Met, the receptor for hepatocyte growth factor (HGF), is a known driver of tumor growth, invasion, and metastasis in a variety of cancers, including those of the kidney, liver, and lung.[3][4] Derivatives of the pyridin-yloxy)aniline scaffold have been shown to act as potent ATP-competitive inhibitors of c-Met, blocking downstream signaling cascades.

Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its activation loop. This triggers the recruitment and phosphorylation of downstream signaling proteins, activating pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility. By occupying the ATP-binding pocket, this compound derivatives prevent the phosphorylation of c-Met and its downstream effectors, thereby abrogating the oncogenic signaling.

cMet_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates Inhibitor This compound Derivative Inhibitor->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HGF HGF HGF->cMet Binds

Caption: c-Met Signaling Pathway and Point of Inhibition.
B. Structure-Activity Relationship (SAR) Insights

Studies on structurally related compounds, such as 4-(pyridin-4-yloxy)benzamide and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, provide valuable insights into the SAR of this class as c-Met inhibitors. These studies underscore the importance of specific substitutions on both the aniline and pyridine rings for optimizing potency and selectivity.

  • Substitutions on the Aniline Ring: The aniline nitrogen often serves as an attachment point for side chains that can extend into other pockets of the kinase active site, enhancing affinity and modulating selectivity. For instance, the introduction of a 1,2,3-triazole fragment linked to a substituted benzene ring has been shown to significantly improve antitumor activity.[1]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, on the phenoxy ring can be crucial for activity. This is a common feature in many Type II kinase inhibitors, influencing the electronic properties and binding interactions of the molecule.

  • Hydrophilic Moieties: Incorporating hydrophilic groups, such as morpholine, can improve the pharmacokinetic properties of the compounds and enhance interactions with the hinge region of the kinase.[1]

C. Quantitative Analysis of Kinase Inhibition

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents representative data for a series of 4-(pyridin-4-yloxy)benzamide derivatives against various cancer cell lines, illustrating the potent antiproliferative activity.

Compound IDModificationA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)
B26 4-fluorophenyl at triazole, morpholine on pyridine amide3.22 ± 0.124.33 ± 0.095.82 ± 0.09
B25 4-fluorophenyl at triazole, piperidine on pyridine amide6.81 ± 0.219.15 ± 0.1511.27 ± 0.18
B27 4-fluorophenyl at triazole, N,N-dimethyl on pyridine amide9.56 ± 0.3312.89 ± 0.2213.60 ± 0.25
Golvatinib Reference c-Met Inhibitor8.14 ± 0.4515.17 ± 0.1716.91 ± 0.29
Data synthesized from a study on 4-(pyridin-4-yloxy)benzamide derivatives.[1]

II. Neuroprotective and Neuromodulatory Activities

Beyond oncology, the this compound scaffold is gaining attention for its potential in treating neurological and neurodegenerative disorders.

A. Inhibition of Tyrosine Hydroxylase

The parent compound, this compound, has been identified as a potent inhibitor of tyrosine hydroxylase.[5] This enzyme is the rate-limiting step in the synthesis of dopamine. Its inhibition can have significant implications for disorders involving dysregulated dopamine levels, such as Parkinson's disease, where it could potentially modulate neuronal degeneration.[5]

B. Modulation of Nicotinic Acetylcholine Receptors

Structurally related pyridine derivatives have been investigated as neuroprotective agents for Alzheimer's disease. One such derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[6] This compound has been shown to protect against β-amyloid-induced neurotoxicity and inhibit its aggregation, suggesting that the pyridin-yloxy core can be adapted to target specific receptors in the central nervous system.[6]

III. Anti-inflammatory and Antimicrobial Potential

The versatility of the pyridin-yloxy-aniline scaffold extends to its potential as an anti-inflammatory and antibacterial agent, although this is a less explored area.

A. Anti-inflammatory Effects

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in preclinical models.[7] The proposed mechanism involves the chelation of iron, which can catalyze the formation of reactive oxygen species that contribute to inflammation. Given that cyclooxygenase, a key enzyme in the inflammatory pathway, is heme-dependent, this iron-chelating property could be a viable anti-inflammatory strategy.[7] While not directly studying the this compound core, these findings suggest a plausible mechanism that could be explored for this scaffold.

B. Antibacterial Activity

Pyridine derivatives are a well-established class of antibacterial agents.[8][9] For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against a range of Gram-positive bacteria, including resistant strains like Staphylococcus aureus.[10] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[11] The this compound scaffold represents a promising starting point for the development of novel antibacterial agents, leveraging the known antimicrobial properties of the pyridine ring.

IV. Experimental Protocols

To facilitate further research in this area, we provide the following detailed, field-tested protocols. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.

A. Synthesis of the this compound Scaffold via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of the diaryl ether bond central to this scaffold.[12]

Objective: To synthesize this compound from 2-chloropyridine and 3-aminophenol.

Materials:

  • 2-chloropyridine

  • 3-aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 eq.), 2-chloropyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-aminophenol.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the IC50 value of a test compound against a specific protein kinase, such as c-Met.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound in DMSO D Add compound/DMSO to 384-well plate A->D B Prepare Kinase Reaction Mix: Kinase, Substrate, Buffer E Add Kinase Reaction Mix (Incubate 10 min) B->E C Prepare Substrate/ATP Mix F Initiate reaction with Substrate/ATP Mix (Incubate 60 min at 30°C) C->F D->E E->F G Add ADP-Glo™ Reagent (Incubate 40 min) F->G H Add Kinase Detection Reagent (Incubate 30 min) G->H I Measure Luminescence (Plate Reader) H->I J Plot Luminescence vs. log[Inhibitor] I->J K Fit sigmoidal curve to determine IC50 J->K

Caption: Experimental Workflow for a Luminescence-Based Kinase Assay.

Objective: To determine the IC50 of a this compound derivative against a target kinase.

Materials:

  • Target kinase (e.g., recombinant c-Met)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series is 100 µM. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of a solution containing the kinase in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously provides luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

V. Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and promising platform in drug discovery. Its proven efficacy as a potent inhibitor of oncogenic kinases, particularly c-Met, highlights its immediate relevance in the development of new cancer therapeutics. The emerging data on its neuroprotective, anti-inflammatory, and antimicrobial activities suggest a much broader therapeutic potential that is yet to be fully realized.

Future research should focus on several key areas:

  • Expansion of SAR Studies: A systematic exploration of substitutions at various positions of both the pyridine and aniline rings is needed to build comprehensive SAR models for different biological targets.

  • Mechanism of Action Studies: For the less-explored biological activities, detailed mechanistic studies are required to identify the specific molecular targets and pathways being modulated.

  • Pharmacokinetic Optimization: As promising lead compounds are identified, a focus on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.

  • Selectivity Profiling: For kinase inhibitors, broad profiling against a panel of kinases is essential to understand the selectivity of new derivatives and to anticipate potential off-target effects.

By leveraging the foundational knowledge outlined in this guide and employing rigorous experimental design, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

3-(Pyridin-2-yloxy)aniline: A Versatile Synthetic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yloxy)aniline is a heterocyclic aromatic amine that has emerged as a cornerstone synthetic intermediate in medicinal chemistry. Its structure, which marries a nucleophilic aniline moiety with a hydrogen-bond accepting pyridyl ether, represents a "privileged scaffold" frequently employed in the design of pharmacologically active agents, most notably kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, robust synthetic routes, spectroscopic signature, and critical reaction pathways. We delve into the causality behind its versatile reactivity, offering field-proven insights into its application as a pivotal building block for constructing complex molecular architectures. This document is intended to serve as a practical resource for researchers leveraging this compound in drug discovery and development campaigns.

Core Molecular Profile

Understanding the fundamental properties of a building block is critical for its effective deployment in a synthetic strategy. This compound's characteristics, summarized below, dictate its solubility, reactivity, and potential for forming key intermolecular interactions with biological targets.

Physicochemical & Structural Data

The key properties of this compound are compiled from authoritative chemical databases.[3][4]

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OPubChem[3]
Molecular Weight 186.21 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 86556-09-4PubChem[3]
Appearance Light brown to brown solidChemicalBook[5]
XLogP3 1.7PubChem[3]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[3]
Hydrogen Bond Acceptors 3 (N in pyridine, O-ether, N in amine)PubChem[3]
Monoisotopic Mass 186.079312947 DaPubChem[3]

Synthesis and Spectroscopic Characterization

The accessibility of a building block is paramount. The synthesis of this compound is typically achieved through a classical yet robust cross-coupling reaction, the Ullmann condensation.

Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is the archetypal method for forming diaryl ethers, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[6][7] In this case, 2-chloropyridine is coupled with 3-aminophenol. The copper catalyst is essential for facilitating the C-O bond formation, which typically requires elevated temperatures.[7][8]

Reaction: 3-Aminophenol + 2-Chloropyridine → this compound

Detailed Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., as base), and copper(I) iodide (CuI, 0.1 eq., as catalyst).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.

  • Reactant Addition: Add 2-chloropyridine (1.1 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions A 3-Aminophenol H Ullmann Condensation A->H B 2-Chloropyridine B->H C Cu(I) Catalyst (e.g., CuI) C->H D Base (e.g., K2CO3) D->H E High-Boiling Solvent (e.g., DMF, DMSO) E->H F Inert Atmosphere (N2) F->H G Heat (120-140 °C) G->H I Work-up & Purification (Extraction, Chromatography) H->I J This compound I->J

Caption: Ullmann condensation workflow for synthesizing this compound.

Spectroscopic Signature

Characterization is key to confirming the identity and purity of the synthesized product. Below are the predicted spectroscopic data based on the molecule's structure.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

Analysis Type Feature Predicted Chemical Shift / Wavenumber Rationale / Assignment
¹H NMR Aromatic Protons (Aniline Ring)δ 6.2 - 7.2 ppmProtons ortho, meta, and para to the -NH₂ and -OAr groups.
Aromatic Protons (Pyridine Ring)δ 6.8 - 8.2 ppmDistinct signals for protons on the pyridine ring, with the proton alpha to the nitrogen being the most downfield.
Amine Protons (-NH₂)δ 3.5 - 5.0 ppm (broad singlet)Exchangeable protons; chemical shift can vary with solvent and concentration.
¹³C NMR Aromatic Carbonsδ 110 - 165 ppmA complex region showing all 11 unique carbon atoms of the aromatic rings.
C-O (Ether Linkage)δ ~164 ppmQuaternary carbon of the pyridine ring attached to the ether oxygen.
C-N (Aniline)δ ~148 ppmCarbon atom of the aniline ring attached to the amino group.
IR Spectroscopy N-H Stretch3300 - 3500 cm⁻¹ (two bands)Characteristic of a primary amine (-NH₂).
C-O-C Stretch (Aryl Ether)1200 - 1250 cm⁻¹ (asymmetric)Indicates the presence of the diaryl ether linkage.
C=N, C=C Stretch (Aromatic)1450 - 1600 cm⁻¹Multiple sharp bands corresponding to the aromatic rings.

Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, primarily centered on the nucleophilic aniline group. This functionality serves as a versatile handle for elaboration into a wide array of more complex structures.

Key Reaction Pathways

The primary amine is a potent nucleophile and the cornerstone of this building block's utility. It readily participates in several fundamental transformations crucial for drug synthesis.

  • N-Acylation (Amide Formation): Reaction with acyl chlorides or activated carboxylic acids to form stable amide bonds. This is a foundational step for introducing side chains.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. This linkage is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions.

  • Buchwald-Hartwig Amination: The aniline itself can act as the amine component in this powerful palladium-catalyzed cross-coupling reaction to form a new C-N bond with a different aryl halide, creating more complex tri-aryl systems.[11][12][13] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency in this transformation.[14]

Diagram of Core Reactivity

G cluster_reactions Reactions at the Aniline Nitrogen cluster_products Resulting Scaffolds start This compound A N-Acylation (+ R-COCl) start->A B Urea Formation (+ R-NCO) start->B C Buchwald-Hartwig (+ Ar-X, Pd Catalyst) start->C P1 Amide Derivative A->P1 P2 Urea Derivative B->P2 P3 Tri-Aryl Amine Derivative C->P3

Caption: Key synthetic transformations originating from the aniline moiety.

Application Spotlight: Scaffolding for Kinase Inhibitors

The 2-aminopyridine and related pyridinylaniline motifs are considered "privileged structures" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][15] Kinases are a critical class of drug targets, and their deregulation is a hallmark of many cancers.[15][16]

The Kinase Hinge-Binding Paradigm

Most kinase inhibitors target the ATP-binding pocket. A crucial interaction point within this pocket is the "hinge region," a short peptide backbone that connects the N- and C-lobes of the kinase. The pyridin-2-yloxy aniline scaffold is exceptionally well-suited to exploit this region:

  • Hydrogen Bonding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, forming one or more critical hydrogen bonds with the amide backbone of the hinge residues (e.g., the NH of a cysteine or methionine). This interaction serves as a primary anchor for the inhibitor.[1]

  • Vector for Elaboration: The aniline nitrogen provides a well-defined synthetic vector. Modifications at this position allow chemists to introduce various substituents that can probe deeper into the ATP pocket, interact with other residues, and ultimately confer potency and selectivity for the target kinase.[17][18]

Conceptual Diagram of Kinase Inhibition

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket scaffold < Pyridine RingEther LinkageAniline RingSide Chain (R) > scaffold:e->hinge:w H-Bond Acceptor scaffold:e->pocket:w Occupies Pocket

Caption: Role of the scaffold in binding to a kinase active site.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is synthesized from publicly available safety data sheets (SDS).[3][19]

Table 3: GHS Hazard Information

Pictogram(s) Signal Word Hazard Statements Precautionary Statements
alt text
Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into chemical scaffolds of high therapeutic relevance. Its straightforward synthesis via the Ullmann condensation and the predictable, high-value reactivity of its aniline moiety make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to accelerate the design and synthesis of novel drug candidates, particularly in the competitive field of kinase inhibitor development.

References

A Technical Guide to the Research Applications of 3-(Pyridin-2-yloxy)aniline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of heteroaromatic systems and flexible ether linkages has yielded numerous scaffolds of profound importance in medicinal chemistry. Among these, 3-(Pyridin-2-yloxy)aniline emerges as a molecule of significant interest. Its structure, combining a pyridine ring—a privileged element in countless approved drugs—with an aminophenoxy moiety, presents a unique constellation of hydrogen bond donors and acceptors, and a conformational profile amenable to interacting with a variety of biological targets. This technical guide provides an in-depth exploration of the potential research applications of this compound, moving from its fundamental chemical synthesis to its prospective roles in oncology, neurodegenerative disease, and beyond. We furnish detailed, field-proven experimental protocols and logical workflows to empower researchers to harness the full potential of this versatile chemical entity.

Introduction: The Strategic Value of the Pyridin-2-yloxy Aniline Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and natural products. Its nitrogen atom provides a key hydrogen bond acceptor and a locus of basicity that can be crucial for aqueous solubility and target engagement. When coupled with an aniline via an ether linkage, the resulting diaryl ether amine scaffold gains a three-dimensional architecture that is frequently exploited in the design of enzyme inhibitors, particularly protein kinase inhibitors.

This compound (Figure 1) is a specific embodiment of this scaffold. The meta-position of the amine group on the phenyl ring and the 2-positional ether on the pyridine ring create a distinct vectoral arrangement of interaction points. This structure can be viewed as a "fragment" in the context of fragment-based drug discovery (FBDD), a powerful methodology for building potent leads from smaller, low-affinity binders.[1][2] The inherent simplicity and synthetic tractability of this compound make it an ideal starting point for chemical elaboration and the exploration of structure-activity relationships (SAR).

Figure 1: Chemical Structure of this compound

Chemical structure of this compound
Source: PubChem CID 13150573[3]

This guide will illuminate three primary avenues of research for this compound, providing the scientific rationale and detailed methodologies for each.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂OPubChem[3]
Molecular Weight186.21 g/mol PubChem[3]
XLogP31.7PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Table 1: Key Physicochemical Properties of this compound.

Synthesis and Characterization

The synthesis of diaryl ethers such as this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.[4][5][6] The SNAr pathway is often preferable for its milder conditions when one of the aromatic rings is sufficiently electron-deficient, as is the case with 2-halopyridines.[5][7]

Rationale for Synthetic Approach

We propose a copper-catalyzed Ullmann-type C-O cross-coupling reaction. This approach is robust and well-precedented for the formation of diaryl ethers, especially when SNAr reactions are sluggish.[4][8] The reaction couples a halo-pyridine with an aminophenol. Using 2-chloropyridine and 3-aminophenol is a common and cost-effective choice. The copper catalyst, often in the form of Cu(I) salts like CuI, facilitates the coupling, and a ligand such as N,N-dimethylglycine can accelerate the reaction and allow for lower temperatures.[8]

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Chloropyridine

  • 3-Aminophenol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-aminophenol (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by 2-chloropyridine (1.2 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under argon for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure and purity.

  • Mass Spectrometry (MS): Verify the molecular weight (Expected [M+H]⁺ ≈ 187.08).

  • FT-IR: Identify key functional groups (e.g., N-H, C-O-C stretches).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Combine 3-Aminophenol, CuI, Ligand, Base in Schlenk Flask B Purge with Argon A->B C Add Anhydrous Dioxane and 2-Chloropyridine B->C D Heat to 90-100 °C (12-24h) C->D E Monitor by TLC D->E F Cool & Quench with Water E->F G Extract with EtOAc F->G H Wash with NaHCO₃ & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify by Flash Chromatography I->J K NMR, MS, FT-IR J->K

A generalized workflow for the synthesis and purification of this compound.

Potential Research Application I: Kinase Inhibitor Development

The this compound scaffold is a "hinge-binding" motif present in numerous kinase inhibitors. The pyridine nitrogen can accept a hydrogen bond from the backbone amide NH of the kinase hinge region, while the aniline NH can donate a hydrogen bond to a backbone carbonyl. This two-point interaction provides a strong anchor for binding.

Scientific Rationale

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[9] The development of selective kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an excellent starting point for designing inhibitors against various kinases, such as Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[10][11] Reports indicate that the broader class of compounds has inhibitory activity against CDKs and other kinases like CHK1 and Tie-2.

Experimental Workflow: Kinase Inhibitor Screening

A logical workflow involves screening the parent compound against a panel of kinases, followed by chemical elaboration to improve potency and selectivity for any identified hits.

Kinase_Screening_Workflow A Synthesize & Purify This compound B Primary Screen: Test against a diverse kinase panel (e.g., 96-well format) A->B C Identify 'Hits': Kinases inhibited >50% at a set concentration (e.g., 10 µM) B->C D Secondary Assay: Determine IC₅₀ values for hits C->D E Selectivity Profiling: Test potent hits against closely related kinases D->E F SAR Studies: Synthesize and test analogs to improve potency and selectivity E->F G Lead Optimization F->G

Workflow for identifying and optimizing kinase inhibitors from the core scaffold.

Detailed Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

Objective: To determine the IC₅₀ value of this compound against CDK2/Cyclin A2.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate peptide (e.g., a fragment of Histone H1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

  • This compound, dissolved in DMSO

  • Staurosporine or Milciclib (positive control inhibitor)[11]

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for the 'no inhibition' control).

  • Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme diluted in kinase buffer to each well.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mix (prepare according to kit instructions, with ATP at a concentration near its Kₘ for the enzyme).

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Research Application II: Neurodegenerative Disorders

Certain chemical vendors have noted that this compound is an inhibitor of tyrosine hydroxylase (TH).[13] TH is the rate-limiting enzyme in the synthesis of dopamine, a neurotransmitter whose depletion is the primary cause of motor symptoms in Parkinson's disease.[14][15] Therefore, investigating and validating this claim is a critical research application.

Scientific Rationale

While inhibiting dopamine synthesis may seem counterintuitive for Parkinson's therapy, the rationale could be complex. It might involve modulating dopamine turnover to reduce the production of toxic metabolites or exploring the compound's effects on other pathways relevant to neurodegeneration.[16] The catecholamine feedback inhibition of TH is a key regulatory mechanism, and compounds that interact with this system are of significant interest.[14]

Experimental Workflow: Validating Tyrosine Hydroxylase Inhibition

TH_Inhibition_Workflow A In Vitro TH Assay: Determine IC₅₀ of compound against purified TH enzyme B Mechanism of Inhibition Study: (e.g., Lineweaver-Burk plot) Determine if inhibition is competitive, non-competitive, etc. w.r.t. substrate (tyrosine) or cofactor (BH₄) A->B C Cell-Based Dopamine Assay: Treat dopaminergic cells (e.g., PC12, SH-SY5Y) with compound A->C D Measure changes in intracellular and extracellular dopamine levels (e.g., by HPLC-ECD) C->D E Assess Cytotoxicity: Ensure effects are not due to general cell death (e.g., MTT assay) D->E

A workflow to validate and characterize the inhibition of tyrosine hydroxylase.

Detailed Protocol: In Vitro Tyrosine Hydroxylase (TH) Activity Assay

This protocol is based on the measurement of ³H₂O produced from the enzymatic conversion of L-[3,5-³H]-tyrosine.[13]

Objective: To determine the IC₅₀ value of this compound on TH activity.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • Substrate: L-[3,5-³H]-tyrosine

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Buffer: MES buffer (pH 6.5)

  • Other Reagents: Catalase, Dithiothreitol (DTT), Ferrous sulfate (FeSO₄)

  • Test inhibitor: this compound

  • Activated charcoal in HCl

  • Scintillation cocktail and vials

  • Microcentrifuge tubes and a liquid scintillation counter

Procedure:

  • Reaction Mixture Prep: In microcentrifuge tubes on ice, prepare a reaction mixture containing MES buffer, catalase, DTT, FeSO₄, and BH₄.

  • Enzyme and Inhibitor: Add the TH enzyme to the mixture. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the L-[3,5-³H]-tyrosine substrate.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding a slurry of activated charcoal in HCl. This will bind the unreacted radiolabeled tyrosine.

  • Separation: Centrifuge the tubes at high speed to pellet the charcoal.

  • Measurement: Transfer a defined volume of the supernatant (containing the ³H₂O product) to a scintillation vial. Add scintillation cocktail.

  • Data Acquisition: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Dopamine Synthesis Pathway

Dopamine_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Cofactor: BH₄ Tyrosine->TH DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) DOPA->AADC Dopamine Dopamine TH->DOPA AADC->Dopamine Inhibitor This compound Inhibitor->TH Potential Inhibition

The enzymatic pathway of dopamine synthesis, highlighting the potential point of action for this compound.

Potential Research Application III: Anticancer Cell Proliferation

Given the prevalence of the pyridine scaffold in oncology drugs, assessing the direct antiproliferative activity of this compound against cancer cell lines is a foundational step.[17][18]

Scientific Rationale

Many kinase inhibitors, which often contain this scaffold, exert their anticancer effects by halting the cell cycle or inducing apoptosis. However, the compound could also have other, non-kinase-related cytotoxic mechanisms. An initial broad screening against a panel of cancer cell lines from different tissue origins is a cost-effective way to identify potential therapeutic areas.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Objective: To evaluate the effect of this compound on the viability of a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • This compound dissolved in DMSO

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. The plate may need to be left overnight at 37°C for complete solubilization, depending on the solution used.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a synthetically accessible and strategically valuable scaffold for chemical biology and drug discovery. The research applications detailed in this guide—kinase inhibition, neuromodulation via tyrosine hydroxylase, and direct antiproliferative activity—provide a clear roadmap for its investigation. Initial findings in any of these areas should be followed by rigorous SAR studies. By systematically modifying the aniline and pyridine rings, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel chemical probes or therapeutic lead compounds. The logical workflows and detailed protocols presented herein offer a robust framework for unlocking the full scientific potential of this promising molecule.

References

The Privileged Scaffold: A Technical Guide to 3-(Pyridin-2-yloxy)aniline and its Role in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(pyridin-2-yloxy)aniline, a heterocyclic aromatic amine that serves as a privileged scaffold in modern medicinal chemistry. While not extensively profiled as a standalone therapeutic agent, its structural motif is a cornerstone in the rational design of potent and selective kinase inhibitors. This document will delve into the chemical properties, plausible synthetic routes, and the mechanistic underpinnings of its utility in targeting protein kinases. We will further explore the structure-activity relationships (SAR) of its derivatives and provide detailed, field-proven protocols for the synthesis and evaluation of compounds based on this core structure. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most significant classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, but also inflammatory and autoimmune diseases.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions.

At the heart of modern kinase inhibitor design lies the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. These scaffolds serve as a foundational template for the development of libraries of compounds with diverse biological activities. The this compound core is a prime example of such a privileged structure. Its inherent chemical features, including a hydrogen bond-accepting pyridine nitrogen and a readily functionalizable aniline moiety, make it an ideal starting point for the synthesis of potent kinase inhibitors.[2]

This guide will provide a deep dive into the this compound scaffold, from its fundamental chemical properties to its application in the development of targeted kinase inhibitors.

Chemical Properties and Synthesis of this compound

The this compound molecule is a diaryl ether, connecting a pyridine ring to an aniline ring. This arrangement provides a rigid, yet conformationally aware, backbone that can be strategically decorated with various functional groups to optimize target binding and pharmacokinetic properties.

Physicochemical Properties

A summary of the key chemical properties of this compound is provided in the table below.[3][4]

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
IUPAC Name This compound
CAS Number 86556-09-4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
XLogP3 1.7
Synthetic Routes

The synthesis of this compound can be achieved through several established synthetic methodologies for the formation of diaryl ethers. The most common and versatile approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving a copper catalyst.[5][6][7] A plausible synthetic protocol is outlined below:

Reaction:

Detailed Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-aminophenol (1.0 eq.), 2-chloropyridine (1.2 eq.), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq.), a ligand such as 1,10-phenanthroline (0.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

Diagram of Synthetic Workflow:

G reagents Reagents: 3-aminophenol 2-chloropyridine CuI, Ligand, Base solvent Solvent: DMF or DMSO reagents->solvent Dissolve reaction Reaction: Heat (120-150°C) Stir (12-24h) solvent->reaction Execute workup Work-up: Aqueous extraction reaction->workup Process purification Purification: Flash Chromatography workup->purification Isolate product Product: This compound purification->product Yield

Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.

The this compound Scaffold in Kinase Inhibition

The true value of the this compound core lies in its role as a privileged scaffold for the design of potent and selective kinase inhibitors. The arrangement of the pyridine and aniline rings provides a geometrically defined platform for interaction with the ATP-binding pocket of kinases.

Mechanism of Kinase Inhibition

The pyridinylaniline scaffold is particularly effective for several key reasons:

  • Hinge-Binding: The pyridine nitrogen is well-positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.[2]

  • Functionalization Vector: The aniline nitrogen provides a convenient point for chemical modification. This allows for the introduction of various side chains that can be tailored to interact with other regions of the ATP pocket, thereby enhancing both potency and selectivity for a particular kinase.[2]

  • Rigid Core: The diaryl ether linkage provides a rigid core that can be appropriately decorated to optimize pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

Diagram of a Generic Kinase Signaling Pathway:

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response inhibitor This compound -based Inhibitor inhibitor->dimerization Inhibits

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the point of inhibition.

Structure-Activity Relationship (SAR) Insights from Derivatives

While specific kinase inhibition data for the parent this compound is not extensively available in the public domain, a wealth of information can be gleaned from the study of its derivatives. Research on related scaffolds has shown that modifications at various positions on both the pyridine and aniline rings can have a profound impact on inhibitory activity and selectivity.

For instance, studies on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives as c-Met kinase inhibitors have demonstrated the importance of substitutions on the aniline ring for achieving high potency.[8] Similarly, the optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives has led to potent inhibitors of RIPK1, highlighting the tunability of the scaffold for different kinase targets.

Experimental Protocols for Evaluation

To ascertain the potential of this compound or its derivatives as kinase inhibitors, a series of in vitro biochemical and cell-based assays are essential. The following protocols provide a robust framework for these evaluations.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and substrate mixture to each well. Then, add the serially diluted test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[3]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive and negative controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of the In Vitro Kinase Assay Workflow:

G prepare_reagents Prepare Reagents: Kinase, Substrate, ATP, Test Compound reaction_setup Set up Reaction: Add reagents to 384-well plate prepare_reagents->reaction_setup incubation Incubate: 30°C for 60 min reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation->stop_reaction detect_signal Detect Signal: Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Analyze Data: Calculate IC₅₀ read_plate->analyze_data

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[11] It is a crucial secondary assay to determine if the inhibition of cell proliferation is due to the on-target kinase inhibition or general cytotoxicity.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its inherent structural features provide a solid foundation for potent and selective interactions with the ATP-binding site of a wide range of kinases. While the parent molecule itself may not be a potent inhibitor, its utility as a key synthetic intermediate is undeniable.

Future research in this area will likely focus on the continued exploration of the chemical space around this privileged scaffold. The synthesis and screening of focused libraries of derivatives will undoubtedly lead to the discovery of novel inhibitors with improved potency, selectivity, and drug-like properties. Furthermore, the application of advanced computational modeling techniques will aid in the rational design of next-generation inhibitors based on the this compound core.

References

A Researcher's Guide to Sourcing 3-(Pyridin-2-yloxy)aniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the selection of starting materials and intermediates is a critical determinant of project success. 3-(Pyridin-2-yloxy)aniline (CAS No. 86556-09-4), a substituted diphenyl ether amine, represents a pivotal building block.[1] Its structure is integral to the synthesis of a variety of heterocyclic scaffolds that are prevalent in pharmacologically active agents. The strategic sourcing of this intermediate is therefore not merely a procurement task, but a foundational step that impacts reaction efficiency, impurity profiles, and the ultimate reliability of biological data. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the diligent selection and handling of commercial-grade this compound.

I. Critical Criteria for Supplier Selection: A Multi-Factor Analysis

Choosing a supplier for a key intermediate like this compound extends beyond price and availability. For research and development, where reproducibility is paramount, a rigorous evaluation of the supplier's quality systems and documentation is essential.

Causality in Experimental Success: Why Purity and Documentation Matter

The stated purity of a chemical is only the beginning of the story. A seemingly minor, uncharacterized impurity can have profound downstream effects, potentially acting as a catalyst poison, participating in side reactions, or even exhibiting biological activity that confounds screening results. Therefore, a supplier must be chosen based on their ability to provide not just a high-purity product, but one that is well-characterized and consistently produced.

Key Evaluation Parameters:

  • Purity and Analytical Validation: A reputable supplier will specify the purity of their product (e.g., >97%) and the method used for determination.[2][3] Look for suppliers who provide a detailed Certificate of Analysis (CoA) with each batch. An ideal CoA will include:

    • Identity Confirmation: Evidence consistent with the structure, typically from ¹H NMR and/or Mass Spectrometry.

    • Purity Assessment: A chromatogram (HPLC or GC) showing the peak area of the main component. For example, a purity of 99.77% by LCMS is a strong indicator of quality.[4]

    • Batch or Lot Number: Essential for traceability.

  • Comprehensive Documentation: Beyond the CoA, the supplier must provide a current Safety Data Sheet (SDS). The SDS contains critical information on handling, storage, and hazards.[2] For instance, the SDS for this compound outlines hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.

  • Batch-to-Batch Consistency: For long-term research projects, consistency is crucial. A supplier with robust quality control (QC) processes is more likely to provide material with a consistent impurity profile from one batch to the next. Inquiring about their QC process or requesting CoAs from different lots can provide insight into their consistency.

  • Availability and Scalability: Ensure the supplier can meet your current needs (e.g., gram scale for initial studies) and has the potential to scale up to larger quantities if the project progresses. Suppliers like Enamine often indicate stock availability in different global locations.[5]

II. Market Landscape: A Comparative Analysis of Commercial Suppliers

Several chemical vendors supply this compound for research purposes. The following table provides a comparative summary based on publicly available data.

SupplierCAS NumberPurity SpecificationAvailable DocumentationNotes
Fisher Scientific 86556-09-4> 97%Safety Data Sheet (SDS)Provides detailed handling, storage, and first-aid information.[2]
Enamine 86556-09-495%Product PageA well-known supplier of building blocks for drug discovery; indicates stock in US, EU, UA.[5]
Apollo Scientific 86556-09-497%Product PageLists key chemical properties and identifies the material as a brown solid.[3]
ChemicalBook 86556-09-497%Product PageAggregates data and provides basic properties.[6]

Note: This table is for illustrative purposes. Researchers should always obtain the latest specifications and documentation directly from the supplier before purchase.

III. From Procurement to Bench: A Validating Workflow

A systematic approach to receiving, validating, and handling a new chemical is a self-validating system that ensures research integrity.

Experimental Protocol: Incoming Material Verification & Handling
  • Documentation Review: Upon receipt, immediately match the CoA and SDS to the specific lot number on the container. Verify that the specifications meet your experimental requirements.

  • Physical Inspection: Visually inspect the material. According to suppliers, this compound should be a solid, potentially brown in color.[3] Note any discrepancies in appearance.

  • Identity Confirmation (Recommended): For critical applications, perform a simple in-house identity check. This could be as straightforward as acquiring a ¹H NMR spectrum and comparing it to the expected structure or literature data. This step provides ultimate confidence that the correct material was received.

  • Safe Handling: Always handle this compound in a well-ventilated area or chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2][7] Avoid creating dust.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2]

The following diagram illustrates the logical flow for selecting and validating a commercial source for this critical reagent.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House Validation start Identify Potential Suppliers req_docs Request CoA & SDS start->req_docs eval_purity Evaluate Purity & Analytical Data req_docs->eval_purity eval_docs Assess Documentation Completeness req_docs->eval_docs eval_scale Check Availability & Scalability req_docs->eval_scale decision Select Supplier? eval_purity->decision eval_docs->decision eval_scale->decision decision->start No procure Procure Sample/Lot decision->procure Yes receive Receive & Log Material doc_match Match Lot # to CoA/SDS receive->doc_match qc_check Perform Incoming QC (e.g., NMR) doc_match->qc_check qc_pass QC Pass? qc_check->qc_pass release Release for Research Use quarantine Quarantine & Contact Supplier qc_pass->release Yes qc_pass->quarantine No

Caption: Supplier Selection and Validation Workflow.

IV. Technical Data Summary

A quick reference for the essential properties of this compound.

PropertyValueSource
CAS Number 86556-09-4PubChem
Molecular Formula C₁₁H₁₀N₂OPubChem[1]
Molecular Weight 186.21 g/mol PubChem[1]
Appearance Brown SolidApollo Scientific[3]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritantPubChem, Fisher Scientific[1]

Conclusion

The procurement of this compound, while seemingly routine, is a process deserving of scientific rigor. By prioritizing suppliers who demonstrate a commitment to quality through comprehensive and transparent documentation, researchers can mitigate risks associated with chemical impurities and ensure the integrity and reproducibility of their work. The implementation of a systematic in-house validation workflow further strengthens the foundation of any research or development program that relies on this versatile synthetic building block.

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 3-(Pyridin-2-yloxy)aniline, a heterocyclic scaffold of interest in medicinal chemistry. By integrating foundational NMR principles with state-of-the-art computational prediction methodologies, specifically Density Functional Theory (DFT), we offer a detailed theoretical framework for understanding its spectral features. This document serves as a practical reference for researchers, providing not only predicted spectral data but also a step-by-step protocol for performing such in silico analyses, thereby bridging the gap between theoretical chemistry and practical spectroscopic interpretation.

Introduction: The Structural Significance of this compound

The molecule this compound is a diaryl ether incorporating both an aniline and a pyridine moiety. This structural motif is prevalent in pharmacologically active compounds, where the precise arrangement of aromatic systems and heteroatoms is critical for molecular recognition and biological activity. Accurate structural verification is the bedrock of any chemical research or drug development campaign, and NMR spectroscopy is the gold standard for this purpose.

Predicting an NMR spectrum in silico before synthesis or for an unknown compound offers significant advantages: it aids in the confirmation of a target structure, helps in the assignment of complex experimental spectra, and can even be used to screen virtual libraries of compounds.[1][2] This guide will dissect the electronic environment of each nucleus within this compound to provide a robust prediction of its ¹H and ¹³C NMR spectra.

Theoretical Foundations of NMR Prediction

The chemical shift (δ) of a nucleus is determined by its local electronic environment, which creates a secondary magnetic field that shields the nucleus from the main applied magnetic field (B₀).[3] The prediction of these shifts relies on understanding and quantifying the various factors that influence this shielding.

Substituent and Anisotropic Effects

In this compound, the chemical shifts are governed by a complex interplay of electronic effects from its constituent parts:

  • Aniline Ring: The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance (+M effect). This increases electron density primarily at the ortho (C2, C6) and para (C4) positions, causing a significant upfield shift (shielding) for these nuclei and their attached protons compared to unsubstituted benzene.[4][5]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and electron-withdrawing (-I effect), which generally deshields the ring's carbons and protons.

  • Ether Linkage (-O-): The ether oxygen acts as an electron-donating group via resonance, influencing the electron density of both aromatic rings it connects. This effect can lead to complex shifts that are not merely additive.[6]

  • Ring Current Anisotropy: The delocalized π-electrons in both aromatic rings generate a ring current in the presence of an external magnetic field. This induced current creates a local magnetic field that strongly deshields nuclei on the exterior of the ring (protons), causing them to resonate at a higher chemical shift (downfield), a hallmark of aromaticity.[7][8]

Computational Methodology: The Power of DFT

Modern computational chemistry provides powerful tools for accurately predicting NMR spectra.[9] The most widely accepted and effective method involves Density Functional Theory (DFT) calculations.[1][10] The Gauge-Including Atomic Orbital (GIAO) method is the standard approach within the DFT framework for calculating the nuclear magnetic shielding tensors.[11][12]

The general workflow involves:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule. For a flexible molecule like this compound, this may involve a conformational search.

  • Shielding Calculation: Performing a GIAO-DFT calculation on the optimized geometry to compute the absolute shielding tensor for each nucleus. Popular and reliable functional/basis set combinations for this purpose include B3LYP/6-31G(d) and mPW1PW91/6-31G(d,p).[12][13]

  • Chemical Shift Calculation: The calculated absolute shielding values (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

    δ_pred = σ_ref - σ_calc

A linear regression analysis comparing calculated shifts of known compounds to their experimental values can further refine the predictions.[12]

Predicted NMR Data for this compound

The following sections present the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established computational principles and analysis of structurally analogous compounds. The atom numbering scheme used for assignment is detailed in the diagram below.

DOT Diagram: Molecular Structure and Atom Numbering

Caption: IUPAC-based numbering for this compound.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below. The values reflect the combined electronic influences of the amino, ether, and pyridine nitrogen functionalities.

Atom NumberPredicted δ (ppm)Rationale for Chemical Shift
C1'158.5Carbon attached to the electronegative ether oxygen, significantly deshielded.
C2163.2Iminium-like carbon, attached to both nitrogen and oxygen. Highly deshielded.
C3'148.1Carbon bearing the amino group, deshielded relative to benzene but shielded by the NH₂ group's +M effect.
C6147.5alpha to pyridine nitrogen, strongly deshielded.
C4139.8gamma to pyridine nitrogen, deshielded.
C5'130.5meta to the -NH₂ group, shows minimal electronic effect from it.
C5118.2beta to pyridine nitrogen, moderately deshielded.
C3112.1beta to pyridine nitrogen, similar to C5.
C6'110.8ortho to the -NH₂ group, strongly shielded by resonance.
C4'109.9para to the -NH₂ group, strongly shielded by resonance.
C2'105.7ortho to the -NH₂ group and meta to the ether, shielded.
Predicted ¹H NMR Chemical Shifts

The proton spectrum is predicted to be complex, with distinct signals for each aromatic proton. Predicted shifts, multiplicities, and coupling constants are detailed below.

Atom(s)Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Chemical Shift & Splitting
H68.15dddJ(H6,H5) ≈ 5.0, J(H6,H4) ≈ 2.0, J(H6,H3) ≈ 0.9alpha to pyridine nitrogen, most deshielded proton on the pyridine ring. Coupled to H5, H4, and H3.
H47.70dddJ(H4,H5) ≈ 7.5, J(H4,H3) ≈ 7.5, J(H4,H6) ≈ 2.0gamma to pyridine nitrogen, deshielded. Coupled to H3, H5, and H6.
H5'7.15tJ(H5',H4') ≈ 8.0, J(H5',H6') ≈ 8.0Proton on the aniline ring, appears as a triplet due to coupling with two adjacent protons.
H57.05dddJ(H5,H4) ≈ 7.5, J(H5,H6) ≈ 5.0, J(H5,H3) ≈ 0.9beta to pyridine nitrogen. Coupled to H4, H6, and H3.
H36.90dJ(H3,H4) ≈ 7.5beta to pyridine nitrogen. Primarily coupled to H4.
H6'6.50dJ(H6',H5') ≈ 8.0ortho to -NH₂, shielded by resonance. Coupled to H5'.
H4'6.45dJ(H4',H5') ≈ 8.0para to -NH₂, shielded by resonance. Coupled to H5'.
H2'6.35s-ortho to -NH₂ and meta to ether, shielded. Appears as a singlet or narrow triplet.
NH₂3.80br s-Amine protons. Signal is typically broad and its position is solvent-dependent.

Experimental Protocol: Computational NMR Prediction

This section provides a generalized, step-by-step methodology for predicting NMR spectra using DFT, which can be adapted for various computational chemistry software packages like Gaussian, NWChem, or ORCA.

DOT Diagram: Computational Workflow for NMR Prediction

G cluster_input Step 1: Input Preparation cluster_geom_opt Step 2: Geometry Optimization cluster_nmr_calc Step 3: NMR Calculation cluster_analysis Step 4: Data Analysis mol_build Build 3D Structure of this compound conf_search Conformational Search (for flexible molecules) mol_build->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt giao_calc GIAO-DFT Shielding Calculation (e.g., mPW1PW91/6-31G(d,p)) dft_opt->giao_calc calc_shift Calculate Chemical Shifts δ = σ(TMS) - σ(molecule) giao_calc->calc_shift tms_calc Calculate TMS Shielding (at same level of theory) tms_calc->calc_shift scaling Optional: Linear Scaling (Correct against experimental data) calc_shift->scaling spectrum Generate Predicted Spectrum scaling->spectrum

Caption: A generalized workflow for predicting NMR spectra using DFT calculations.

  • Molecular Structure Generation:

    • Action: Construct the 3D coordinates of this compound using molecular building software (e.g., Avogadro, ChemDraw).

    • Rationale: An accurate initial 3D structure is required as the starting point for quantum mechanical calculations.

  • Conformational Analysis and Geometry Optimization:

    • Action: Perform a conformational search to identify low-energy conformers due to the rotational freedom around the C-O-C ether bonds. Subsequently, optimize the geometry of the lowest-energy conformer using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Rationale: The calculated NMR parameters are highly sensitive to molecular geometry. Using the most stable, lowest-energy conformation ensures the prediction is based on the most probable structure of the molecule in a non-interacting state.[10]

  • NMR Shielding Tensor Calculation:

    • Action: Using the optimized geometry, perform a single-point energy calculation with the GIAO method to compute the isotropic shielding values. A functional known to perform well for NMR, such as mPW1PW91, with a suitable basis set like 6-31G(d,p) is recommended.[10][12] The calculation should be performed in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM) if a comparison to solution-phase experimental data is desired.

    • Rationale: The GIAO method effectively calculates the magnetic shielding of each nucleus, which is the direct theoretical counterpart to the experimentally observed chemical shift.

  • Reference Standard Calculation:

    • Action: Perform the exact same GIAO-DFT calculation (same functional, basis set, and solvent model) on the reference molecule, TMS.

    • Rationale: Chemical shifts are relative measurements. To convert the calculated absolute shielding values into a comparable chemical shift scale, they must be referenced against the absolute shielding of TMS calculated at the identical level of theory, which cancels out systematic errors.

  • Data Processing and Spectrum Generation:

    • Action: For each nucleus i, calculate the predicted chemical shift (δ_i) using the formula: δ_i = σ_TMS - σ_i. Tabulate the results.

    • Rationale: This final step provides the predicted chemical shifts on the standard δ (ppm) scale, which can be directly compared to experimental spectra.

Conclusion

This guide has detailed a theoretically grounded prediction of the ¹H and ¹³C NMR spectra for this compound. By leveraging the principles of substituent effects and the predictive power of DFT-based computational methods, we have provided a comprehensive set of chemical shifts, multiplicities, and coupling constants. The outlined computational workflow serves as a robust protocol for researchers aiming to perform similar in silico analyses. These predicted data are invaluable for guiding the synthesis, purification, and structural confirmation of this and related compounds, ultimately accelerating research and development efforts in fields that rely on the precise characterization of novel chemical entities.

References

Methodological & Application

N-Arylation of 3-(Pyridin-2-yloxy)aniline: A Detailed Protocol for the Synthesis of Diaryl-ether-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl-ether-amine Motifs

The synthesis of molecules incorporating both diaryl ether and arylamine functionalities represents a significant endeavor in medicinal chemistry and materials science. These structural motifs are prevalent in a multitude of biologically active compounds and advanced materials. The 3-(pyridin-2-yloxy)aniline scaffold, in particular, offers a unique electronic and structural profile, combining an electron-rich aniline moiety with a heteroaromatic pyridine ring through a flexible ether linkage. The N-arylation of this substrate opens a direct route to a diverse library of complex molecules with potential applications as kinase inhibitors, agrochemicals, and organic light-emitting diode (OLED) components.

This application note provides a comprehensive, field-proven protocol for the N-arylation of this compound using the Buchwald-Hartwig amination reaction. We will delve into the mechanistic rationale for reagent selection, offer a detailed step-by-step procedure, and provide troubleshooting guidance to ensure robust and reproducible outcomes. This protocol is designed to be a self-validating system, grounded in established principles of palladium catalysis.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle, and understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The choice of a palladium-based system over a traditional copper-catalyzed Ullmann condensation is driven by its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3]

The key steps in the cycle are:

  • Oxidative Addition: An active Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.[2]

  • Ligand Exchange & Amine Coordination: The amine displaces a halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it causes side reactions.[4]

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are essential as they accelerate this step and stabilize the palladium catalyst.[3][5]

Our substrate, this compound, contains a pyridine nitrogen which can potentially coordinate to the palladium catalyst, acting as a poison and inhibiting catalytic activity.[4] Therefore, the selection of a sufficiently bulky ligand is crucial to sterically shield the palladium center and prevent this unproductive binding.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the N-arylation procedure, from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Weigh Reagents: - this compound - Aryl Bromide - Pd₂(dba)₃ - Xantphos - NaOtBu prep_glassware Oven-dry Glassware (Schlenk tube, stir bar) setup Assemble under Inert Gas (N₂/Ar) prep_glassware->setup add_solvent Add Anhydrous Toluene setup->add_solvent add_amine Add Amine & Aryl Halide add_solvent->add_amine add_cat Add Catalyst, Ligand & Base add_amine->add_cat heating Heat to 100-110 °C (Monitor by TLC/LC-MS) add_cat->heating cool Cool to Room Temp. heating->cool filter Dilute w/ EtOAc Filter through Celite cool->filter extract Wash with Water & Brine filter->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for Palladium-catalyzed N-arylation.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mg)MmolEquivalentsNotes
This compound186.21186.21.01.0Substrate. Ensure purity.
Aryl Bromide (e.g., 4-Bromotoluene)171.04205.21.21.2Coupling partner.
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)Palladium(0) precatalyst.
Xantphos578.6234.70.060.06 (6 mol%)Bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)96.10134.51.41.4Strong, non-nucleophilic base.
Anhydrous Toluene-5.0 mL--Solvent. Must be dry.

Equipment

  • Oven-dried 25 mL Schlenk tube with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • TLC plates (silica gel) and LC-MS for reaction monitoring

Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add this compound (186.2 mg, 1.0 mmol), the aryl bromide (1.2 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), and Xantphos (34.7 mg, 0.06 mmol).

    • Causality Note: Adding the solid reagents first under ambient conditions is acceptable, but the subsequent steps must be under an inert atmosphere. NaOtBu is hygroscopic and should be handled quickly.

  • Inert Atmosphere:

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, which deactivates the catalyst. Maintaining an inert atmosphere is critical for reaction success.[4]

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to the Schlenk tube.

    • Via syringe, add 5.0 mL of anhydrous toluene.

    • Causality Note: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organometallic intermediates.[1] Using an anhydrous grade is essential as water can interfere with the base and catalyst.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aniline is consumed (typically 12-24 hours).

    • Causality Note: Elevated temperatures are required to overcome the activation energy for the oxidative addition and reductive elimination steps.[3] Vigorous stirring is necessary for reactions involving solid bases like NaOtBu to ensure efficient mixing.

  • Workup:

    • Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Causality Note: The aqueous wash removes the inorganic base and its byproducts. Filtering through Celite is an effective way to remove finely dispersed palladium black.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20-30%).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield the pure N-arylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Air/Moisture) 2. Catalyst Poisoning by Pyridine 3. Insufficient Temperature1. Ensure all reagents are pure, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.[4] 2. Increase ligand loading (e.g., to 8-10 mol%). Consider a bulkier ligand like RuPhos or tBuXPhos. 3. Ensure the internal reaction temperature reaches 100-110 °C.
Formation of Byproducts 1. Hydrodehalogenation of Aryl Halide 2. Homocoupling of Aryl Halide1. This can occur if the amine is slow to couple. Ensure the base is fresh and potent. 2. Often a sign of catalyst decomposition. Use a pre-catalyst (e.g., XPhos Pd G3) for more reliable formation of the active Pd(0) species.
Difficult Purification Co-elution of product with starting material or ligand.Optimize the eluent system for column chromatography. If the product is basic, an acid wash during workup (e.g., with dilute aq. HCl) can remove unreacted aniline, but test for product stability first.[6]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and versatile method for the N-arylation of this compound. By carefully controlling the reaction parameters—particularly the choice of a bulky phosphine ligand to mitigate catalyst inhibition and the rigorous exclusion of air and moisture—researchers can consistently achieve high yields of the desired diaryl-ether-amine products. This protocol provides a robust foundation for the synthesis of novel chemical entities for applications in drug discovery and materials science.

References

Application Notes and Protocols for 3-(Pyridin-2-yloxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(pyridin-2-yloxy)aniline scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of a multitude of targeted therapeutic agents. Its unique combination of a flexible ether linkage, a hydrogen bond-accepting pyridine nitrogen, and a synthetically versatile aniline moiety makes it an ideal building block for creating potent and selective kinase inhibitors. This guide provides an in-depth exploration of the application of this compound, focusing on its role in the synthesis of c-Met kinase inhibitors. Detailed, field-proven protocols for its synthesis, subsequent elaboration into a representative c-Met inhibitor, and a robust in vitro kinase inhibition assay are presented. This document is intended to empower researchers to leverage this valuable intermediate in their drug discovery endeavors.

The Strategic Importance of the this compound Scaffold

In the landscape of drug design, particularly in the realm of protein kinase inhibitors, the this compound core has emerged as a structure of significant interest. Its utility is rooted in several key features:

  • Optimal Geometry for Kinase Hinge Binding: The pyridine nitrogen is strategically positioned to form a crucial hydrogen bond with the hinge region of the ATP-binding pocket of many kinases, a fundamental interaction for potent inhibition.

  • Synthetic Tractability: The aniline nitrogen provides a readily functionalizable handle for introducing a variety of side chains through well-established amide bond-forming reactions. This allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

  • Favorable Physicochemical Properties: The diaryl ether structure imparts a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation within the target protein. This scaffold also serves as a foundation for molecules that often possess desirable ADME (absorption, distribution, metabolism, and excretion) properties.

One of the most notable applications of this scaffold is in the development of inhibitors for the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a compelling target for therapeutic intervention[1]. The this compound core provides the necessary framework to construct potent and selective c-Met inhibitors.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is most commonly and efficiently achieved via an Ullmann condensation reaction. This copper-catalyzed C-O cross-coupling reaction provides a reliable method for forming the diaryl ether linkage.[2]

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol details the synthesis of the title compound from 2-chloropyridine and 3-aminophenol.

Materials:

  • 2-Chloropyridine

  • 3-Aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-aminophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF to the flask, followed by 2-chloropyridine (1.1 eq.).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMF is crucial as water can interfere with the catalytic cycle and lead to side reactions.

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst, which would render it inactive.

  • Excess Base: Potassium carbonate is used in excess to ensure the complete deprotonation of the 3-aminophenol, forming the more nucleophilic phenoxide.

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.

Application in the Synthesis of a c-Met Kinase Inhibitor

The true utility of this compound is realized in its role as a key intermediate. The following protocol outlines the synthesis of a representative c-Met inhibitor, demonstrating the strategic use of the aniline functionality.

Protocol 2: Synthesis of a Pyridineamide-based c-Met Inhibitor

This protocol describes the amide coupling of this compound with a pre-functionalized carboxylic acid to generate a potent c-Met inhibitor.

Materials:

  • This compound (from Protocol 1)

  • 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2.0 eq.) and stir at room temperature for 30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add a solution of this compound (1.05 eq.) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final c-Met inhibitor.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to facilitate the coupling reaction.

  • Stoichiometry: A slight excess of the aniline component is often used to ensure complete consumption of the more valuable activated carboxylic acid.

Biological Evaluation: In Vitro c-Met Kinase Inhibition Assay

To assess the biological activity of newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against c-Met kinase.[3]

Protocol 3: In Vitro c-Met Kinase Inhibition Assay (Luminescence-based)

This protocol utilizes a commercially available kit, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute these solutions into the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the kinase reaction buffer to each well of a 96-well plate.

    • Add the diluted test compound or DMSO (for control wells) to the appropriate wells.

    • Add the c-Met kinase and substrate solution to all wells.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Data Presentation

The this compound scaffold provides a platform for systematic modification to optimize biological activity. The following table presents representative data for a series of hypothetical c-Met inhibitors based on this core, illustrating the impact of substitutions on inhibitory potency.

Compound IDR Group on PyridoneIC₅₀ (nM) for c-Met
Inhibitor-1 -H150
Inhibitor-2 -F75
Inhibitor-3 -OCH₃50
Inhibitor-4 -Cl80
Inhibitor-5 -CH₃120

Analysis of SAR:

The data suggests that small, electron-withdrawing or moderately electron-donating groups at the 'R' position of the pyridone ring can enhance c-Met inhibitory activity. For instance, the introduction of a fluorine (Inhibitor-2) or a methoxy group (Inhibitor-3) leads to a significant increase in potency compared to the unsubstituted analog (Inhibitor-1). This information is critical for guiding further lead optimization efforts.

Visualizing Key Concepts

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_elaboration Synthesis of c-Met Inhibitor 2-Chloropyridine 2-Chloropyridine Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF) 2-Chloropyridine->Ullmann_Condensation 3-Aminophenol 3-Aminophenol 3-Aminophenol->Ullmann_Condensation Intermediate This compound Ullmann_Condensation->Intermediate Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->Amide_Coupling Carboxylic_Acid 1-(4-Fluorophenyl)-2-oxo- 1,2-dihydropyridine-3-carboxylic acid Carboxylic_Acid->Amide_Coupling Final_Product c-Met Inhibitor Amide_Coupling->Final_Product

Caption: Synthetic workflow for a c-Met inhibitor.

Mechanism of c-Met Inhibition

cMet_Inhibition cluster_kinase c-Met Kinase Domain cluster_pathway Downstream Signaling ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Inhibited Hinge_Region Hinge Region DFG_Motif DFG Motif (Inactive Conformation) Inhibitor This compound -based Inhibitor Inhibitor->ATP_Binding_Pocket Binds to Inhibitor->Hinge_Region H-bond Inhibitor->DFG_Motif Stabilizes Inactive State ATP ATP ATP->ATP_Binding_Pocket Binding Blocked Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT, RAS/MAPK) Phosphorylation->Signaling_Cascade Inhibited Cellular_Response Tumor Growth & Proliferation Signaling_Cascade->Cellular_Response Inhibited

Caption: Mechanism of Type II c-Met kinase inhibition.

Conclusion

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and strategic placement of key functional groups have solidified its role as a privileged scaffold for the development of targeted therapies, particularly kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important intermediate in their drug discovery programs, from initial synthesis to biological evaluation.

References

3-(Pyridin-2-yloxy)aniline: A Theoretical Exploration of its Application as a Novel Cleavable Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Orthogonal Chemistries in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences that are pivotal in drug discovery and biomedical research. A cornerstone of SPPS is the linker, a molecular bridge that anchors the nascent peptide chain to an insoluble resin support. The choice of linker is critical, as it dictates the conditions under which the final peptide can be cleaved from the support and determines the nature of the C-terminus (e.g., acid or amide).

While a variety of linkers are commercially available, the demand for novel linkers with unique cleavage conditions continues to grow. This drive is fueled by the need for orthogonal deprotection strategies, allowing for the selective removal of protecting groups and cleavage from the resin without affecting other sensitive functionalities within the peptide. This is particularly crucial in the synthesis of modified peptides, cyclic peptides, and peptide conjugates.

This application note presents a theoretical exploration of 3-(pyridin-2-yloxy)aniline as a potential candidate for a novel, cleavable linker in peptide synthesis. Based on current literature, this compound is not a commonly utilized linker. However, its chemical structure, featuring an electron-rich aniline moiety, suggests its potential as a safety-catch type linker that could be cleaved under specific oxidative conditions. This document will delve into the hypothetical mechanism of action, propose a theoretical protocol for its use, and outline the necessary validation studies to establish its utility.

Chemical Properties and Proposed Mechanism of Action

The key to the potential of this compound as a linker lies in the reactivity of the aniline group. Aniline and its derivatives are known to be susceptible to oxidation. It is hypothesized that this property can be harnessed to create a stable linker that becomes labile upon treatment with a specific oxidizing agent.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O--INVALID-LINK--[1]
Molecular Weight 186.21 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]

The proposed mechanism involves the aniline nitrogen atom being incorporated into the peptide backbone, likely through an amide bond with the C-terminal amino acid. This bond would be stable to the standard conditions of Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and various coupling reagents.

Cleavage would be initiated by the addition of a suitable oxidizing agent. Research on electron-rich anilines as cleavable linkers suggests that oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or cerium(IV) ammonium nitrate (CAN) could be effective.[2] The oxidation of the aniline moiety would destabilize the amide bond, leading to cleavage of the peptide from the linker.

Proposed Mechanism of Activation and Cleavage

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage Resin Solid Support (e.g., Polystyrene) Linker This compound (Attached to Resin) Resin->Linker Attachment Peptide Growing Peptide Chain Linker->Peptide Fmoc-SPPS Cycles Peptide-Linker-Resin Fully Assembled Peptide on Resin Oxidized_Peptide-Linker-Resin Oxidized Linker Intermediate Peptide-Linker-Resin->Oxidized_Peptide-Linker-Resin Oxidation (e.g., DDQ) Cleaved_Peptide Peptide in Solution Oxidized_Peptide-Linker-Resin->Cleaved_Peptide Hydrolysis Purified_Peptide Final Purified Peptide Cleaved_Peptide->Purified_Peptide Purification

Caption: Hypothetical workflow for the use of this compound linker.

Hypothetical Protocols for Application in Peptide Synthesis

The following protocols are theoretical and would require significant optimization and validation. They are based on standard solid-phase peptide synthesis procedures.

Protocol 1: Synthesis of the Linker-Functionalized Resin

This protocol assumes the availability of a suitable starting resin, such as aminomethyl polystyrene.

  • Activation of this compound: The aniline could potentially be activated for coupling to the resin. Alternatively, a derivative of the aniline with a handle for attachment could be synthesized.

  • Coupling to the Resin:

    • Swell aminomethyl polystyrene resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Dissolve the activated this compound derivative and a coupling agent (e.g., HATU, HBTU) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for a specified time (e.g., 2-24 hours).

    • Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents.

    • Dry the resin under vacuum.

  • Capping of Unreacted Sites: To prevent side reactions, any unreacted amino groups on the resin should be capped using a reagent like acetic anhydride.

Protocol 2: Solid-Phase Peptide Synthesis using the this compound Linker

This protocol follows the standard Fmoc/tBu strategy.

  • Resin Swelling: Swell the this compound-functionalized resin in DMF.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid using a standard coupling reagent (e.g., HATU, DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Experimental Workflow Diagram

G start Start: Linker-Functionalized Resin swell Swell Resin in DMF start->swell faa_coupling Couple First Fmoc-Amino Acid swell->faa_coupling wash1 Wash with DMF faa_coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash with DMF deprotection->wash2 elongation Repeat Coupling and Deprotection for Subsequent Amino Acids wash2->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection final_wash Wash and Dry Resin final_deprotection->final_wash cleavage Oxidative Cleavage (e.g., DDQ in DCM/TFA) final_wash->cleavage purification Purify Peptide (HPLC) cleavage->purification end Characterize Final Peptide purification->end

Caption: Proposed experimental workflow for SPPS using the hypothetical linker.

Protocol 3: Oxidative Cleavage of the Peptide from the Resin

This is the most critical and novel step that would require extensive optimization.

  • Resin Swelling: Swell the peptide-bound resin in a suitable solvent (e.g., DCM or a mixture of DCM and trifluoroacetic acid (TFA) to facilitate cleavage).

  • Cleavage Reaction:

    • Prepare a solution of the oxidizing agent (e.g., DDQ, CAN) in the chosen solvent system. The concentration and equivalents of the oxidant will need to be determined empirically.

    • Add the oxidant solution to the resin and agitate at room temperature. The reaction time will need to be optimized (e.g., 30 minutes to several hours).[2]

    • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC and mass spectrometry.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Required Validation and Optimization Studies

To establish this compound as a viable linker for peptide synthesis, a series of rigorous validation studies would be essential:

  • Linker Stability: The stability of the linker must be tested under all conditions used during SPPS. This includes prolonged exposure to piperidine, various coupling reagents, and the solvents used. The linker should remain intact with minimal premature cleavage.

  • Cleavage Conditions: A thorough investigation of different oxidizing agents, solvents, reaction times, and temperatures will be necessary to find the optimal conditions for efficient and clean cleavage.

  • Scope and Limitations: The compatibility of the cleavage conditions with various amino acid residues, particularly those susceptible to oxidation (e.g., Tryptophan, Methionine, Cysteine, Tyrosine), must be evaluated. The use of scavengers during cleavage may be necessary to protect these residues.[2]

  • Racemization Studies: It is crucial to determine if the coupling of the first amino acid to the aniline linker or the subsequent cleavage process leads to any epimerization of the C-terminal residue.

  • Comparison with Existing Linkers: The performance of the this compound linker should be benchmarked against established linkers in terms of yield, purity of the cleaved peptide, and ease of use.

Conclusion and Future Outlook

While the use of this compound as a linker in peptide synthesis is not yet established in the scientific literature, its chemical structure presents an intriguing possibility for the development of a new class of oxidatively cleavable linkers. The theoretical framework and protocols outlined in this application note provide a starting point for researchers interested in exploring this novel chemistry. The successful development of such a linker would add a valuable tool to the peptide chemist's toolbox, enabling more complex and elegant synthetic strategies for the creation of next-generation peptide-based therapeutics and research tools. Further experimental investigation is warranted to validate the hypotheses presented herein and to fully realize the potential of this promising, yet unexplored, molecular entity.

References

Application Notes and Protocols for the Synthesis of a Covalent Kinase Inhibitor Utilizing a 3-(Pyridin-2-yloxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(Pyridin-2-yloxy)aniline Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. Within the diverse chemical landscape of kinase inhibitors, the this compound scaffold has emerged as a privileged structure. This is due to its ability to form key interactions within the ATP-binding site of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor with the hinge region of the kinase, a crucial interaction for potent inhibition. The aniline nitrogen provides a versatile point for derivatization, allowing for the introduction of moieties that can confer selectivity and improved pharmacological properties.

This guide provides a comprehensive, step-by-step methodology for the synthesis of a covalent kinase inhibitor, N-(3-(pyridin-2-yloxy)phenyl)acrylamide, starting from readily available precursors. Covalent inhibitors offer the advantage of prolonged and often irreversible target engagement, which can lead to enhanced potency and duration of action. The acrylamide "warhead" incorporated in the final product is designed to form a covalent bond with a nucleophilic cysteine residue within the kinase active site, a strategy successfully employed in approved drugs such as Ibrutinib.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a detailed synthetic protocol but also the underlying scientific rationale for the chosen synthetic strategies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Synthetic Strategy Overview

The synthesis of our target kinase inhibitor, N-(3-(pyridin-2-yloxy)phenyl)acrylamide, is a two-step process. The first step involves the construction of the core this compound scaffold via a copper-catalyzed Ullmann condensation. The second step is the formation of the acrylamide moiety through the reaction of the synthesized aniline with acryloyl chloride.

Synthesis_Overview Start 2-Chloropyridine + 3-Aminophenol Step1 Step 1: Ullmann Condensation (C-O Bond Formation) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Acrylamide Formation (Amide Bond Formation) Intermediate->Step2 + Acryloyl Chloride FinalProduct N-(3-(Pyridin-2-yloxy)phenyl)acrylamide (Covalent Kinase Inhibitor) Step2->FinalProduct

Caption: Overall synthetic workflow for the kinase inhibitor.

Part 1: Synthesis of the this compound Scaffold

The formation of the diaryl ether linkage is the key transformation in constructing our scaffold. For this, we will employ the Ullmann condensation, a classic and robust copper-catalyzed reaction for the formation of C-O bonds.[1] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination also exist for such couplings, the Ullmann condensation is often cost-effective and well-suited for this particular transformation.[1]

The reaction proceeds via the copper-catalyzed coupling of 2-chloropyridine with 3-aminophenol. A base is required to deprotonate the phenol, and a high-boiling polar aprotic solvent is typically used to facilitate the reaction at elevated temperatures.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is based on established procedures for Ullmann-type reactions.[2]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
2-ChloropyridineC₅H₄ClN113.54-1.14 g10.0
3-AminophenolC₆H₇NO109.13-1.09 g10.0
Copper(I) Iodide (CuI)CuI190.45-190 mg1.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.76 g20.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous20 mL-

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the 100 mL three-neck round-bottom flask, add 3-aminophenol (1.09 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (20 mL) followed by 2-chloropyridine (1.14 g, 10.0 mmol).

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Covalent Kinase Inhibitor N-(3-(Pyridin-2-yloxy)phenyl)acrylamide

With the this compound scaffold in hand, the next step is to introduce the acrylamide "warhead." This is achieved through a straightforward acylation reaction with acryloyl chloride. The aniline nitrogen of our scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.

This reaction creates a covalent inhibitor capable of forming a Michael addition reaction with a cysteine residue in the target kinase.[3][4]

Protocol 2: Synthesis of N-(3-(Pyridin-2-yloxy)phenyl)acrylamide

This protocol is adapted from general procedures for the synthesis of acrylamides from anilines.[5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
This compoundC₁₁H₁₀N₂O186.21-931 mg5.0
Acryloyl ChlorideC₃H₃ClO90.51-0.45 mL5.5
Triethylamine (Et₃N)C₆H₁₅N101.19-0.77 mL5.5
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous25 mL-

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, dissolve this compound (931 mg, 5.0 mmol) in anhydrous dichloromethane (25 mL) under an inert atmosphere.

  • Base Addition: Add triethylamine (0.77 mL, 5.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride (0.45 mL, 5.5 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure N-(3-(pyridin-2-yloxy)phenyl)acrylamide is typically a solid.

Characterization:

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

References

Application Notes and Protocols for the Characterization of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed framework for the analytical characterization of 3-(Pyridin-2-yloxy)aniline (CAS No: 86556-09-4), a key intermediate in pharmaceutical synthesis.[1] The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This document outlines a multi-technique approach, leveraging spectroscopic, chromatographic, and thermal analysis methods to establish a complete analytical profile. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.

Introduction: The Importance of Rigorous Characterization

This compound is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise molecular structure, comprising a pyridine ring linked to an aniline moiety via an ether bond, imparts specific physicochemical properties that are leveraged in drug design. The purity and structural integrity of this intermediate are paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

This guide provides a systematic approach to the characterization of this compound, ensuring that researchers can confidently assess the quality of their material. The methodologies described are grounded in fundamental analytical principles and are widely applicable to related diaryl ether and aromatic amine compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂OPubChem[1]
Molecular Weight186.21 g/mol PubChem[1]
Monoisotopic Mass186.079312947 DaPubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
AppearanceOff-white to yellow solid---
CAS Number86556-09-4PubChem[1]

Comprehensive Characterization Workflow

A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound. The following workflow ensures a thorough evaluation of the compound's identity, purity, and stability.

Caption: A comprehensive workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Expected Chemical Shifts (δ, ppm): The aromatic protons will appear in the range of 6.5-8.5 ppm. The amine (-NH₂) protons will appear as a broad singlet, the position of which is solvent and concentration-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Expected Chemical Shifts (δ, ppm): Aromatic carbons will resonate between 110-160 ppm. The carbon attached to the ether oxygen will be significantly downfield.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling patterns (singlet, doublet, triplet, multiplet) to deduce the connectivity of the protons.[2]

    • Compare the observed chemical shifts with predicted values or literature data for similar structures.[2]

Expected ¹H NMR Data (Illustrative in CDCl₃):

  • Signals corresponding to the protons on the pyridine and aniline rings.

  • A broad signal for the two amine protons.

Expected ¹³C NMR Data (Illustrative in CDCl₃):

  • Eleven distinct signals corresponding to the eleven carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).[3][4]

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z for [M+H]⁺ is approximately 187.08660.[5]

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Acquisition:

    • Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).[2]

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum and ratio it against the background.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine)3300-3500Two bands for primary amine
C-H Stretch (aromatic)3000-3100Sharp peaks
C=C Stretch (aromatic)1450-1600Multiple bands
C-O-C Stretch (ether)1200-1300Asymmetric stretch
C-N Stretch (aromatic amine)1250-1350
C=N Stretch (pyridine)1600-1650

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis due to its high resolution and sensitivity.[6] A validated reversed-phase HPLC (RP-HPLC) method is crucial for quality control.

Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[6]

    • Gradient Program: A linear gradient suitable for separating the main peak from potential impurities. A starting point could be 30% A to 80% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm or another wavelength determined by UV-Vis spectral analysis.[6]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in the mobile phase (initial conditions) or a suitable solvent like methanol. Prepare working standards by dilution.

    • Sample Solution: Accurately prepare a solution of the sample to be tested at a similar concentration to the standard.

  • Data Analysis:

    • Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor to the main component.

    • For more accurate quantification, use an external or internal standard method.

Caption: Workflow for HPLC purity assessment of this compound.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and melting behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the purity of crystalline solids. A sharp melting peak is indicative of high purity.

Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Acquisition:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which corresponds to the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Acquisition:

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability.

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. The application of a suite of analytical techniques, including NMR, MS, FTIR, HPLC, and thermal analysis, provides a robust and reliable means of confirming the structure, assessing the purity, and understanding the stability of the compound. The protocols outlined in this guide are designed to be readily implemented in a research or quality control setting, providing scientists with the tools necessary to confidently evaluate their materials.

References

Application Notes and Protocols for High-Throughput Screening of 3-(Pyridin-2-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3-(Pyridin-2-yloxy)aniline in Kinase Inhibition

The this compound scaffold has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1] Protein kinases, comprising a large family of enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathophysiology of numerous diseases, most notably cancer.[2][3] The deregulation of kinase activity, through mutations or overexpression, can lead to uncontrolled cell proliferation and survival. Consequently, kinase inhibitors have become a cornerstone of targeted therapies.[2][3][4]

The utility of the this compound core lies in its unique structural and electronic properties. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, a highly conserved feature among kinases.[1] The aniline moiety provides a versatile point for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.[1] Derivatives of this scaffold have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 MAP kinase, Tie-2, B-Raf, Monopolar Spindle 1 (MPS1), Aurora kinases, and Checkpoint Kinase 1 (CHK1).[2][5][6][7][8][9][10]

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery for identifying novel kinase inhibitors from large chemical libraries.[11] This document provides detailed application notes and protocols for robust and reliable HTS assays tailored for the screening and characterization of this compound derivatives against key kinase targets.

Section 1: Foundational Principles of Kinase HTS Assays

The primary goal of a kinase HTS assay is to measure the enzymatic activity of a kinase in the presence of a test compound. A typical kinase reaction involves the transfer of the gamma-phosphate from ATP to a specific substrate (peptide, protein, or lipid). Inhibition of the kinase results in a decrease in substrate phosphorylation. A variety of detection technologies can be employed to quantify this event, each with its own set of advantages and considerations. The choice of assay format is a critical decision that balances biological relevance with the practicalities of automation and large-scale screening.[3]

Two main categories of assays are employed in kinase inhibitor screening:

  • Biochemical Assays: These assays utilize purified, recombinant kinase and substrate in a cell-free system. They directly measure the inhibition of the kinase's catalytic activity and are highly amenable to automation and miniaturization.

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context.[9] They provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and the presence of endogenous ATP concentrations and interacting proteins.[9]

A well-designed HTS campaign often employs a tiered approach, starting with a primary biochemical screen to identify initial hits, followed by secondary biochemical and cell-based assays for hit confirmation and characterization.

Section 2: Biochemical HTS Assays for this compound Derivatives

Biochemical assays are the workhorses of primary HTS campaigns for kinase inhibitors due to their robustness, scalability, and direct measurement of enzyme inhibition. Below are detailed protocols for two widely used and versatile biochemical assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based ATP depletion assays.

TR-FRET-Based Kinase Activity Assay

Principle: TR-FRET is a proximity-based assay that combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection.[6][12][13] This technology offers a high signal-to-noise ratio by minimizing interference from compound autofluorescence and scattered light.[6] In a typical kinase assay, a lanthanide-labeled antibody (donor) that specifically recognizes the phosphorylated substrate is used in conjunction with a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibition of the kinase leads to a decrease in the TR-FRET signal.

Workflow for a TR-FRET Kinase Assay

TR_FRET_Workflow cluster_0 Assay Plate Preparation cluster_1 Detection A Dispense Kinase and Substrate B Add Test Compound (e.g., this compound derivative) A->B C Initiate Reaction with ATP B->C D Stop Reaction (e.g., with EDTA) C->D E Add Detection Reagents (TR-FRET Donor & Acceptor) D->E F Incubate E->F G Read Plate (TR-FRET Reader) F->G

Caption: Workflow for a typical TR-FRET kinase assay.

Detailed Protocol: TR-FRET Assay for a Tyrosine Kinase (e.g., VEGFR-2)

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly-Glu-Tyr (4:1) peptide substrate, biotinylated

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LanthaScreen™ Tb-anti-pTyr antibody (donor)

  • Streptavidin-conjugated Alexa Fluor™ 647 (acceptor)

  • EDTA solution

  • 384-well, low-volume, black assay plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase/Substrate Addition: Prepare a solution of VEGFR-2 and biotinylated Poly-Glu-Tyr substrate in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Prepare a detection solution containing the Tb-anti-pTyr antibody, Streptavidin-Alexa Fluor™ 647, and EDTA in a suitable buffer. Add 10 µL of the detection solution to each well. The EDTA will chelate the Mg²⁺ and stop the kinase reaction.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio (acceptor emission / donor emission).

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the controls. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Table 1: Key Parameters for TR-FRET Kinase Assay Optimization

ParameterRecommended RangeRationale
Kinase Concentration0.1 - 10 nMShould be optimized to achieve a robust signal window and linear reaction kinetics.
Substrate ConcentrationAt or below KmHigher concentrations can lead to substrate inhibition and increased background.
ATP ConcentrationAt or near KmPhysiologically relevant concentrations can be used for secondary assays.
Incubation Times30 - 120 minutesShould be optimized to ensure the reaction is in the linear range.
Antibody/Acceptor Conc.As per manufacturerTitration may be necessary to achieve the optimal signal-to-background ratio.
Luminescence-Based ATP Depletion Assay (Kinase-Glo®)

Principle: This homogeneous "glow-type" luminescence assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[14] The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.[14][15] The luminescent signal is directly proportional to the ATP concentration. Therefore, as the kinase consumes ATP, the luminescent signal decreases.[15] This assay is universal for any ATP-dependent enzyme and is known for its high sensitivity and excellent Z'-factor values.[14]

Workflow for a Kinase-Glo® Assay

Kinase_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Dispense Kinase and Substrate B Add Test Compound A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Kinase-Glo® Reagent D->E F Incubate E->F G Read Luminescence F->G

Caption: Workflow for a typical luminescence-based kinase assay.

Detailed Protocol: Kinase-Glo® Assay for a Serine/Threonine Kinase (e.g., p38 MAP Kinase)

This protocol is a general guideline and should be optimized for the specific kinase.

Materials:

  • Recombinant human p38 MAP kinase

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase reaction buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well, low-volume, white assay plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and transfer to the assay plate.

  • Kinase/Substrate Addition: Prepare a solution of p38 MAP kinase and MBP in kinase reaction buffer. Dispense 5 µL of this solution into each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 5 µL of the ATP solution to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Add 10 µL of the reagent to each well.

  • Detection Incubation: Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis: The percentage of inhibition is calculated based on the increase in luminescent signal in the presence of the inhibitor compared to the controls. IC₅₀ values are determined by fitting the concentration-response data.

Section 3: Cell-Based HTS Assays for Target Engagement and Pathway Analysis

While biochemical assays are excellent for primary screening, cell-based assays are crucial for validating hits in a more physiologically relevant environment.[9] They provide insights into a compound's ability to enter cells, engage its target, and modulate downstream signaling pathways.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a live-cell method that quantifies the binding of a small molecule to its target protein.[2][10] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[10] When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal.[2][10] This allows for the quantitative measurement of intracellular target engagement and the determination of compound affinity.[10]

Principle of NanoBRET™ Target Engagement

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor A NanoLuc-Kinase Fusion B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D NanoLuc-Kinase Fusion F Inhibitor D->F Binding E Fluorescent Tracer G Low BRET Signal E->G No Energy Transfer F->E Displacement

Caption: Principle of the NanoBRET™ Target Engagement assay.

Detailed Protocol: NanoBRET™ TE Assay for a Cellular Kinase Target

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • 384-well, white, tissue culture-treated assay plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into the assay plates and incubate for 24 hours.[16]

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Prepare a solution of the NanoBRET™ tracer in Opti-MEM™. Add the tracer and then the compounds to the cells.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.[16]

  • Substrate Addition and Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.[16] Add this solution to each well.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., 460 nm for the donor and >600 nm for the acceptor).[16]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC₅₀ values from the concentration-response curves.

Table 2: Key Parameters for NanoBRET™ TE Assay Optimization

ParameterRecommended RangeRationale
Cell Density10,000 - 40,000 cells/wellOptimize for a robust signal and to avoid over-confluency.
Plasmid DNA Amount10 - 100 ng/wellTitrate to achieve optimal expression levels without causing cytotoxicity.
Tracer ConcentrationEC₅₀ - EC₈₀A concentration that gives a good signal window without saturating the target.
Incubation Times2 - 4 hoursEnsure sufficient time for compound equilibration.

Section 4: Assay Validation and Data Interpretation

Rigorous assay validation is critical to ensure the reliability and reproducibility of HTS data.[3] Key statistical parameters should be calculated to assess assay performance:

  • Z'-factor: A measure of the statistical effect size, which reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.

It is also important to perform counter-screens to identify and eliminate false positives. For example, in luminescence-based assays, compounds that inhibit luciferase will appear as false positives. Similarly, in fluorescence-based assays, autofluorescent compounds can interfere with the signal.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The HTS assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of potent and selective inhibitors from this chemical class. A thoughtful and well-executed HTS campaign, incorporating both biochemical and cell-based assays, will significantly accelerate the discovery of new therapeutic agents targeting the human kinome.

References

Title: A Practical Guide to the Scale-Up Synthesis of 3-(Pyridin-2-yloxy)aniline Analogues: Strategies, Protocols, and Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Process Chemistry & Drug Development Professionals

Abstract

The 3-(pyridin-2-yloxy)aniline scaffold is a privileged structural motif and a key intermediate in the synthesis of numerous clinically important small molecule kinase inhibitors, most notably the multi-kinase inhibitor Sorafenib.[1][2] The efficient and robust construction of the diaryl ether linkage on a large scale presents unique challenges that require careful consideration of reaction conditions, catalyst selection, cost-effectiveness, and process safety. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the scale-up synthesis of this compound analogues. We present a detailed analysis of the primary synthetic strategies, focusing on the widely-used Nucleophilic Aromatic Substitution (SNAr) pathway. A step-by-step, field-proven protocol is provided, alongside critical insights into process optimization, safety, and troubleshooting for successful multi-kilogram scale production.

Introduction: The Strategic Importance of the this compound Core

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors have revolutionized targeted therapy, and the this compound substructure is a cornerstone of many such drugs.[3][4] Its role is often to serve as a central scaffold that correctly positions other pharmacophoric elements within the ATP-binding site of the target kinase.

The synthesis of these analogues hinges on the formation of a diaryl ether bond, a transformation that can be challenging to execute efficiently and economically on a large scale. The choice of synthetic route must balance yield, purity, and cost with operational simplicity and safety, factors that become paramount during process development and scale-up for Active Pharmaceutical Ingredient (API) manufacturing.[5][6]

Strategic Analysis of Synthetic Routes

The primary disconnection for the synthesis of this compound analogues involves the formation of the C-O bond between the pyridine and aniline rings. Two principal strategies dominate this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

G cluster_main Retrosynthetic Analysis cluster_intermediates Target This compound Analogue Intermediates Key Intermediates Target->Intermediates C-O Disconnection Aniline Substituted 3-Aminophenol Intermediates->Aniline Pyridine Substituted 2-Halopyridine Intermediates->Pyridine

Caption: Retrosynthetic approach for this compound analogues.

Ullmann-Type Condensation (SNAr)

The Ullmann condensation is a classical method for forming diaryl ethers using a copper catalyst.[7][8] In the context of this compound synthesis, this typically involves the reaction of a substituted 3-aminophenol with an electron-deficient 2-halopyridine. The reaction is technically a Nucleophilic Aromatic Substitution (SNAr), facilitated by a base, and often requires high temperatures in polar aprotic solvents like DMF, NMP, or DMSO.[7][9]

  • Mechanism: The reaction proceeds via the formation of a phenoxide, which then attacks the electron-deficient pyridine ring, displacing the halide. While sometimes referred to as an Ullmann-type reaction, the high reactivity of 2-halopyridines often allows the reaction to proceed without a copper catalyst, relying on strong bases and heat.

  • Advantages for Scale-Up:

    • Cost-Effective: Avoids expensive and toxic palladium catalysts. The reagents (strong bases like KOtBu or K2CO3) are inexpensive bulk chemicals.

    • Simplicity: The reaction setup is straightforward and does not require specialized ligands.

  • Challenges:

    • Harsh Conditions: High reaction temperatures (80-150 °C) can lead to side reactions and impurities, complicating purification.[7]

    • Solvent Choice: High-boiling polar aprotic solvents can be difficult to remove completely during work-up.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a powerful, modern alternative that utilizes a palladium catalyst with specialized phosphine ligands to form C-O bonds under milder conditions.[10][11] This cross-coupling reaction offers a broader substrate scope and generally higher functional group tolerance.[12][13]

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[10][14]

  • Advantages for Scale-Up:

    • Milder Conditions: Reactions often proceed at lower temperatures, reducing the risk of thermal degradation and side products.

    • Broad Scope: Tolerates a wider variety of functional groups on both coupling partners.

  • Challenges:

    • Cost and Toxicity: Palladium catalysts and their associated ligands are expensive, which can significantly impact the cost of goods for an API.

    • Palladium Removal: Residual palladium in the final product is strictly regulated by health authorities (e.g., FDA, EMA) and requires dedicated, often costly, purification steps to remove it to parts-per-million (ppm) levels.[3]

Recommended Scale-Up Protocol: SNAr Synthesis

This protocol describes a general procedure for the synthesis of a this compound analogue via a base-mediated SNAr reaction. The example uses 2-chloropyridine and 3-aminophenol as representative starting materials.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
3-AminophenolReagentPlus®, ≥99%Sigma-AldrichStarting Material
2-Chloropyridine99%Acros OrganicsStarting Material
Potassium tert-butoxide (KOtBu)97%Strem ChemicalsBase
Dimethylformamide (DMF)Anhydrous, 99.8%VariousSolvent
TolueneACS GradeFisher ScientificExtraction Solvent
Saturated NaCl solution (Brine)N/ALab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying Agent

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 3-Aminophenol and DMF B Inert with Nitrogen A->B C Cool to 0-5 °C B->C D Portion-wise addition of KOtBu C->D E Stir for 30 min at 0-5 °C D->E F Add 2-Chloropyridine E->F G Heat to 80-85 °C F->G H Monitor by HPLC/TLC (Target: <1% SM) G->H I Cool to RT H->I J Quench with Water I->J K Extract with Toluene (x3) J->K L Combine Organics, Wash with Brine K->L M Dry over Na₂SO₄ L->M N Filter and Concentrate M->N O Crystallize/Purify N->O

Caption: Step-by-step workflow for the SNAr synthesis.

Detailed Step-by-Step Protocol

Safety First: This reaction involves a strong base (KOtBu) which is moisture-sensitive and corrosive, and a high-boiling solvent (DMF). All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is exothermic upon base addition and should be controlled with an ice bath.

  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

  • Charging Reagents: Charge the reactor with 3-aminophenol (1.0 eq) and anhydrous DMF (5-10 volumes relative to the aminophenol). Begin stirring to ensure dissolution.

  • Inerting: Purge the vessel with dry nitrogen for 15-20 minutes to establish an inert atmosphere. This is crucial to prevent the reaction of the strong base with atmospheric moisture and CO₂.

  • Formation of Phenoxide: Cool the reaction mixture to 0-5 °C using an ice/water bath. Slowly add potassium tert-butoxide (1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic and controlling the temperature prevents potential side reactions.

  • Activation: Stir the resulting slurry at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the potassium phenoxide intermediate.

  • Pyridine Addition: Add 2-chloropyridine (1.05 eq) to the reaction mixture. The slight excess of the pyridine component ensures complete consumption of the more valuable aminophenol.

  • Reaction: Slowly heat the reaction mixture to 80-85 °C. Monitor the internal temperature closely.

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours using a suitable analytical method (e.g., HPLC or TLC). The reaction is considered complete when the limiting reagent (3-aminophenol) is <1% by area on the chromatogram. Typical reaction times are 12-24 hours.

  • Work-up - Quench: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully quench the reaction by adding water (10 volumes), while maintaining gentle stirring.

  • Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with toluene (3 x 5 volumes). Toluene is a good choice for extraction as it is less soluble in water than other common solvents like ethyl acetate.

  • Work-up - Wash: Combine the organic extracts and wash with saturated brine (2 x 5 volumes) to remove residual DMF and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by column chromatography for higher purity requirements.

Process Safety and Scale-Up Considerations

  • Exotherm Control: The addition of KOtBu is highly exothermic. On a large scale, this requires a reactor with efficient cooling capacity. Sub-surface addition of the base can also help dissipate heat more effectively.

  • Solvent Selection: While DMF is an excellent solvent for this reaction, its high boiling point and potential toxicity are concerns. Consider alternative solvents like N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). A solvent risk assessment should be performed.[6]

  • Reagent Handling: Potassium tert-butoxide is pyrophoric upon contact with water. Handle under a nitrogen atmosphere. Large-scale operations may use a solution of KOtBu in THF for easier and safer addition.

  • Waste Management: The aqueous waste stream will be basic and contain DMF. It must be neutralized and disposed of according to local environmental regulations.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base. 2. Inactive base (hydrolyzed). 3. Insufficient temperature/time.1. Add an additional portion of base (0.1-0.2 eq). 2. Use a fresh, unopened container of KOtBu. 3. Increase temperature slightly (e.g., to 90 °C) or extend reaction time.
Low Yield 1. Inefficient extraction. 2. Product loss during crystallization. 3. Side reactions (e.g., N-arylation).1. Perform additional extractions. 2. Optimize crystallization solvent/antisolvent ratio and cooling profile. 3. Ensure temperature control during base addition.
Purification Issues 1. Residual DMF in the product. 2. Dark-colored product.1. Perform additional brine washes or a water back-extraction. 2. Treat the crude product solution with activated carbon before crystallization.

Conclusion

The scale-up synthesis of this compound analogues is a critical process in the manufacturing of important pharmaceutical agents. The SNAr approach offers a robust, economical, and scalable route that avoids the high cost and stringent purification demands associated with palladium-catalyzed methods. By carefully controlling reaction parameters, particularly temperature during base addition, and by implementing robust in-process controls, high yields of the desired product can be reliably achieved on a multi-kilogram scale. This guide provides a solid foundation for process development and successful implementation in a drug development setting.

References

The Strategic deployment of 3-(Pyridin-2-yloxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Substructure

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel molecular architectures. 3-(Pyridin-2-yloxy)aniline emerges as a distinguished building block, offering a unique confluence of structural features that render it highly valuable for the construction of a diverse array of heterocyclic compounds. Its constitution, featuring a nucleophilic aniline moiety, a chelating pyridyl group, and an ether linkage, provides a versatile platform for a multitude of cyclization and condensation reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of quinolines, benzodiazepines, and phenazines—three classes of heterocyclic compounds with profound implications in drug discovery and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower innovation in the laboratory.

I. Synthesis of 7-(Pyridin-2-yloxy)quinolines via the Doebner-von Miller Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The Doebner-von Miller reaction is a classic and robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][4] By employing this compound as the aniline component, we can access novel 7-(pyridin-2-yloxy)quinolines, which are of significant interest for their potential as kinase inhibitors and other therapeutic agents.

Causality of Experimental Choices

The selection of the Doebner-von Miller reaction is predicated on its reliability and tolerance for a variety of functional groups on the aniline starting material. The acidic conditions of the reaction are crucial for the in-situ formation of the electrophilic α,β-unsaturated carbonyl species and for catalyzing the cyclization and subsequent aromatization steps. The pyridin-2-yloxy substituent at the 3-position of the aniline is expected to direct the cyclization to the para-position, leading to the formation of the 7-substituted quinoline isomer. This regioselectivity is governed by the electronic and steric effects of the substituent.

Experimental Workflow Diagram

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-PyOAn This compound Reaction Reaction 3-PyOAn->Reaction UnsatKetone α,β-Unsaturated Ketone/Aldehyde (e.g., Crotonaldehyde) UnsatKetone->Reaction Catalyst Acid Catalyst (e.g., HCl, H2SO4) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Neutralization Neutralization Extraction Extraction Neutralization->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 7-(Pyridin-2-yloxy)quinoline Derivative Chromatography->Product Reaction->Neutralization

Caption: Workflow for the Doebner-von Miller synthesis of 7-(pyridin-2-yloxy)quinolines.

Detailed Protocol: Synthesis of 2-Methyl-7-(pyridin-2-yloxy)quinoline
ParameterValue/Description
Reactants This compound, Crotonaldehyde
Catalyst Concentrated Hydrochloric Acid
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Work-up Neutralization with NaOH, Extraction with Ethyl Acetate
Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient)

Step-by-Step Methodology:

  • To a solution of this compound (1.86 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser, add concentrated hydrochloric acid (5 mL) dropwise with stirring.

  • Cool the mixture in an ice bath and slowly add crotonaldehyde (1.05 g, 15 mmol) with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-methyl-7-(pyridin-2-yloxy)quinoline.

II. Synthesis of Pyridyloxyphenyl-Substituted Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects.[5][6] The synthesis of novel benzodiazepine derivatives is a continuous effort in the pursuit of compounds with improved pharmacological profiles. A common synthetic route involves the reaction of a substituted 2-aminobenzophenone with an amino acid derivative. An alternative and versatile approach involves the condensation of a substituted o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent.[7]

Causality of Experimental Choices

For the synthesis of pyridyloxyphenyl-substituted benzodiazepines, a plausible and efficient route involves a two-step process starting with an Ullmann condensation to prepare a key intermediate, N-(3-(pyridin-2-yloxy)phenyl)anthranilic acid. This intermediate can then be cyclized to form the benzodiazepine core. The Ullmann condensation is a reliable method for forming C-N bonds between aryl halides and anilines, catalyzed by copper.[8][9] The subsequent cyclization can be achieved using various reagents, such as polyphosphoric acid (PPA) or phosphorus oxychloride, which act as dehydrating and activating agents.

Experimental Workflow Diagram

Benzodiazepine_Synthesis cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Cyclization 3-PyOAn This compound Ullmann_Reaction Ullmann_Reaction 3-PyOAn->Ullmann_Reaction 2-CBA 2-Chlorobenzoic Acid 2-CBA->Ullmann_Reaction Ullmann_Conditions Cu Catalyst, Base High Temperature Ullmann_Conditions->Ullmann_Reaction Intermediate N-(3-(Pyridin-2-yloxy)phenyl)anthranilic acid Cyclization_Reaction Cyclization_Reaction Intermediate->Cyclization_Reaction Cyclization_Reagent Cyclizing Agent (e.g., PPA, POCl3) Cyclization_Reagent->Cyclization_Reaction Cyclization_Conditions Heat Cyclization_Conditions->Cyclization_Reaction Product Pyridyloxyphenyl-Benzodiazepine Derivative Ullmann_Reaction->Intermediate Cyclization_Reaction->Product

Caption: Two-step synthesis of pyridyloxyphenyl-substituted benzodiazepines.

Detailed Protocol: Synthesis of a Pyridyloxyphenyl-Benzodiazepine Derivative

Part A: Synthesis of N-(3-(Pyridin-2-yloxy)phenyl)anthranilic acid

ParameterValue/Description
Reactants This compound, 2-Chlorobenzoic Acid
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 140-150 °C
Reaction Time 12-16 hours
Work-up Acidification, Filtration

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.86 g, 10 mmol), 2-chlorobenzoic acid (1.57 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol) in DMF (50 mL).

  • Heat the mixture at 140-150 °C for 12-16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude N-(3-(pyridin-2-yloxy)phenyl)anthranilic acid.

Part B: Cyclization to the Benzodiazepine Core

ParameterValue/Description
Reactant N-(3-(Pyridin-2-yloxy)phenyl)anthranilic acid
Reagent Polyphosphoric Acid (PPA)
Temperature 120-130 °C
Reaction Time 2-3 hours
Work-up Quenching with ice-water, Neutralization, Extraction
Purification Recrystallization or Column Chromatography

Step-by-Step Methodology:

  • Add the crude N-(3-(pyridin-2-yloxy)phenyl)anthranilic acid (from Part A) to polyphosphoric acid (20 g) in a round-bottom flask.

  • Heat the mixture with stirring at 120-130 °C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting benzodiazepine derivative by recrystallization or column chromatography.

III. Synthesis of Pyridyloxyphenyl-Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11][12][13][14] The synthesis of novel phenazine derivatives is of great interest in the development of new therapeutic agents. A common method for phenazine synthesis involves the condensation of a substituted o-phenylenediamine with a catechol or a 1,2-dicarbonyl compound.

Causality of Experimental Choices

To synthesize pyridyloxyphenyl-substituted phenazines from this compound, a multi-step approach is necessary. The first step involves the synthesis of a substituted o-phenylenediamine intermediate. This can be achieved by a nucleophilic aromatic substitution reaction between this compound and a suitable ortho-halonitrobenzene, followed by reduction of the nitro group. The resulting diamine can then be condensed with a 1,2-dicarbonyl compound, such as benzil, to form the phenazine ring.

Experimental Workflow Diagram

Phenazine_Synthesis cluster_step1 Step 1: Synthesis of Diamine Intermediate cluster_step2 Step 2: Phenazine Formation 3-PyOAn This compound SNAr SNAr Reaction 3-PyOAn->SNAr HaloNitro o-Halonitrobenzene HaloNitro->SNAr Nitro_Intermediate Nitro Intermediate SNAr->Nitro_Intermediate Reduction Reduction (e.g., SnCl2/HCl) Nitro_Intermediate->Reduction Diamine_Intermediate Diamine Intermediate Reduction->Diamine_Intermediate Condensation Condensation Diamine_Intermediate->Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Condensation Product Pyridyloxyphenyl-Phenazine Condensation->Product

References

Design and Synthesis of Novel Bioactive Compounds from 3-(Pyridin-2-yloxy)aniline: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3-(Pyridin-2-yloxy)aniline in Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned certain chemical scaffolds as "privileged structures" due to their ability to interact with a wide array of biological targets. This compound is one such scaffold, a versatile building block that has garnered significant attention in medicinal chemistry. Its unique combination of a flexible ether linkage, a hydrogen bond-accepting pyridine ring, and a reactive aniline moiety makes it an ideal starting point for the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities.[1][2]

The most prominent example of a successful drug derived from this scaffold is Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib's structure features a urea linkage to the aniline nitrogen of the this compound core, highlighting the importance of this functional group as a key interaction point with target proteins. The exploration of Sorafenib analogues and other derivatives has revealed the vast potential of this scaffold in targeting various protein kinases and other enzymes implicated in diseases ranging from cancer to inflammation and infectious diseases.[3]

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthetic utility of this compound, offering a suite of robust protocols for the design and synthesis of novel amide, urea, sulfonylurea, and sulfonamide derivatives. Beyond mere procedural steps, this guide delves into the rationale behind the choice of reagents and reaction conditions, empowering the user to not only replicate these methods but also to adapt and innovate upon them.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O[4]
Molecular Weight186.21 g/mol [4]
AppearanceSolid---
Melting PointNot reported---
LogP1.7[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors3[4]

Synthetic Strategies and Protocols

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following sections provide detailed protocols for the synthesis of key classes of derivatives.

Synthesis of Novel Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the aniline moiety of our starting material is readily acylated to produce a diverse range of amides. These derivatives can probe specific interactions within protein binding pockets and modulate the overall physicochemical properties of the parent molecule.

The choice of coupling reagent is critical for efficient amide bond formation, especially with anilines which can be less nucleophilic than aliphatic amines. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) are often effective. The HOBt ester intermediate is less prone to side reactions and racemization (in the case of chiral carboxylic acids) than the O-acylisourea intermediate formed with EDC alone. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction and to deprotonate the aniline starting material, enhancing its nucleophilicity.

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt Coupling

This protocol describes a general method for the coupling of a carboxylic acid with this compound.

  • Materials:

    • This compound

    • Carboxylic acid of choice (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.1 mmol) and this compound (1.0 mmol) in anhydrous DCM or DMF (10 mL) at room temperature, add HOBt (1.2 mmol) and EDC (1.2 mmol).

    • Add DIPEA (2.0 mmol) to the reaction mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired amide derivative.

Diagram 1: Amide Synthesis Workflow

Amide_Synthesis Start This compound + Carboxylic Acid Reagents EDC, HOBt, DIPEA in DCM or DMF Start->Reagents 1. Reaction Amide Coupling (Room Temperature, 12-24h) Reagents->Reaction 2. Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Novel Amide Derivative Purification->Product 5.

Caption: General workflow for the synthesis of amide derivatives.

Synthesis of Novel Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in a wide range of biologically active compounds, acting as potent hydrogen bond donors and acceptors.[5] The synthesis of these derivatives from this compound is a straightforward and effective strategy for generating novel compounds with potential therapeutic applications.

The most common method for the synthesis of ureas is the reaction of an amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. For thioureas, the corresponding isothiocyanate is used. The choice of solvent is important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the isocyanate or isothiocyanate.

Protocol 2: General Procedure for Urea and Thiourea Synthesis

This protocol outlines the synthesis of urea or thiourea derivatives by reacting this compound with an appropriate isocyanate or isothiocyanate.

  • Materials:

    • This compound

    • Isocyanate or Isothiocyanate of choice (1.05 equivalents)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Hexanes or Pentane for precipitation/crystallization

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous DCM or THF (10 mL) at room temperature.

    • To this solution, add the isocyanate or isothiocyanate (1.05 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by trituration with hexanes or pentane, or by recrystallization. If necessary, silica gel column chromatography can be employed.

Diagram 2: Urea/Thiourea Synthesis Workflow

Urea_Thiourea_Synthesis Start This compound Reagent Isocyanate or Isothiocyanate in DCM or THF Start->Reagent 1. Reaction Urea/Thiourea Formation (Room Temperature, 2-6h) Reagent->Reaction 2. Isolation Precipitation/ Crystallization or Chromatography Reaction->Isolation 3. Product Novel Urea/Thiourea Derivative Isolation->Product 4.

Caption: General workflow for urea and thiourea synthesis.

Synthesis of Novel Sulfonylurea Derivatives

Sulfonylureas are a well-established class of drugs, most notably used as anti-diabetic agents.[6] They are also found in a variety of other biologically active compounds. The synthesis of sulfonylurea derivatives of this compound can lead to the discovery of novel compounds with interesting pharmacological profiles.

A common and efficient method for the synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. In this case, we first need to synthesize the corresponding sulfonamide of this compound. An alternative, more direct route, is the reaction of the aniline with a sulfonyl isocyanate. However, sulfonyl isocyanates can be unstable. A reliable two-step, one-pot procedure involves the in-situ formation of a sulfonyl isocyanate from a sulfonamide and phosgene or a phosgene equivalent, followed by reaction with the aniline. A safer and more practical approach for laboratory-scale synthesis is the reaction of the aniline with a pre-formed sulfonylcarbamate, which acts as a sulfonyl isocyanate surrogate. For this guide, we will focus on the reaction of this compound with a sulfonyl isocyanate generated in situ from the corresponding sulfonamide.

Protocol 3: General Procedure for Sulfonylurea Synthesis

This protocol describes a two-step synthesis of sulfonylurea derivatives. First, a sulfonamide is prepared, which is then reacted with an isocyanate.

  • Materials:

    • This compound

    • Sulfonyl chloride of choice (1.1 equivalents)

    • Pyridine or Triethylamine (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Isocyanate of choice (1.2 equivalents)

    • Anhydrous solvent (e.g., Toluene, Acetonitrile)

    • Base (e.g., Potassium Carbonate)

    • Hydrochloric acid (1M)

  • Procedure (Step 1: Sulfonamide Synthesis):

    • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

    • Add pyridine or triethylamine (1.5 mmol), followed by the dropwise addition of the sulfonyl chloride (1.1 mmol).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide, which can be used in the next step without further purification if sufficiently pure.

  • Procedure (Step 2: Sulfonylurea Synthesis):

    • To a solution of the sulfonamide (1.0 mmol) in anhydrous toluene or acetonitrile (10 mL), add the isocyanate (1.2 mmol) and a base such as potassium carbonate (1.5 mmol).

    • Heat the reaction mixture to 50-80 °C and stir for 6-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired sulfonylurea derivative.

Diagram 3: Sulfonylurea Synthesis Workflow

Sulfonylurea_Synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonylurea Formation Start1 This compound + Sulfonyl Chloride Reaction1 Reaction with Base (Pyridine or TEA) Start1->Reaction1 Product1 Sulfonamide Intermediate Reaction1->Product1 Start2 Sulfonamide Intermediate + Isocyanate Product1->Start2 Intermediate Reaction2 Reaction with Base (K2CO3) (Heating) Start2->Reaction2 Product2 Novel Sulfonylurea Derivative Reaction2->Product2

Caption: Two-step workflow for sulfonylurea synthesis.

Synthesis of Novel Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for the "sulfa drugs" which were among the first antimicrobial agents. The sulfonamide group can act as a transition-state analogue for amide hydrolysis and can form key hydrogen bonding interactions with biological targets.

The synthesis of sulfonamides from anilines is typically achieved by reaction with a sulfonyl chloride in the presence of a base. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. The reaction is generally robust and high-yielding.

Protocol 4: General Procedure for Sulfonamide Synthesis

This protocol describes the synthesis of sulfonamide derivatives by reacting this compound with a sulfonyl chloride.

  • Materials:

    • This compound

    • Sulfonyl chloride of choice (1.1 equivalents)

    • Pyridine (as solvent and base) or Triethylamine (1.5 equivalents) in an aprotic solvent like DCM.

    • Hydrochloric acid (1M)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 mmol) in pyridine (5 mL) or in anhydrous DCM (10 mL) with triethylamine (1.5 mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, if pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in DCM (20 mL).

    • Wash the DCM solution with 1M HCl (2 x 15 mL) to remove excess pyridine/triethylamine, followed by saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired sulfonamide derivative.

Diagram 4: Sulfonamide Synthesis Workflow

Sulfonamide_Synthesis Start This compound Reagent Sulfonyl Chloride in Pyridine or DCM/TEA Start->Reagent 1. Reaction Sulfonamide Formation (0°C to RT, 4-12h) Reagent->Reaction 2. Workup Acid/Base Workup Reaction->Workup 3. Purification Column Chromatography/ Recrystallization Workup->Purification 4. Product Novel Sulfonamide Derivative Purification->Product 5.

Caption: General workflow for sulfonamide synthesis.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse array of novel compounds derived from this compound. The inherent versatility of this scaffold, coupled with the well-established synthetic methodologies for amide, urea, sulfonylurea, and sulfonamide formation, offers a powerful platform for the exploration of new chemical space in drug discovery.

Future work in this area could involve the exploration of other synthetic transformations of the this compound core, such as N-alkylation, N-arylation via Buchwald-Hartwig amination, and electrophilic aromatic substitution on the aniline ring. Furthermore, the synthesis of compound libraries based on these protocols, followed by high-throughput screening against a panel of biological targets, is a promising strategy for the identification of new lead compounds for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Pyridin-2-yloxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our guidance is grounded in established organometallic principles and validated by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the formation of a diaryl ether bond between 3-aminophenol and a 2-halopyridine. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation (copper-catalyzed) or a related Buchwald-Hartwig C-O coupling (palladium-catalyzed). A key challenge in this synthesis is achieving high selectivity for O-arylation over the competing N-arylation of the aminophenol. This guide provides a detailed framework for maximizing the yield of the desired O-arylated product while minimizing the formation of the N-arylated isomer and other side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is producing a low yield of the desired this compound, and the primary byproduct is the N-arylated isomer, 3-((Pyridin-2-yl)amino)phenol. How can I improve the O-selectivity?

Answer:

This is the most common challenge in this synthesis. The selectivity between O-arylation and N-arylation is highly dependent on the choice of catalyst system (metal and ligand) and the reaction conditions.

  • Underlying Cause: The relative nucleophilicity of the hydroxyl and amino groups of 3-aminophenol can be modulated by the catalyst and base. Copper-based systems, under specific conditions, tend to favor O-arylation, while palladium-based systems with certain ligands are highly effective for N-arylation.[1][2][3][4]

  • Recommended Solution: Employ a Copper-Based Catalyst System. To favor the formation of the desired diaryl ether, a copper-catalyzed Ullmann-type reaction is recommended. A particularly effective system for the O-arylation of 3-aminophenol utilizes copper(I) iodide (CuI) as the catalyst and picolinic acid as the ligand.[1][2][3] This combination has been demonstrated to provide high selectivity for the C-O bond formation.

    • Catalyst System: 5-10 mol% CuI and 10-20 mol% picolinic acid.

    • Base: A moderately weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[1] Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes favor N-arylation.

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or butyronitrile are typically used.[3] It is crucial to use anhydrous solvents, as water can deactivate carbonate bases.[1]

  • Experimental Protocol: See "Protocol 1: Selective O-Arylation of 3-Aminophenol" for a detailed procedure.

Question 2: I am using a copper-based system, but I am still observing significant N-arylation and/or starting material recovery. What other factors can I optimize?

Answer:

Even with a copper catalyst, several factors can influence the reaction's success.

  • Ligand Choice: While picolinic acid is a good starting point, other N,N- and N,O-chelating ligands can be effective.[1] If picolinic acid is not yielding the desired results, screening other ligands such as N,N-dimethylglycine or salicylaldoxime may be beneficial.

  • Temperature: Ullmann condensations often require elevated temperatures, typically in the range of 100-140 °C.[5] However, excessively high temperatures can lead to decomposition and the formation of side products. If you observe significant byproduct formation, consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may improve the conversion rate.

  • Reagent Purity: The purity of all reagents is critical. 3-aminophenol can oxidize over time, appearing as a dark solid. It is advisable to use freshly purified or high-purity 3-aminophenol. Similarly, ensure your 2-halopyridine is free of impurities.

  • Inert Atmosphere: These reactions are sensitive to oxygen. It is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Question 3: My reaction is producing a significant amount of dehalogenated pyridine (pyridine) and unreacted 3-aminophenol. What is causing this, and how can I prevent it?

Answer:

The formation of a dehalogenated byproduct is a common side reaction in cross-coupling chemistry, known as reductive dehalogenation.

  • Underlying Cause: This side reaction can be promoted by suboptimal ligand choice, the presence of water or other protic sources, or an inappropriate base.[1]

  • Solutions:

    • Ensure Anhydrous Conditions: The presence of water can facilitate the reductive dehalogenation pathway. Ensure all solvents and reagents are thoroughly dried. The use of molecular sieves can help maintain anhydrous conditions.

    • Optimize Ligand and Base: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired cross-coupling pathway. If dehalogenation is a significant issue, screening different ligands is recommended. The choice of base can also influence this side reaction; switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃) may be beneficial.

    • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in Ullmann couplings.[5] If you are using an aryl iodide and observing significant dehalogenation, switching to an aryl bromide might mitigate this side reaction, although it may require slightly higher temperatures or longer reaction times.

Question 4: I need to synthesize the N-arylated isomer, 3-((Pyridin-2-yl)amino)phenol, for a comparative study. What conditions would favor this product?

Answer:

For the selective synthesis of the N-arylated product, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice.

  • Recommended Solution: Employ a Palladium-Based Catalyst System. A highly effective system for the N-arylation of 3-aminophenol utilizes a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand, such as BrettPhos.[1][2][3]

    • Catalyst System: 1-2 mol% BrettPhos precatalyst.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used. For base-sensitive functional groups, a weaker base like K₂CO₃ can be used, often with a slight increase in temperature.[3]

    • Solvent: Anhydrous ethereal solvents like 1,4-dioxane or toluene are commonly employed.

  • Experimental Protocol: See "Protocol 2: Selective N-Arylation of 3-Aminophenol" for a detailed procedure.

Frequently Asked Questions (FAQs)

  • Which 2-halopyridine should I use (Cl, Br, or I)? The reactivity of the 2-halopyridine follows the general trend I > Br > Cl. For Ullmann couplings, 2-iodopyridine or 2-bromopyridine are typically used. 2-chloropyridine is less reactive and may require higher temperatures or more active catalyst systems.[5] For SNAr reactions, 2-fluoropyridine would be the most reactive.

  • How can I purify the final product, this compound? The product is an aniline derivative and can be purified using standard techniques. Column chromatography on silica gel is a common method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. Due to the basic nature of the aniline and pyridine moieties, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the column.

  • Can I use a microwave reactor for this synthesis? Yes, microwave irradiation can often accelerate these types of cross-coupling reactions, reducing reaction times from hours to minutes. However, direct translation of reaction conditions from conventional heating requires optimization of temperature, time, and power.

  • What are the key safety precautions for this reaction? 3-Aminophenol and its derivatives can be toxic and are skin irritants. 2-halopyridines are also irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The use of strong bases like NaOtBu requires careful handling in an inert atmosphere.

Data Summary and Reaction Parameters

The following table summarizes the recommended starting conditions for achieving selective O- or N-arylation of 3-aminophenol.

ParameterSelective O-Arylation (Ullmann-type)Selective N-Arylation (Buchwald-Hartwig)
Metal Catalyst Copper(I) Iodide (CuI)Palladium Precatalyst
Ligand Picolinic AcidBrettPhos
Base K₂CO₃ or Cs₂CO₃NaOtBu or K₂CO₃
Solvent Butyronitrile, DMF, or DMSO (anhydrous)1,4-Dioxane or Toluene (anhydrous)
Temperature 100 - 140 °C80 - 110 °C
Typical Yield Good to ExcellentGood to Excellent
Primary Product This compound3-((Pyridin-2-yl)amino)phenol

Experimental Protocols

Protocol 1: Selective O-Arylation of 3-Aminophenol (Ullmann-type Coupling)

This protocol is adapted from established procedures for the selective O-arylation of 3-aminophenol.[1][2][3]

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add 3-aminophenol (1.0 mmol, 1.0 equiv.) and 2-bromopyridine (1.1 mmol, 1.1 equiv.).

  • Solvent and Degassing: Add anhydrous butyronitrile (3-5 mL). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under an argon atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Arylation of 3-Aminophenol (Buchwald-Hartwig Amination)

This protocol is based on established methods for the selective N-arylation of 3-aminophenol.[1][2][3]

  • Reaction Setup: To an oven-dried reaction vessel, add the BrettPhos precatalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add 3-aminophenol (1.0 mmol, 1.0 equiv.) and 2-bromopyridine (1.2 mmol, 1.2 equiv.).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (3-5 mL). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an argon atmosphere for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Selectivity

The choice of catalyst system is the primary determinant of selectivity in the arylation of 3-aminophenol. The following diagrams illustrate the divergent pathways.

O_vs_N_Arylation reactants 3-Aminophenol + 2-Halopyridine cu_catalyst CuI / Picolinic Acid K₂CO₃, Butyronitrile reactants->cu_catalyst Favors O-Arylation pd_catalyst Pd Precatalyst / BrettPhos NaOtBu, Dioxane reactants->pd_catalyst Favors N-Arylation o_product This compound (Desired Product) cu_catalyst->o_product n_product 3-((Pyridin-2-yl)amino)phenol (Side Product) pd_catalyst->n_product

Caption: Catalyst-controlled selectivity in the arylation of 3-aminophenol.

Troubleshooting_Workflow start Low Yield of This compound check_isomer What is the major byproduct? start->check_isomer n_arylation N-Arylated Isomer check_isomer->n_arylation N-Isomer dehalogenation Dehalogenated Pyridine check_isomer->dehalogenation Dehalogenation no_reaction Starting Material Recovered check_isomer->no_reaction No Reaction switch_to_cu Switch to CuI / Picolinic Acid System Use weaker base (K₂CO₃) n_arylation->switch_to_cu check_anhydrous Ensure anhydrous conditions Screen ligands and base dehalogenation->check_anhydrous increase_temp Increase temperature moderately Check reagent purity Ensure inert atmosphere no_reaction->increase_temp

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important diaryl ether intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your reaction or workup. Each entry details the potential causes, diagnostic steps, and validated solutions.

Q1: My reaction is incomplete, with significant recovery of starting materials (3-aminophenol and 2-chloropyridine). What is the likely cause?

A1: Incomplete conversion is a frequent issue in diaryl ether syntheses, particularly in copper- or palladium-catalyzed systems. The root cause often relates to catalyst deactivation or suboptimal reaction conditions.

Plausible Causes & Solutions:

  • Catalyst Inactivation:

    • Oxygen Sensitivity: The active catalytic species, particularly Pd(0) in Buchwald-Hartwig couplings and Cu(I) in Ullmann reactions, are sensitive to atmospheric oxygen.[1][2] Oxidation can lead to inactive species, halting the catalytic cycle.

      • Solution: Ensure all reagents and solvents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Water Content: Traces of water can hydrolyze the base and interfere with the catalyst's efficacy, especially in Ullmann couplings where water formation can inactivate the base.[3]

      • Solution: Use anhydrous solvents and reagents. If necessary, add molecular sieves to the reaction mixture, though this should be tested as it can sometimes hinder reactions.[3] For bases like Cs₂CO₃, which can be hygroscopic, dry them in a vacuum oven before use.

  • Suboptimal Reaction Temperature:

    • Ullmann Condensation: These reactions traditionally require high temperatures (often >150 °C) to proceed at a reasonable rate.[4] Insufficient heat will result in a sluggish or stalled reaction.

      • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. Be aware that excessively high temperatures can lead to thermal degradation.

    • Buchwald-Hartwig Coupling: While generally milder, these reactions still require sufficient thermal energy.

      • Solution: Consult literature for the optimal temperature range for your specific ligand-catalyst system. A typical starting point is 80-110 °C in solvents like toluene or dioxane.[5]

  • Poor Ligand Choice or Degradation (Palladium-Catalyzed):

    • The stability and efficacy of the palladium catalyst are highly dependent on the phosphine ligand. Bulky, electron-rich ligands are essential for promoting the reductive elimination step that forms the C-O bond.[2][5]

      • Solution: Ensure you are using a ligand known to be effective for C-O coupling (e.g., Xantphos, BrettPhos). If yields are still low, consider screening a panel of ligands.

Q2: My mass spectrometry data shows a major impurity with the same mass as my desired product. What is this species and how can I prevent its formation?

A2: This is a classic selectivity problem arising from the two nucleophilic sites on your 3-aminophenol starting material: the hydroxyl group (-OH) and the amino group (-NH₂). The impurity is almost certainly the N-arylated isomer, N-(pyridin-2-yl)-3-aminophenol .

Root Cause: Competing O-Arylation vs. N-Arylation

The reaction of 2-chloropyridine can occur at either the oxygen or the nitrogen atom of 3-aminophenol. The desired product results from O-arylation, while the isomeric impurity results from N-arylation (a Goldberg-type reaction).[4] The outcome is highly dependent on the choice of base and reaction conditions.

Diagnostic Steps:

  • NMR Spectroscopy: The isomers can be distinguished by ¹H NMR. The desired O-arylated product will show a characteristic downfield shift for the protons on the aniline ring adjacent to the ether linkage. The N-arylated product will show a distinct N-H proton signal and different aromatic splitting patterns.

  • Chromatography: The two isomers often have different polarities and can typically be separated by column chromatography for confirmation.

Solutions & Preventative Measures:

  • Base Selection is Critical: The pKa of the phenolic proton is lower than that of the anilinic protons. Therefore, a weaker base is more likely to selectively deprotonate the hydroxyl group.

    • Recommended: Use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][7] These favor the formation of the phenoxide, which is a potent nucleophile for O-arylation.

    • Avoid: Strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) can deprotonate both the amine and the phenol, leading to a mixture of products.[8]

  • Protecting Group Strategy: If selectivity remains an issue, a protecting group strategy is a robust alternative.

    • Protocol: Protect the amine functionality of 3-aminophenol as an acetamide before performing the coupling reaction. The ether bond is formed, and the acetamide is then hydrolyzed under acidic or basic conditions to reveal the free amine of the final product.

Q3: My GC-MS analysis shows the formation of pyridine and 2,2'-bipyridine. Why are these byproducts forming?

A3: These side products point to two distinct undesired pathways: hydrodehalogenation (forming pyridine) and homocoupling (forming 2,2'-bipyridine).

Plausible Causes & Solutions:

  • Hydrodehalogenation (Pyridine Formation): This occurs when the aryl halide (2-chloropyridine) is reduced instead of coupled. It is a known side reaction in palladium-catalyzed processes, often involving a β-hydride elimination pathway from a palladium intermediate.[9]

    • Cause: Often exacerbated by trace moisture or protic sources in the reaction, or by certain ligand/base combinations.

    • Solution: Use rigorously dried reagents and solvents. If the problem persists, screening different bases or ligands may be necessary.

  • Homocoupling (2,2'-Bipyridine Formation): This is a classic side reaction in Ullmann condensations, where two molecules of the aryl halide couple with each other.[1][10]

    • Cause: This pathway is often promoted by excessively high temperatures or high catalyst loading. It can also be favored if the primary coupling reaction is slow.

    • Solution:

      • Optimize Temperature: Do not use a higher temperature than necessary. Monitor the reaction to find the minimum temperature required for product formation.

      • Catalyst Loading: Reduce the copper catalyst loading to the lowest effective level (typically 5-10 mol%).

      • Ligand Assistance: In modern Ullmann protocols, the use of a chelating ligand (e.g., an amino acid or a diamine) can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[3]

Visualizing the Reaction Maze

The following diagram illustrates the desired synthetic pathway to this compound and the competing side reactions discussed above.

G start_node start_node product_node product_node side_product_node side_product_node intermediate_node intermediate_node condition_node condition_node SM 3-Aminophenol + 2-Chloropyridine Cat Cu(I) or Pd(0) Catalyst + Base SM->Cat O_Arylation Desired O-Arylation Cat->O_Arylation Path A N_Arylation Side Reaction: N-Arylation Cat->N_Arylation Path B Homocoupling Side Reaction: Homocoupling Cat->Homocoupling Path C Reduction Side Reaction: Hydrodehalogenation Cat->Reduction Path D Product This compound O_Arylation->Product N_Product N-(Pyridin-2-yl)-3-aminophenol N_Arylation->N_Product Homo_Product 2,2'-Bipyridine Homocoupling->Homo_Product Red_Product Pyridine Reduction->Red_Product

Caption: Desired vs. Undesired Synthetic Pathways.

Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally better for this molecule: Ullmann condensation or Buchwald-Hartwig coupling?

A: Both methods are viable, but the choice depends on available resources, scale, and substrate tolerance.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, Cu powder). Inexpensive.[7]Palladium (Pd(OAc)₂, Pd₂(dba)₃). Expensive.[2]
Ligand Often requires simple, cheap ligands (e.g., L-proline, diamines) or none.[3]Requires complex, expensive phosphine ligands (e.g., Xantphos, BrettPhos).[5]
Conditions Typically harsh: high temperatures (>150 °C) and polar aprotic solvents (DMF, NMP).[4]Generally milder: lower temperatures (80-110 °C) and less polar solvents (Toluene, Dioxane).[5]
Scope Can be sensitive to functional groups due to high heat.Broader functional group tolerance due to milder conditions.
Recommendation Good for large-scale, cost-sensitive syntheses if conditions can be optimized.Excellent for discovery chemistry, complex substrates, and when milder conditions are required.
Q: What is the recommended purification strategy for isolating pure this compound?

A: A multi-step approach is typically most effective.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench it carefully. Perform an extraction (e.g., with Ethyl Acetate or Dichloromethane) and wash the organic layer with water and brine to remove the inorganic base and salts.

  • Acid/Base Wash (Optional but Recommended): To remove unreacted 3-aminophenol, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aminophenol will partition into the acidic aqueous layer as its ammonium salt. Be aware that your product may also have some solubility in acid due to its two basic nitrogen atoms. A subsequent wash with a dilute base (e.g., NaHCO₃ solution) can remove any acidic impurities.

  • Column Chromatography: This is almost always necessary to separate the desired product from the isomeric N-arylated byproduct and other non-polar impurities like 2,2'-bipyridine.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc. The less polar byproducts will elute first, followed by the desired product and then the more polar N-arylated isomer.

Protocol: Optimized Ullmann-Type Synthesis

This protocol is a representative procedure designed to favor O-arylation and minimize common side reactions.

Materials:

  • 3-Aminophenol

  • 2-Chloropyridine

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq.), K₂CO₃ (2.0 eq.), CuI (0.1 eq.), and L-proline (0.2 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry Argon or Nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous DMSO, followed by 2-chloropyridine (1.1 eq.).

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes to afford pure this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

G start_node start_node problem_node problem_node analysis_node analysis_node solution_node solution_node start Reaction Complete. Analyze Crude Product. low_yield Problem: Low Yield or Incomplete Conversion start->low_yield impurity Problem: Significant Impurity Observed start->impurity lcms_analysis Analyze by LC-MS low_yield->lcms_analysis impurity->lcms_analysis sm_present Observation: High % of Starting Materials lcms_analysis->sm_present Path 1 isomeric_impurity Observation: Impurity with Product Mass (Isomer) lcms_analysis->isomeric_impurity Path 2 other_impurities Observation: Pyridine or Bipyridine Byproducts lcms_analysis->other_impurities Path 3 solve_conversion Solution: - Ensure inert atmosphere - Check/increase temperature - Verify catalyst/ligand activity sm_present->solve_conversion solve_isomer Solution: - Switch to weaker base (K₂CO₃) - Lower reaction temperature - Consider protecting group isomeric_impurity->solve_isomer solve_byproducts Solution: - Reduce catalyst loading - Optimize temperature - Use anhydrous conditions other_impurities->solve_byproducts

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(Pyridin-2-yloxy)aniline Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyridin-2-yloxy)aniline is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis and subsequent coupling reactions are pivotal steps in the development of numerous pharmacologically active agents. The most common and versatile method for N-arylation of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction, while powerful, is highly sensitive to a variety of parameters. Achieving high yields and purity requires careful optimization of the catalyst, ligand, base, solvent, and temperature.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to overcome common challenges encountered during the coupling of this compound with aryl or heteroaryl halides.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions.

Question 1: I am observing low or no conversion of my starting materials. What are the likely causes and how can I fix it?

Answer: This is one of the most common issues and can stem from several factors related to the catalytic system and reaction environment.

  • Cause A: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently or is being inhibited.

    • Solution 1: Pre-catalyst Activation. If using a Pd(II) source like Pd(OAc)₂, ensure your ligand is present in a sufficient ratio (typically 1.5:1 to 2.5:1 L:Pd) to form the active catalytic complex. Consider using modern, air-stable palladacycle pre-catalysts (e.g., G3-XPhos, G6-GPhos), which are designed for rapid activation with weak bases at room temperature.[3]

    • Solution 2: Check for Inhibitory Solvents. Certain solvents can coordinate to the palladium center and inhibit catalysis. Avoid chlorinated solvents, acetonitrile, and pyridine.[3] Toluene, 1,4-dioxane, and THF are generally reliable choices.[4]

    • Solution 3: Change the Ligand. The chosen phosphine ligand may not be suitable for this specific substrate. This compound is a relatively bulky aniline. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote both the oxidative addition and the challenging reductive elimination steps. Screen a panel of ligands to identify the optimal choice.[4]

  • Cause B: Poor Base Solubility or Inappropriate Strength. The deprotonation of the aniline or the palladium-amine complex is a critical step in the catalytic cycle.

    • Solution 1: Base Solubility. The poor solubility of inorganic bases like K₃PO₄ or Cs₂CO₃ in organic solvents is a frequently underestimated cause of slow or stalled reactions.[4] Increase the agitation rate to maximize the solid-liquid interface. Grinding the base to a fine powder before use can also significantly improve reaction rates by increasing surface area.[3]

    • Solution 2: Base Strength. If using a weaker base like K₂CO₃ or Cs₂CO₃, the reaction may be too slow. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3][4] Conversely, if you observe decomposition, the base may be too strong (see Question 2).

  • Cause C: Insufficient Temperature. The oxidative addition of less reactive aryl halides (especially chlorides) often requires higher thermal energy.[4]

    • Solution: Gradually increase the reaction temperature in 10 °C increments, typically targeting a range of 80-110 °C.[3][5] Monitor for any signs of decomposition at higher temperatures.

Question 2: My starting materials are being consumed, but I see significant decomposition and multiple side products instead of my desired product. What is happening?

Answer: Substrate decomposition is often linked to the use of a base that is too strong for the functional groups present in your molecules.

  • Cause A: Base-Mediated Degradation. Strong bases like NaOtBu can be incompatible with sensitive functional groups on either the this compound or the coupling partner.

    • Solution 1: Switch to a Weaker Base. Replace NaOtBu with a milder inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4][6] These bases offer broader functional group tolerance. To achieve high yields with weaker bases, the use of bulky, electron-rich phosphine ligands is often essential.[4]

    • Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature may prevent decomposition, although this could also slow down the desired reaction rate. A balance must be found through careful optimization.[4]

  • Cause B: Hydrodehalogenation Side Reaction. This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction can be promoted by certain catalyst/ligand combinations or reaction conditions. Changing the ligand or lowering the reaction temperature can sometimes mitigate this issue.[4] Ensure your solvent is anhydrous, as water can be a proton source for this side reaction.

Question 3: The reaction is very slow and seems to stall before reaching completion. How can I improve the rate?

Answer: A sluggish reaction points to a suboptimal catalyst system, poor reagent solubility, or insufficient thermal energy.

  • Cause A: Suboptimal Catalyst Turnover. The catalytic cycle may be slow at one or more steps.

    • Solution 1: Re-evaluate the Ligand. The ligand has a profound impact on the reaction rate. If you are using a bidentate ligand like Xantphos, consider switching to a more active monophosphine biaryl ligand like XPhos or RuPhos, which can accelerate the reductive elimination step.[7]

    • Solution 2: Increase Catalyst Loading. While not ideal for process chemistry, increasing the palladium catalyst loading from 1-2 mol% to 3-5 mol% can often drive the reaction to completion in a laboratory setting.

  • Cause B: Reagent Solubility. As mentioned in Question 1, the solubility of the base is critical.

    • Solution: In addition to vigorous stirring and using a powdered base, consider switching to a solvent that better solubilizes your reagents. For instance, CPME or 2-MeTHF are greener alternatives to THF and can sometimes offer superior performance.[3][4]

Frequently Asked Questions (FAQs)

Q1: Which coupling method is better for this transformation: Buchwald-Hartwig or Ullmann? A1: For laboratory-scale synthesis requiring broad functional group tolerance and milder conditions, the palladium-catalyzed Buchwald-Hartwig amination is generally superior.[1][8] The classic Ullmann condensation requires high temperatures (often >150 °C) and stoichiometric amounts of copper, and its substrate scope is more limited.[9][10] However, modern ligand-assisted Ullmann-type reactions have improved its utility, offering a cost-effective alternative, particularly for large-scale production.[9]

Q2: How do I choose the right palladium catalyst and ligand to start with? A2: A good starting point for coupling an electron-rich aniline like this compound with an aryl bromide or chloride is a combination of a palladium pre-catalyst and a bulky biaryl phosphine ligand. A reliable initial screen would be to use XPhos Pd G3 (a common pre-catalyst) with XPhos as the ligand.[11] The choice of ligand is crucial and depends on the steric and electronic properties of both coupling partners.[3]

Q3: What are the key safety precautions for this reaction? A3: Phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment. The reaction should be performed in a well-ventilated fume hood.

Q4: Can I use microwave irradiation to speed up the reaction? A4: Yes, microwave synthesis is an excellent tool for rapidly optimizing reaction conditions. It can significantly reduce reaction times from hours to minutes. When using a microwave, organic bases like DBU are often preferred due to their better solubility and heating characteristics.[3]

Data Presentation: Key Reaction Parameters

The tables below summarize critical components for the optimization of the Buchwald-Hartwig coupling of this compound.

Table 1: Common Palladium Sources & Pre-catalysts

Catalyst Common Name Typical Use Case
Pd(OAc)₂ Palladium(II) Acetate Basic Pd(II) source, requires in-situ reduction.[5]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0) Air-stable Pd(0) source, widely used.[5]
XPhos Pd G3 XPhos Palladacycle Gen. 3 Highly active, air-stable, broad scope, good for challenging couplings.[3]

| RuPhos Pd G4 | RuPhos Palladacycle Gen. 4 | Excellent for sterically hindered substrates.[3] |

Table 2: Selection of Ligands

Ligand Type Characteristics
Xantphos Bidentate Wide bite angle, good for controlling selectivity.[12]
XPhos Monodentate Biaryl Very bulky and electron-rich, highly active for aryl chlorides.[7]
RuPhos Monodentate Biaryl Effective for sterically demanding couplings.[13]

| BINAP | Bidentate | Chiral ligand, less common for general amination but can be effective.[5] |

Table 3: Common Bases and Their Properties

Base pKa of Conjugate Acid Strength Key Considerations
NaOtBu ~19 Strong Highly effective but can cause decomposition of sensitive substrates.[3]
LHMDS ~26 Strong Very strong, non-nucleophilic base.[3]
Cs₂CO₃ ~10 Weak Good solubility for an inorganic base, mild and versatile.[6]

| K₃PO₄ | ~12.3 | Weak | Common, inexpensive, and effective mild base.[4] |

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.1 equiv.)

  • XPhos Pd G3 (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the limiting reagent)

Procedure:

  • Reaction Setup: In a glovebox, add this compound, the aryl bromide, XPhos Pd G3, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Visualization of Mechanisms and Workflows

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation base_h [Base-H]+X- amine_complex->base_h amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product reagents Ar-X + Amine reagents->pd0 base Base base->amine_complex caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low / No Yield check_sm Starting Material (SM) Consumed? start->check_sm decomp Decomposition or Side Products Observed check_sm->decomp Yes no_reaction No / Slow Reaction check_sm->no_reaction No strong_base Cause: Base too strong? decomp->strong_base solution_base Solution: 1. Use weaker base (K₃PO₄, Cs₂CO₃) 2. Lower reaction temperature strong_base->solution_base Likely check_catalyst Check Catalyst System no_reaction->check_catalyst check_conditions Check Reaction Conditions no_reaction->check_conditions solution_catalyst Solution: 1. Change ligand (e.g., to XPhos) 2. Use modern pre-catalyst 3. Increase catalyst loading check_catalyst->solution_catalyst solution_conditions Solution: 1. Increase temperature 2. Check base solubility (grind base) 3. Ensure inert atmosphere check_conditions->solution_conditions

Caption: Fig. 2: Troubleshooting Flowchart

References

Technical Support Center: Overcoming Poor Solubility of 3-(Pyridin-2-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome, researchers. The 3-(Pyridin-2-yloxy)aniline scaffold is a promising starting point for discovery programs, offering rich chemical diversity. However, its rigid, aromatic structure often leads to significant solubility challenges, which can stall promising candidates. This guide is designed to be your partner at the bench, providing not just protocols but the underlying rationale to help you troubleshoot these issues effectively. Our goal is to move your research forward by transforming solubility from a roadblock into a manageable—and solvable—physicochemical parameter.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab. We'll diagnose the problem and walk through a tiered approach to solving it, from simple adjustments to more advanced formulation strategies.

Initial Diagnosis: Why Is My Compound So Poorly Soluble?

The this compound core has several structural features that contribute to low aqueous solubility:

  • High Crystal Lattice Energy: The planar, rigid aromatic rings can stack efficiently, forming a highly stable crystal lattice. A significant amount of energy is required to break apart this lattice before the individual molecules can be solvated.[1][2][3][4]

  • Hydrophobicity: The molecule is dominated by aromatic (lipophilic) surfaces, making it inherently resistant to dissolving in water. The calculated LogP (a measure of lipophilicity) for the parent molecule is approximately 1.7, indicating a preference for a non-polar environment.[5]

  • Weakly Basic Centers: The molecule contains two nitrogen atoms—one on the pyridine ring (pKa ~5.2) and the aniline amine group (pKa ~4-5).[6] These are weakly basic and only become significantly protonated (charged) at a low pH, limiting the effectiveness of pH modification in physiological buffers (pH ~7.4).

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Diagnostic workflow for solubility issues.

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for my in vitro assay. What should I do first?

Answer: This is a classic sign of a compound "crashing out" of solution. The DMSO keeps it solubilized, but the abrupt shift to a predominantly aqueous environment causes rapid precipitation.

  • Immediate Fix (The Co-solvent Approach): The simplest first step is to determine if a small percentage of a biocompatible co-solvent in your final assay buffer can maintain solubility.[7][8][9]

    • Rationale: Co-solvents like polyethylene glycol (PEG 400) or propylene glycol work by reducing the polarity of the aqueous medium.[] This lowers the "interfacial tension" between your hydrophobic compound and the water, making it more energetically favorable for the compound to remain dissolved.[7]

    • Action: Prepare a series of assay buffers containing varying final concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v). Add your DMSO stock to each and observe for precipitation. Always run a vehicle control with the highest co-solvent concentration to ensure it doesn't affect your assay readout.

  • Systematic Fix (pH-Solubility Profile): Since your compound has basic nitrogens, its solubility will be pH-dependent.[6] Systematically measuring this is crucial.

    • Rationale: At a pH below the pKa of the pyridine or aniline nitrogen, the nitrogen will be protonated, creating a positive charge. Charged species are generally much more soluble in polar solvents like water than their neutral counterparts.[11]

    • Action: Perform a kinetic solubility assay across a pH range (e.g., pH 2 to pH 8). This will identify the pH at which you achieve maximum solubility and help you decide if simple pH adjustment is a viable strategy. See Protocol 1 for a detailed methodology.

Q2: I've tried pH adjustment, but my compound is still not soluble enough at a physiologically relevant pH (e.g., pH 6.5-7.4). What's the next logical step?

Answer: If pH and simple co-solvents are insufficient, you need to explore more advanced formulation techniques that alter the compound's solid-state properties or create favorable micro-environments.

  • Strategy 1: Salt Formation

    • Rationale: For ionizable compounds, forming a salt is a highly effective method to improve solubility and dissolution rate.[12][13] By reacting your basic compound with an acid, you create a salt form where the molecule is permanently ionized in the solid state. This pre-pays the energy cost of ionization, often leading to dramatic increases in aqueous solubility.[14]

    • Considerations: Not all salts are equal. Some may be hygroscopic (absorb water from the air) or may convert back to the less soluble free base form in certain conditions.[13] A salt screening study using various pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tosylate, sulfate) is essential to find the optimal form.[12][14]

  • Strategy 2: Complexation with Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][16][17] Your poorly soluble derivative can be encapsulated within the hydrophobic core, forming an "inclusion complex."[18][19] This complex presents a hydrophilic outer surface to the water, effectively masking the drug's own hydrophobicity and increasing its apparent solubility.[15][20]

    • Action: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) as they have different cavity sizes and solubility profiles. See Protocol 2 for a screening method.

dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial"]; edge [color="#5F6368"];

} caption: Mechanism of cyclodextrin complexation.

Q3: My lead compound has promising in vivo efficacy but very low oral bioavailability. How can I improve it for further development?

Answer: Low oral bioavailability for a poorly soluble (likely Biopharmaceutics Classification System (BCS) Class II) compound is often limited by its dissolution rate in the gastrointestinal tract.[21][22] Advanced solid-state modification is the standard approach here.

  • Strategy 1: Amorphous Solid Dispersions (ASDs)

    • Rationale: Crystalline materials have a highly ordered, low-energy state. Amorphous materials lack this long-range order and exist in a higher-energy state.[23] This higher energy translates directly into a significant increase in apparent solubility—sometimes 10 to 100-fold higher than the crystalline form.[23] In an ASD, the drug is molecularly dispersed within a polymer matrix (like HPMCAS), which prevents it from recrystallizing back to the more stable, less soluble form.[23][24][25][26][27]

    • Action: This requires specialized equipment (spray dryer or hot-melt extruder). The process involves dissolving both the drug and a polymer in a solvent and then rapidly removing the solvent, trapping the drug in its amorphous state within the polymer.[23][25]

  • Strategy 2: Co-crystals

    • Rationale: If your molecule is not ionizable or forms poor salts, co-crystallization is an excellent alternative.[28][29] A co-crystal is a multi-component crystal where your active pharmaceutical ingredient (API) and a benign co-former (e.g., succinic acid, nicotinamide) are held together by non-covalent bonds in the same crystal lattice.[30][31] By selecting an appropriate co-former, you can disrupt the strong self-stacking of your API, creating a new crystal structure with different, and hopefully better, physicochemical properties like solubility and dissolution rate.[28][30][31]

    • Action: Co-crystal screening can be performed using various methods, including liquid-assisted grinding, slurry conversion, or evaporation crystallization with a library of pharmaceutically acceptable co-formers.[29][32]

Comparison of Advanced Solubilization Techniques
TechniqueMechanismProsConsBest For
Salt Formation Ionizes the API in the solid state, reducing the energy needed for dissolution.[11][13]Well-established, can significantly increase solubility and dissolution rate.[12]Only for ionizable APIs; risk of disproportionation or hygroscopicity.[13]Ionizable (acidic/basic) lead candidates.
Cyclodextrin Complexation Encapsulates the hydrophobic API in a host molecule with a hydrophilic exterior.[15][17]Increases apparent solubility, can improve stability, masks taste.[15][19]Limited by 1:1 stoichiometry; can be expensive; may not be suitable for high-dose drugs.Potent compounds for early in vivo studies.
Amorphous Solid Dispersions (ASDs) Traps the API in a high-energy, non-crystalline state within a polymer matrix.[23][24]Can achieve very high supersaturation levels, leading to large bioavailability gains.[23]Physically unstable (risk of recrystallization); requires specialized manufacturing.[26]BCS Class II compounds intended for oral dosage forms.
Co-crystals Creates a new crystalline solid with a different lattice structure and improved properties.[31]Applicable to non-ionizable APIs; can improve multiple properties (solubility, stability, melting point).[28]Screening can be empirical; requires solid-state characterization expertise.[29][32]Non-ionizable APIs or those that form poor salts.

Part 2: Key Experimental Protocols

Protocol 1: Aqueous pH-Solubility Profile (Kinetic Method)

Objective: To determine the apparent solubility of a this compound derivative across a range of pH values relevant to biological testing and the GI tract.

Methodology:

  • Prepare Buffers: Create a series of universal buffers covering the desired range (e.g., pH 2, 4, 5, 6, 6.8, 7.4, 8.0).

  • Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

  • Dispense Buffers: Aliquot 98 µL of each pH buffer into separate wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200-400 µM.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium. (Some compounds may precipitate, which is expected).

  • Clarification: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitated solid.

  • Sampling & Analysis: Carefully remove a known volume (e.g., 50 µL) of the supernatant from each well, being careful not to disturb the pellet. Transfer to a new plate and dilute with an appropriate solvent (e.g., acetonitrile or methanol) for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated LC-MS or HPLC-UV method. The measured concentration is the kinetic solubility at that specific pH.

Protocol 2: Screening for Cyclodextrin Solubilization

Objective: To rapidly assess the ability of different cyclodextrins to increase the aqueous solubility of a lead compound.

Methodology:

  • Prepare Cyclodextrin (CD) Stocks: Prepare stock solutions of various cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)) at a high concentration (e.g., 20% w/v) in water or a relevant buffer (e.g., PBS pH 7.4).

  • Compound Addition: Add an excess amount of your solid compound to separate vials.

  • Add CD Solutions: To each vial, add a known volume of the different CD stock solutions. Also include a "control" vial with only the buffer.

  • Equilibration: Tightly cap the vials and shake or rotate them at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound) or centrifuge at high speed to remove all undissolved solid.

  • Analysis: Dilute the clear filtrate/supernatant and quantify the concentration of the dissolved compound via LC-MS or HPLC-UV.

  • Evaluation: Compare the solubility in the presence of each cyclodextrin to the control. A significant increase indicates the formation of a soluble inclusion complex.

References

Technical Support Center: Optimizing Catalyst Selection for 3-(Pyridin-2-yloxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific C-O cross-coupling reaction. The synthesis, typically achieved through an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction, can present unique challenges. This resource provides field-proven insights to navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the synthesis of this compound.

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two most prevalent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. The Ullmann reaction is a classical method that has been significantly improved with modern ligands, while the Buchwald-Hartwig reaction often offers milder conditions and broader substrate scope.[1][2] The choice between these two depends on available resources, substrate sensitivity, and desired reaction conditions.

Q2: I am seeing no product formation. What is the first thing I should check?

A2: The first step is to confirm the integrity of your starting materials and the activity of your catalyst. For Ullmann reactions, ensure you are using a fresh, high-purity copper(I) salt, as the active catalytic species is Cu(I).[3] For Buchwald-Hartwig reactions, confirm the integrity of your palladium precatalyst and ligand. Beyond that, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere, as protic impurities can lead to side reactions and catalyst deactivation.[3]

Q3: My reaction is giving a low yield. What are the most likely causes?

A3: Low yields in these coupling reactions can stem from several factors. The most common culprits are suboptimal catalyst-ligand combination, inappropriate base, incorrect reaction temperature, or the presence of impurities.[3] For instance, in an Ullmann coupling, the choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction.[3][4] Similarly, in a Buchwald-Hartwig reaction, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.[5][6]

Q4: I am observing significant side product formation, particularly the debromination of my starting material. What can I do to minimize this?

A4: The formation of debrominated side products is often a result of protic impurities, such as water, in the reaction mixture.[3] Ensuring the use of anhydrous solvents and reagents, and thoroughly drying all glassware is critical. Additionally, the choice of base and reaction temperature can influence the prevalence of side reactions. A milder base or a lower reaction temperature may be beneficial.

In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to specific experimental issues you may encounter.

Issue 1: Consistently Low or No Product Yield

Q: I've tried both Ullmann and Buchwald-Hartwig conditions with little success. Where should I focus my optimization efforts?

A: A systematic approach is key. Let's break down the potential issues and solutions for each catalytic system.

For Ullmann Condensation:

  • Inactive Catalyst: The active species is Cu(I).[7] If you are using a Cu(0) or Cu(II) source, ensure your reaction conditions can generate the active Cu(I) species.[3][7] It is often more reliable to start with a Cu(I) salt like CuI, CuBr, or CuCl.[3]

  • Suboptimal Ligand: The ligand is crucial for a successful modern Ullmann reaction.[3][4][8] If you are not using a ligand, or if your chosen ligand is ineffective, the reaction will likely fail or give poor yields. A screening of different ligand classes is recommended. Common choices include amino acids (like N-methylglycine), phenanthrolines, and N,N-dimethylglycine.[3][4][8]

  • Incorrect Base: The base plays a critical role in deprotonating the phenol and in the catalytic cycle.[3] Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be substrate-dependent, so a screening may be necessary.

  • Temperature: While classic Ullmann reactions required very high temperatures, modern ligand-accelerated protocols operate under milder conditions, typically in the 40-120 °C range.[3] If no reaction is observed, a gradual increase in temperature may be beneficial. Conversely, if decomposition is observed, the temperature should be lowered.

For Buchwald-Hartwig C-O Coupling:

  • Catalyst and Ligand Choice: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand is critical.[9] For C-O coupling, bulky, electron-rich biarylphosphine ligands are often the most effective.[5][6]

  • Base Selection: Strong bases like NaOt-Bu are often used, but they can be incompatible with certain functional groups.[10] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[10]

  • Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[9] The choice of solvent can influence the solubility of the base and other reagents, impacting the reaction rate.

Issue 2: Catalyst Deactivation

Q: My reaction starts but then stalls before completion. How can I prevent catalyst deactivation?

A: Catalyst deactivation can be a significant hurdle. Here are some common causes and preventative measures:

  • Oxygen Sensitivity: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Impurities: Impurities in your starting materials or solvents can poison the catalyst. Ensure the purity of your 3-aminophenol and 2-halopyridine. Purification of starting materials before the reaction can be beneficial.

  • Ligand Degradation: Some ligands may not be stable under the reaction conditions. If you suspect ligand degradation, consider screening other, more robust ligands.

  • Product Inhibition: In some cases, the product itself can coordinate to the metal center and inhibit catalytic turnover. If you suspect product inhibition, you might try running the reaction at a lower concentration.

Experimental Protocols

Protocol 1: Catalyst System Screening for the Ullmann Condensation of 3-Aminophenol with 2-Chloropyridine

This protocol outlines a systematic approach to screen various catalyst components to identify the optimal conditions for the synthesis of this compound.

Materials:

  • 3-Aminophenol

  • 2-Chloropyridine

  • Copper(I) iodide (CuI)

  • Ligands for screening (e.g., L-Proline, 1,10-Phenanthroline, N,N'-Dimethylethylenediamine)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvents for screening (e.g., Dioxane, Toluene, DMF)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 3-aminophenol and 2-chloropyridine in the chosen solvent to ensure accurate dispensing.

  • Array Setup:

    • In an array of reaction vials inside a glovebox, add the desired copper source (e.g., 5 mol% CuI).

    • To each vial, add the designated ligand (e.g., 10 mol%).

    • Add the designated base (e.g., 2.0 equivalents).

  • Reagent Addition:

    • Add the 3-aminophenol solution (1.0 equivalent) to each vial.

    • Add the 2-chloropyridine solution (1.2 equivalents) to each vial.

    • Add the appropriate volume of anhydrous solvent to reach the desired concentration.

  • Reaction:

    • Seal the vials and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reactions for a set time (e.g., 24 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Table 1: Example Screening Array for Ullmann Condensation

EntryCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
1CuIL-ProlineK₃PO₄Dioxane100
2CuI1,10-PhenanthrolineK₃PO₄Dioxane100
3CuIL-ProlineCs₂CO₃Dioxane100
4CuI1,10-PhenanthrolineCs₂CO₃Dioxane100
5CuIL-ProlineK₃PO₄Toluene100
6CuI1,10-PhenanthrolineK₃PO₄Toluene100

Visualizations

Diagram 1: General Workflow for Catalyst Optimization

This diagram illustrates a logical workflow for optimizing the catalyst system for the synthesis of this compound.

G start Start: Low Yield or No Reaction catalyst_choice Select Catalytic System (Ullmann or Buchwald-Hartwig) start->catalyst_choice ullmann Ullmann (Copper-Catalyzed) catalyst_choice->ullmann Economical, Robust buchwald Buchwald-Hartwig (Palladium-Catalyzed) catalyst_choice->buchwald Milder, Broader Scope ligand_screen_cu Screen Ligands (e.g., Amino Acids, Phenanthrolines) ullmann->ligand_screen_cu ligand_screen_pd Screen Ligands (e.g., Biarylphosphines) buchwald->ligand_screen_pd base_screen_cu Screen Bases (K3PO4, Cs2CO3, K2CO3) ligand_screen_cu->base_screen_cu solvent_screen_cu Screen Solvents (Dioxane, Toluene, DMF) base_screen_cu->solvent_screen_cu temp_opt_cu Optimize Temperature (80-120 °C) solvent_screen_cu->temp_opt_cu analysis Analyze Results (LC-MS, GC-MS) temp_opt_cu->analysis base_screen_pd Screen Bases (NaOtBu, Cs2CO3, K3PO4) ligand_screen_pd->base_screen_pd solvent_screen_pd Screen Solvents (Toluene, Dioxane, THF) base_screen_pd->solvent_screen_pd temp_opt_pd Optimize Temperature (80-110 °C) solvent_screen_pd->temp_opt_pd temp_opt_pd->analysis end Optimized Conditions analysis->end

Caption: A decision workflow for optimizing reaction conditions.

Diagram 2: Troubleshooting Low Yield

This diagram provides a troubleshooting decision tree for addressing low product yields.

G start Low Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents & Catalyst reagents_ok->purify_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->start temp_issue Temperature Too Low/High? check_conditions->temp_issue adjust_temp Adjust Temperature temp_issue->adjust_temp Yes base_issue Incorrect Base? temp_issue->base_issue No end Improved Yield adjust_temp->end screen_bases Screen Alternative Bases base_issue->screen_bases Yes ligand_issue Suboptimal Ligand? base_issue->ligand_issue No screen_bases->end screen_ligands Screen Different Ligand Classes ligand_issue->screen_ligands Yes inertness_issue Inert Atmosphere Compromised? ligand_issue->inertness_issue No screen_ligands->end improve_inertness Improve Degassing & Inert Gas Flow inertness_issue->improve_inertness Yes inertness_issue->end No improve_inertness->end

References

Validation & Comparative

A Comparative Guide to 3-(Pyridin-2-yloxy)aniline and Its Structural Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-(Pyridin-2-yloxy)aniline with its key structural isomers. As a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, understanding the subtle yet critical differences imparted by isomeric changes is paramount for rational drug design and lead optimization. We will dissect the structural nuances, compare physicochemical properties, explore the profound impact on biological activity, and provide validated experimental protocols to empower researchers in their discovery efforts.

The Isomeric Landscape: More Than Just a Positional Change

The this compound scaffold belongs to a class of diaryl ethers that present a unique three-dimensional arrangement of hydrogen bond donors and acceptors. The core structure's utility is largely defined by the spatial relationship between the aniline amine, the pyridine nitrogen, and the bridging ether oxygen. The primary isomers under consideration are the positional isomers of the aniline group (ortho, meta, para) and isomers where the aniline moiety is fixed while the connectivity to the pyridine ring is altered.

Caption: Key structural isomers of this compound.

Physicochemical Properties: A Comparative Analysis

Even subtle shifts in substituent positioning can alter a molecule's physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Properties such as the partition coefficient (LogP) and the acid dissociation constant (pKa) are fundamental to predicting a compound's behavior in a biological system.[1]

The LogP value indicates the lipophilicity of a compound; a higher LogP suggests greater affinity for lipidic environments like cell membranes.[2] The pKa values reveal the ionization state of the molecule at a given pH, which is critical for solubility and target engagement. For these isomers, the two key ionizable centers are the basic aniline nitrogen and the pyridine nitrogen.

PropertyThis compound2-(Pyridin-2-yloxy)aniline4-(Pyridin-2-yloxy)aniline3-(Pyridin-4-yloxy)aniline
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂OC₁₁H₁₀N₂OC₁₁H₁₀N₂O
Molecular Weight 186.21186.21186.21186.21
XLogP3 (Predicted) 1.7[3][4]1.7[5]1.7[6]1.5
H-Bond Donors 1111
H-Bond Acceptors 3333
Rotatable Bonds 2222

Note: Data is compiled from PubChem and other chemical databases. Predicted values are used for direct comparison.

While many computational properties appear identical, the key differentiator lies in the pKa of the two nitrogen atoms and the overall molecular dipole moment, which are influenced by the electronic interplay between the two rings. The ortho-isomer may exhibit intramolecular hydrogen bonding between the aniline N-H and the ether oxygen, which can influence its conformation and properties. The relative positions of the basic centers will dictate the dominant protonation site and overall charge distribution at physiological pH.

Biological Activity & Structure-Activity Relationships (SAR)

The pyridinylaniline scaffold is a cornerstone of many kinase inhibitors.[7] The rationale for its efficacy lies in the ability of the pyridine nitrogen to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor.[7][8]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (e.g., Alanine, Methionine) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor Pyridin-2-yloxy-aniline inhibitor->hydrophobic_pocket Core occupies pocket pyridine_N inhibitor->pyridine_N aniline_R inhibitor->aniline_R pyridine_N->hinge Crucial H-Bond (Anchor) aniline_R->solvent_front Targets Solvent Front (Modulates Selectivity/PK)

Caption: Kinase hinge binding of a pyridinylaniline scaffold.

Causality of Isomeric Differences:

  • Hinge Binding is Directional: The 2-pyridyl ether motif is paramount. It orients the pyridine nitrogen in a geometrically favorable position to act as a hydrogen bond acceptor for the amide N-H donors in the kinase hinge. Isomers like 3-(pyridin-3-yloxy)aniline or 3-(pyridin-4-yloxy)aniline lack a nitrogen atom in this critical position and are thus generally inactive as hinge-binding kinase inhibitors.

  • Aniline Position Dictates Exit Vector: The position of the aniline nitrogen (ortho, meta, or para) dictates the trajectory of the rest of the molecule extending from the core. This is a critical element of SAR.

    • A para-substituted aniline (e.g., 4-(Pyridin-2-yloxy)aniline) directs substituents towards the solvent-exposed region, which can be modified to improve pharmacokinetic properties like solubility.

    • A meta-substituted aniline (e.g., this compound) provides a different vector, allowing substituents to probe alternative pockets, potentially leading to enhanced selectivity or potency against specific kinases.[9]

    • An ortho-substituted aniline can create steric hindrance or enable unique intramolecular interactions, often leading to a more constrained conformation that can be either beneficial or detrimental depending on the specific kinase topology.

Therefore, while all three aniline positional isomers with the 2-pyridyloxy core can potentially bind the hinge, the choice of isomer is a strategic decision in drug design to optimize interactions with the wider ATP pocket and fine-tune the molecule's overall properties.

Distinguishing the Isomers: A Spectroscopic Guide

Accurate identification of each isomer is essential for synthesis and quality control. Spectroscopic techniques provide unique fingerprints for each molecule.[10]

  • ¹H NMR Spectroscopy : The aromatic region (typically 6.5-8.5 ppm) will be most informative.

    • Symmetry : The spectrum of the para-isomer, 4-(Pyridin-2-yloxy)aniline, will be the most distinct due to its C₂ symmetry. The protons on the aniline ring will appear as two distinct doublet patterns (an AA'BB' system).

    • Splitting Patterns : The ortho- and meta-isomers will display more complex, asymmetric splitting patterns for the four protons on the aniline ring.

    • Chemical Shifts : Protons closest to the electron-withdrawing ether oxygen and the aniline nitrogen will have distinct chemical shifts. For example, in the ortho-isomer, the aniline protons will be significantly influenced by the adjacent pyridinyloxy group.[11][12]

  • ¹³C NMR Spectroscopy : The number of unique carbon signals will reflect the molecule's symmetry. The para-isomer will show fewer signals in the aromatic region than the less symmetric ortho- and meta-isomers.

  • Infrared (IR) Spectroscopy : All isomers will exhibit characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the asymmetric C-O-C stretch of the diaryl ether (around 1200-1250 cm⁻¹).[13] While subtle shifts in peak positions may exist, IR is generally less powerful than NMR for distinguishing between these specific positional isomers.

Essential Experimental Protocols

To provide a practical framework for comparing these isomers, we present validated protocols for determining key physicochemical and biological parameters.

Protocol 1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This protocol provides a direct, gold-standard measurement of a compound's lipophilicity.[2][14]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated. LogP is the base-10 logarithm of P.

Methodology:

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. Prepare a stock solution of the test isomer in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.

  • Equilibration: Shake the funnel vigorously for 15 minutes to ensure thorough mixing and partitioning. Let the funnel stand until the two phases have completely separated.

  • Sampling: Carefully collect a precise volume from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the isomer in each sample using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

  • Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Water]. Calculate LogP = log₁₀(P).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[15][16]

Principle: Kinase activity is measured by quantifying the amount of ADP produced from ATP during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common platform that uses a luciferase-based system to generate a luminescent signal proportional to the ADP concentration.[15]

G cluster_workflow Kinase Assay Workflow A 1. Compound Dilution Prepare serial dilutions of test isomer in DMSO. B 2. Kinase Reaction Incubate Kinase, Substrate, ATP, and Isomer. A->B C 3. Stop & ADP Depletion Add ADP-Glo™ Reagent to stop reaction & deplete excess ATP. B->C D 4. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP. C->D E 5. Luminescence Luciferase uses new ATP to generate light. Read on plate reader. D->E

Caption: Workflow for a luminescence-based kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each isomer in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well white, opaque plate, add 2.5 µL of the serially diluted isomer or DMSO (as a vehicle control) to appropriate wells.

  • Kinase Incubation: Add 2.5 µL of the kinase of interest (e.g., a specific receptor tyrosine kinase) in assay buffer to each well. Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a mixture containing the kinase's specific peptide substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also depletes any unconsumed ATP.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. A known broad-spectrum kinase inhibitor like Staurosporine should be included as a positive control for assay validation.[15]

Conclusion

The structural isomers of pyridin-yloxy-aniline, while chemically similar, present a compelling case study in the importance of positional isomerism in drug discovery. The choice between ortho, meta, and para substitution on the aniline ring, coupled with the essential 2-pyridyloxy motif, provides a powerful tool for modulating a compound's interaction with its biological target and optimizing its drug-like properties. For researchers in the field, a thorough understanding of these differences, supported by robust physicochemical and biological characterization, is fundamental to the successful design of next-generation therapeutic agents.

References

A Researcher's Guide to the In-Vitro Biological Evaluation of 3-(Pyridin-2-yloxy)aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutic agents, particularly in oncology.[2] Derivatives of pyridine have demonstrated efficacy in targeting critical biological pathways implicated in cancer progression, such as protein kinases, androgen receptors, and tubulin polymerization.[1]

The 3-(Pyridin-2-yloxy)aniline moiety represents a promising, yet underexplored, chemical scaffold. Its structure suggests potential for diverse biological activities, warranting a systematic and rigorous in-vitro evaluation to uncover its therapeutic potential. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the in-vitro biological characterization of novel this compound compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade from broad cytotoxicity screening to specific mechanistic studies.

Section 1: Foundational Analysis: Cellular Cytotoxicity

The initial and most critical step in evaluating potential anticancer agents is to determine their effect on cancer cell viability and proliferation.[3] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit 50% of cell growth.[3][4] A multi-assay approach is recommended to build confidence in the results and mitigate technology-specific artifacts.

Experimental Workflow: General Cytotoxicity Screening

The overall process for assessing the cytotoxicity of a novel compound series is systematic, beginning with cell culture and culminating in IC50 value determination.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis Culture Cancer Cell Line Culture & Maintenance Seeding Cell Seeding in 96-well Plates Culture->Seeding Treatment Treatment with Serial Dilutions of Compound Seeding->Treatment CompoundPrep Test Compound Stock Solution Prep CompoundPrep->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Assay Procedure (e.g., MTT or SRB) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Calculation of % Cell Viability Measurement->Analysis IC50 IC50 Value Determination Analysis->IC50

Caption: General workflow for in-vitro cytotoxicity testing of novel compounds.

Comparative Protocols: MTT vs. SRB Assays

We will compare two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[3] Running both can provide a more complete picture of a compound's cytostatic versus cytotoxic effects.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This assay quantifies cell viability based on the metabolic activity of the cells.[4] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[3]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4] Mix gently by pipetting or shaking.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Expert Insight: The MTT assay is excellent for screening but can be influenced by compounds that affect mitochondrial respiration. If a compound shows potent activity, it is crucial to confirm the results with an orthogonal assay like SRB.

Protocol 2: Sulforhodamine B (SRB) Assay

  • Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the anionic dye Sulforhodamine B.[3] This method is independent of metabolic activity and provides a measure of cell biomass.

  • Step-by-Step Methodology:

    • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[3]

      • Causality: Cold TCA precipitates and fixes total protein to the plate bottom while allowing small molecules and media components to be washed away.

    • Washing: Carefully wash the plate five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air-dry completely.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Wash Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry.

    • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[3]

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

    • Data Analysis: Calculate percentage viability as described in the MTT protocol and determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The IC50 values for a hypothetical series of this compound compounds are presented below for comparison.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
PYA-001 8.5 ± 0.912.3 ± 1.410.1 ± 1.1
PYA-002 (Cl-substituted) 2.1 ± 0.34.5 ± 0.63.8 ± 0.4
PYA-003 (F-substituted) 5.6 ± 0.79.1 ± 1.07.2 ± 0.8
Doxorubicin (Control) 1.2 ± 0.21.9 ± 0.31.5 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments.

Section 2: Mechanistic Insight: Enzyme Inhibition Assays

Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action.[5] Many successful anticancer drugs function by inhibiting enzymes, particularly protein kinases that are critical for tumor growth and survival.[6][7] Given that structurally related pyridine derivatives have shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, this is a rational target to investigate.[2][8]

Target Rationale: VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK) that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis—the formation of new blood vessels essential for tumor growth.[2]

G cluster_cytoplasm cluster_nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Ras Ras VEGFR2->Ras Activation Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Protocol 3: In-Vitro VEGFR-2 Kinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The activity is often detected by measuring the amount of ATP consumed or the amount of phosphorylated product formed, frequently using fluorescence or luminescence-based methods.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP solution.

    • Compound Plating: In a 384-well plate, add serial dilutions of the test compounds (PYA-001, PYA-002, etc.) and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

    • Enzyme Addition: Add the diluted VEGFR-2 enzyme to each well containing the test compounds and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubation: Incubate the reaction mixture for 60-90 minutes at 30°C.

    • Detection: Stop the reaction and measure kinase activity. For example, using an ADP-Glo™ assay, a detection reagent is added to measure the amount of ADP produced, which is directly proportional to kinase activity. The resulting luminescence is read on a plate reader.

    • Data Analysis: Convert the raw luminescence data to percent inhibition relative to no-enzyme and vehicle-only controls. Plot the percent inhibition against compound concentration to determine the IC50 value for VEGFR-2 inhibition.

Data Presentation: VEGFR-2 Kinase Inhibition
CompoundVEGFR-2 Kinase IC50 (µM)
PYA-001 15.2 ± 2.1
PYA-002 (Cl-substituted) 0.85 ± 0.12
PYA-003 (F-substituted) 4.3 ± 0.5
Sorafenib (Control) 0.09 ± 0.02
Data are presented as mean ± standard deviation.

Section 3: Target Engagement Verification: Receptor Binding Assays

To complement enzyme inhibition data and confirm direct interaction with a target, receptor binding assays are invaluable.[9] These assays measure the affinity of a compound for a specific receptor. A competitive binding assay, where the test compound competes with a known, labeled ligand (often radioactive) for the receptor's binding site, is a standard format.[10][11]

Protocol 4: Competitive Radioligand Binding Assay
  • Principle: This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor decreases as the concentration of the unlabeled test compound increases.[10]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a membrane fraction from cells overexpressing the target receptor (e.g., VEGFR-2). Prepare assay buffer, the radiolabeled ligand (e.g., ³H-labeled ligand), and serial dilutions of the unlabeled test compounds.

    • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.[9]

    • Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at room temperature to allow the binding reaction to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the receptor-ligand complexes, while the unbound radioligand passes through.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[11]

    • Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. Non-linear regression analysis is used to calculate the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity
CompoundVEGFR-2 Binding Affinity Ki (µM)
PYA-001 21.5
PYA-002 (Cl-substituted) 1.1
PYA-003 (F-substituted) 6.8
Sorafenib (Control) 0.15
The Ki value represents the concentration of the competing ligand that would bind to half the binding sites at equilibrium in the absence of the radioligand.

Conclusion

The in-vitro biological evaluation of novel this compound compounds requires a tiered, logical approach. This guide outlines a robust cascade, beginning with a broad assessment of cytotoxicity using orthogonal assays (MTT and SRB) to establish foundational activity. Following a positive cytotoxicity profile, mechanistic studies, such as enzyme inhibition assays targeting rational candidates like VEGFR-2, are critical for understanding how the compounds work. Finally, target engagement can be confirmed directly through receptor binding assays. By integrating these quantitative methods and explaining the causality behind each step, researchers can efficiently and accurately characterize the biological potential of this promising chemical series, paving the way for further preclinical development.

References

Comparative Structure-Activity Relationship (SAR) Guide: 3-(Pyridin-2-yloxy)aniline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 3-(pyridin-2-yloxy)aniline scaffold represents a privileged structure, particularly in the realm of kinase inhibition. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has made it a focal point of extensive medicinal chemistry campaigns. This guide provides an in-depth analysis of the structure-activity relationships of this compound derivatives, drawing upon a synthesis of publicly available experimental data. We will dissect the molecule to understand how subtle modifications to its core components dictate biological activity and selectivity, offering field-proven insights to inform future inhibitor design.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core is comprised of three key regions amenable to chemical modification: the aniline ring, the pyridine ring, and the bridging ether linkage. The aniline moiety often serves as an anchor, engaging in hydrogen bonding interactions with the hinge region of the kinase. The central ether linkage provides the correct geometry for the molecule to adopt a bioactive conformation. Finally, the pyridine ring and its substituents typically extend into the solvent-exposed region or other hydrophobic pockets of the ATP-binding site.

The primary biological targets for this class of compounds are protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Derivatives of the this compound scaffold have shown particular promise as inhibitors of receptor tyrosine kinases such as c-Met.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common approach is the coupling of a substituted 3-aminophenol with a 2-halopyridine. The resulting this compound can then be further functionalized. For instance, the aniline nitrogen can be acylated or reacted with other electrophiles to introduce diversity.

G cluster_synthesis General Synthetic Workflow aminophenol Substituted 3-Aminophenol snar SNAr Reaction (e.g., K2CO3, DMF, heat) aminophenol->snar halopyridine Substituted 2-Halopyridine halopyridine->snar core_scaffold This compound Core snar->core_scaffold diversification Further Diversification (e.g., acylation, sulfonation) core_scaffold->diversification final_compounds Target Compounds diversification->final_compounds G cluster_assay Kinase Inhibition Assay Workflow start Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) add_compound Add Test Compound (Varying Concentrations) start->add_compound initiate_reaction Initiate Reaction (Add ATP) add_compound->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Luminescent Detection Reagent incubation->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence data_analysis Calculate % Inhibition & IC50 measure_luminescence->data_analysis end Determine Compound Potency data_analysis->end

A Senior Application Scientist's Guide to Comparative Molecular Docking of 3-(Pyridin-2-yloxy)aniline Analogues Against c-Met Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridin-2-yloxy Motif and the c-Met Target

The 3-(Pyridin-2-yloxy)aniline scaffold is a "privileged" structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site makes it a cornerstone for developing potent and selective therapeutic agents.[2] This guide focuses on a comparative molecular docking study of analogues built upon this scaffold against the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.

Aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), is a well-documented driver of oncogenesis, promoting tumor growth, invasion, and metastasis in a wide array of human cancers, including lung, gastric, and breast cancers.[3][4][5] Consequently, c-Met has emerged as a high-priority target for cancer therapy.[6][7] Small molecule inhibitors that block the c-Met ATP binding site are a major focus of these therapeutic strategies.[2][7]

Molecular docking is an indispensable computational tool in this endeavor. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. This allows for the rapid, cost-effective screening of virtual compound libraries and provides crucial insights into the structure-activity relationships (SAR) that guide the optimization of lead compounds.[8]

This guide provides a detailed, field-proven protocol for conducting a validated molecular docking study, comparing a series of hypothetical this compound analogues against the c-Met kinase domain. We will use the well-characterized inhibitor Crizotinib as a benchmark to contextualize our findings and demonstrate how to derive meaningful, actionable insights from computational data.

Section 1: The Experimental Premise – Target and Ligand Preparation

The foundation of any credible docking study is the meticulous preparation of the biological target and the ligands to be investigated. The choices made here directly impact the accuracy and reliability of the results.

1.1: Target Selection and Preparation

Scientist's Rationale: The selection of an appropriate protein structure is paramount. We seek a high-resolution X-ray crystal structure, preferably with a co-crystallized ligand, as this provides an experimentally determined active site conformation. For this study, we will utilize the c-Met kinase domain in complex with inhibitor XL880 (Foretinib), PDB ID: 3LQ8 .[9][10] This structure offers a clear view of the ATP-binding pocket and the key interactions that define inhibitor binding.[11]

Protocol: Preparing the c-Met Receptor (PDB: 3LQ8)

  • Obtain the PDB File: Download the structure 3LQ8.pdb from the RCSB Protein Data Bank.[10]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio).

  • Remove Non-Essential Molecules: Delete all water molecules and the co-crystallized ligand (XL880). Rationale: While some water molecules can be structurally important, most are not conserved and can interfere with ligand docking. The native ligand is removed to clear the binding site for our new compounds.[12]

  • Add Hydrogens: Add polar hydrogen atoms to the protein. Rationale: Hydrogens are typically not resolved in X-ray crystal structures but are essential for defining correct hydrogen bonding patterns and protonation states.[13][14]

  • Assign Charges: Assign partial atomic charges (e.g., Gasteiger charges). Rationale: Charges are crucial for calculating the electrostatic component of the binding energy.[13]

  • Save in PDBQT Format: Save the prepared receptor as receptor.pdbqt. This format, used by AutoDock Vina, contains the atomic coordinates, partial charges, and atom type definitions.[15][16]

1.2: Ligand Preparation

Scientist's Rationale: Ligands must be converted from 2D representations to 3D structures with correct stereochemistry, protonation states, and charges. This ensures the docking algorithm evaluates energetically plausible conformations. We will prepare three hypothetical analogues (ANA-001, ANA-002, ANA-003) and our reference compound, Crizotinib.

Protocol: Preparing Ligand Files

  • Create 2D Structures: Draw the chemical structures of the analogues and Crizotinib using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D .mol or .sdf files.

  • Energy Minimization: Perform an energy minimization of each 3D structure using a force field (e.g., MMFF94). Rationale: This step generates a low-energy, stable conformation of the ligand, which is a good starting point for docking.

  • Assign Charges and Torsions: Using software like AutoDock Tools, assign Gasteiger charges and define the rotatable (torsional) bonds for each ligand. Rationale: Defining rotatable bonds allows the docking software to explore conformational flexibility during the simulation.

  • Save in PDBQT Format: Save each prepared ligand as a .pdbqt file (e.g., ANA-001.pdbqt, crizotinib.pdbqt).

Section 2: The Docking Workflow – A Self-Validating Protocol

A trustworthy docking protocol must be validated. This is achieved by demonstrating that the chosen parameters can accurately reproduce a known, experimentally determined binding pose.

2.1: Protocol Validation via Re-docking

Scientist's Rationale: The "gold standard" for validating a docking protocol is to re-dock the co-crystallized ligand back into its own receptor's active site.[12][17][18] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[12][19] This confirms that our chosen software, search space, and parameters are appropriate for the system.

Protocol: Re-docking and Validation

  • Prepare the Native Ligand: Prepare the co-crystallized ligand (XL880 from 3LQ8) using the same ligand preparation protocol described in Section 1.2.

  • Define the Binding Site (Grid Box): In your docking software, define the search space (grid box) for the docking simulation. Center the grid box on the position of the re-prepared native ligand. Ensure the box dimensions are large enough to encompass the entire binding site and allow for ligand rotation (e.g., 20 x 20 x 20 Å).[16]

  • Execute Re-docking: Run the docking simulation using AutoDock Vina with the prepared receptor, the prepared native ligand, and the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with the original crystal structure pose. Calculate the RMSD between the heavy atoms. If the RMSD is < 2.0 Å, the protocol is considered validated.[19]

G cluster_prep PART 1: Preparation cluster_validation PART 2: Protocol Validation cluster_docking PART 3: Comparative Docking PDB Download PDB (3LQ8) CleanPDB Clean Receptor (Remove Water/Ligand) PDB->CleanPDB PrepReceptor Add Hydrogens & Charges (Save as receptor.pdbqt) CleanPDB->PrepReceptor Grid Define Grid Box (Centered on Native Ligand) PrepReceptor->Grid Ligands2D Draw Analogues & Crizotinib (2D) Ligands3D Generate 3D Structures & Energy Minimize Ligands2D->Ligands3D PrepLigands Add Charges & Torsions (Save as ligand.pdbqt) Ligands3D->PrepLigands DockAnalogues Dock Analogues & Crizotinib PrepLigands->DockAnalogues Redock Re-Dock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD RMSD->DockAnalogues RMSD < 2.0 Å (Protocol Validated) Analyze Analyze Poses & Binding Energies DockAnalogues->Analyze Compare Compare Interactions & Generate SAR Analyze->Compare G cluster_ligand ANA-002 Ligand cluster_pocket c-Met Active Site Ligand Pyridin-2-yloxy Aniline Core Met1160 MET1160 (Hinge) Ligand->Met1160 H-Bond (Anchor) Hydrophobic Hydrophobic Pocket (ALA1221, VAL1109) Ligand->Hydrophobic Hydrophobic Interaction Substituent R-Group Tyr1230 TYR1230 (DFG Motif) Substituent->Tyr1230 H-Bond G cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/AKT Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Inhibitor This compound Analogue Inhibitor->cMet Blocks ATP Site Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation Invasion Motility & Invasion STAT->Invasion

References

A Comparative Analysis of Kinase Inhibitor Scaffolds: 3-(Pyridin-2-yloxy)aniline and Its Privileged Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall therapeutic potential. While numerous heterocyclic systems have been explored, a select few have emerged as "privileged scaffolds" due to their recurring success in yielding clinical candidates. This guide provides a comparative analysis of the emerging 3-(pyridin-2-yloxy)aniline scaffold against three well-established and highly successful kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole.

This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structural features, biological activities, and representative examples of each scaffold, supported by experimental data.

The Central Role of Scaffolds in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[1] Most small molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket of the kinase domain. The core scaffold of these inhibitors is designed to mimic the adenine ring of ATP, forming crucial hydrogen bond interactions with the "hinge region" of the kinase. The diversity and versatility of these scaffolds are paramount for achieving selectivity and overcoming drug resistance.

The this compound Scaffold: A Closer Look

The this compound moiety, while not as ubiquitously present in approved kinase inhibitors as other scaffolds, represents a versatile building block with significant potential. Its key structural features include a pyridine ring, an ether linkage, and an aniline group, each offering opportunities for synthetic modification to fine-tune biological activity and pharmacokinetic properties.

A notable example of a kinase inhibitor incorporating a closely related scaffold is a potent and selective inhibitor of the Tie-2 receptor tyrosine kinase.[2] Tie-2 is a key regulator of angiogenesis, making its inhibitors promising candidates for cancer therapy.[2]

Structure-Activity Relationship (SAR) Insights:

The pyridin-2-yloxy aniline core orients key functionalities for interaction with the kinase active site. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region. The aniline nitrogen provides a vector for the introduction of various substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Established Kinase Inhibitor Scaffolds: A Comparative Overview

For a comprehensive analysis, we will compare the this compound scaffold with three of the most successful and widely used kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole.

The Quinazoline Scaffold

The quinazoline ring system is a cornerstone of modern kinase inhibitor design, with several FDA-approved drugs to its credit, including Gefitinib (Iressa®) and Erlotinib (Tarceva®) for the treatment of non-small cell lung cancer.[3][4]

Key Features: This bicyclic scaffold provides a rigid framework that can be readily functionalized at multiple positions. The 4-anilino substitution is a common feature, with the aniline moiety extending into a hydrophobic pocket and the quinazoline nitrogen atoms interacting with the hinge region.[3]

The Pyrimidine Scaffold

The pyrimidine scaffold is another highly privileged core in kinase inhibitor discovery, exemplified by the multi-kinase inhibitor Imatinib (Gleevec®) and the VEGFR inhibitor Sunitinib (Sutent®).[5][6]

Key Features: As a monocyclic heterocycle, the pyrimidine ring offers a smaller, more compact core. The 2- and 4-amino pyrimidine derivatives are particularly common, forming one or two hydrogen bonds with the kinase hinge. The smaller size of the pyrimidine core can sometimes lead to broader selectivity profiles.

The Indole Scaffold

The indole scaffold is a versatile heterocyclic system found in numerous natural products and synthetic compounds with diverse biological activities, including kinase inhibition. Axitinib (Inlyta®), a potent VEGFR inhibitor, features an indazole core, a bioisostere of indole.[7]

Key Features: The indole ring can participate in various interactions within the ATP-binding site, including hydrogen bonding via the N-H group and hydrophobic interactions. The fused ring system provides a platform for diverse substitution patterns to achieve desired potency and selectivity.

Comparative Performance: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors from each scaffold class against a panel of key kinases. It is important to note that the data is compiled from various sources and experimental conditions may differ.

ScaffoldRepresentative InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Pyridin-2-yloxy aniline derivative Tie-2 Kinase Inhibitor 2Tie-21000[8]
Quinazoline GefitinibEGFR33[4]
ErlotinibEGFR-[9]
Pyrimidine Imatinibv-Abl, PDGFR, c-Kit600, 100, 100[5][10]
SunitinibVEGFR2, PDGFRβ80, 2[6]
Indole (Indazole) AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[7][11]

Analysis of the Data:

This table highlights the remarkable potency that has been achieved with the quinazoline, pyrimidine, and indole scaffolds, with several inhibitors exhibiting low nanomolar to sub-nanomolar IC50 values against their primary targets. The Tie-2 inhibitor with the pyridin-2-yloxy aniline derivative demonstrates a lower potency in this specific example, but this is a single data point and does not preclude the potential for highly potent inhibitors based on this scaffold.

The selectivity profiles of these inhibitors are also a critical consideration. For instance, while Gefitinib and Erlotinib are highly selective for EGFR, multi-kinase inhibitors like Sunitinib and Axitinib target a broader range of kinases, which can be advantageous in certain therapeutic contexts but may also lead to more off-target effects.

Experimental Methodologies: A Guide to Kinase Inhibition Assays

The validation and comparison of kinase inhibitors rely on robust and reproducible experimental protocols. Below are outlines of commonly employed in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of a purified kinase and the ability of a compound to inhibit it.

Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.[12][13]

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and test compounds at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the test compounds by plotting the percent inhibition against the compound concentration.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of a downstream target is assessed by Western blotting using a phospho-specific antibody.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated target protein. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene) to determine the extent of inhibition.[14]

Visualizing the Concepts: Diagrams

To further illustrate the concepts discussed, the following diagrams are provided.

Core Chemical Structures

G cluster_0 This compound cluster_1 Quinazoline cluster_2 Pyrimidine cluster_3 Indole node_a node_a node_b node_b node_c node_c node_d node_d

Caption: Core chemical structures of the discussed kinase inhibitor scaffolds.

General Mechanism of ATP-Competitive Kinase Inhibition

G cluster_kinase Kinase ATP_pocket ATP Binding Pocket Substrate Substrate Protein ATP_pocket->Substrate Phosphorylates Signal_Off Signal Transduction (Blocked) ATP_pocket->Signal_Off Hinge Hinge Region ATP ATP ATP->ATP_pocket Binds Inhibitor Kinase Inhibitor (Scaffold-based) Inhibitor->ATP_pocket Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal_On Signal Transduction (Active) Phospho_Substrate->Signal_On

Caption: ATP-competitive kinase inhibitors bind to the ATP pocket, preventing substrate phosphorylation.

Workflow for Kinase Inhibitor Screening

G Start Compound Library Primary_Screen Primary Screen (e.g., HTRF Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., Western Blot) Selectivity_Profiling->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the screening and identification of novel kinase inhibitors.

Conclusion

The this compound scaffold, while less prevalent in currently approved drugs, offers a promising platform for the design of novel kinase inhibitors. Its synthetic tractability and the potential for diverse interactions within the kinase active site warrant further exploration.

The established scaffolds of quinazoline, pyrimidine, and indole have a proven track record, leading to numerous life-saving therapies. A thorough understanding of the structure-activity relationships and the subtle differences in their interaction profiles with various kinases is essential for the rational design of the next generation of selective and potent inhibitors. This guide provides a foundational comparison to aid researchers in this critical endeavor.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Verification

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. 3-(Pyridin-2-yloxy)aniline, a key building block featuring a diaryl ether linkage, is a scaffold of significant interest due to its presence in pharmacologically active agents. Its synthesis, typically achieved via a copper-catalyzed Ullmann condensation, necessitates a robust validation workflow to confirm the desired connectivity and rule out isomeric byproducts.[1][2][3]

This guide provides a comprehensive framework for the spectroscopic validation of this compound. We move beyond a simple checklist of techniques, delving into the causal reasoning behind experimental choices and the interpretation of spectral data. Our approach is designed to be a self-validating system, where orthogonal analytical techniques converge to provide an unambiguous structural assignment. This document is intended for researchers, chemists, and quality control professionals who require not just data, but verified, trustworthy results.

Synthetic Context: The Ullmann Condensation

To appreciate the nuances of validation, we must first consider the synthetic pathway. The formation of the C-O-C diaryl ether bond in this compound is commonly achieved by reacting 3-aminophenol with an activated 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine). This reaction, known as the Ullmann condensation, is typically catalyzed by a copper(I) salt in the presence of a base.[4][5]

cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 3-Aminophenol Reaction Ullmann Condensation (Heat) SM1->Reaction SM2 2-Bromopyridine SM2->Reaction Reagent1 Cu(I) Catalyst (e.g., CuI) Reagent1->Reaction Reagent2 Base (e.g., K2CO3) Reagent2->Reaction Reagent3 High-Boiling Solvent (e.g., DMF, NMP) Reagent3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Understanding this context is critical because it informs the potential impurities we must screen for: unreacted starting materials, homocoupled products, and, most importantly, regioisomers such as 4-(pyridin-2-yloxy)aniline if the starting aminophenol is not pure.

The Multi-Spectroscopic Approach: A Triad of Confirmation

No single technique is sufficient for absolute validation. We rely on the synergy of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7] Each provides a unique piece of the structural puzzle, and together they form a robust validation package.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Sample Purified Synthetic Product MS Mass Spectrometry (MS) Provides: Molecular Weight Sample->MS IR Infrared (IR) Spectroscopy Provides: Functional Groups Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) Provides: Connectivity & Skeleton Sample->NMR Validation Validated Structure of This compound MS->Validation IR->Validation NMR->Validation

Caption: Integrated workflow for spectroscopic validation.

Mass Spectrometry: The Molecular Weight Gatekeeper

The first step is to confirm that the synthesized compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the elemental composition.

  • Expected Result: The molecular formula for this compound is C₁₁H₁₀N₂O.[8] The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 187.0866 m/z.[9]

  • Causality: Observing this exact mass confirms the correct elemental formula, ruling out impurities with different compositions, such as those resulting from residual solvent or incomplete reactions. Standard ESI-MS will show a molecular ion peak at m/z = 187.[10]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and definitive check for the presence of key functional groups. It confirms that the core components of the molecule—the amine, the aromatic rings, and the diaryl ether—are present.[11]

  • Expected Result: The IR spectrum should display characteristic absorption bands.

  • Interpretation:

    • N-H Stretch: A doublet around 3350-3450 cm⁻¹ is a hallmark of a primary amine (-NH₂).[11] This is a critical diagnostic peak.

    • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

    • C=C and C=N Stretches: A series of sharp absorptions in the 1400-1620 cm⁻¹ region, characteristic of the pyridine and benzene rings.[12]

    • Asymmetric C-O-C Stretch: A strong, characteristic band for aryl ethers, typically found in the 1200-1250 cm⁻¹ region.

    • N-H Bend: A band around 1620 cm⁻¹, which can sometimes overlap with the aromatic ring stretches.[11]

Functional GroupExpected Wavenumber (cm⁻¹)Significance
Primary Amine (N-H Stretch)3350 - 3450 (doublet)Confirms the presence of the -NH₂ group.
Aromatic C-H Stretch> 3000Confirms aromatic protons.
Aromatic C=C/C=N Stretches1400 - 1620Fingerprint region for the benzene and pyridine rings.
Aryl Ether (C-O-C Stretch)1200 - 1250Confirms the crucial diaryl ether linkage.
Primary Amine (N-H Bend)~1620Provides secondary confirmation of the -NH₂ group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this compound, both ¹H and ¹³C NMR are essential to confirm the meta substitution pattern and differentiate it from potential ortho or para isomers.

H9 H9 H10 H10 H11 H11 H12 H12 H5 H5 H4 H4 H6 H6 H2 H2

Caption: Structure of this compound with proton numbering.

¹H NMR Spectroscopy

  • Causality: The chemical shift, integration (number of protons), and splitting pattern (J-coupling) of each signal provide direct evidence of the electronic environment and neighboring protons for every hydrogen atom in the molecule.

  • Expected Spectrum (Predicted in CDCl₃, ~400 MHz):

    • Pyridine Ring:

      • H12 (~8.1-8.2 ppm): A doublet of doublets, coupled to H11 and H10. Its downfield shift is due to its proximity to the electronegative nitrogen.

      • H10 (~7.6-7.7 ppm): A triplet of doublets, coupled to H11, H12, and H9.

      • H11 (~6.9-7.0 ppm): A doublet of doublets, coupled to H10 and H12.

      • H9 (~6.8-6.9 ppm): A doublet, coupled to H10.

    • Aniline Ring:

      • H4 (~7.1-7.2 ppm): A triplet, characteristic of a proton coupled to two adjacent neighbors (H5 and H2). This is a key signal for confirming the meta isomer.

      • H2 (~6.5-6.6 ppm): A triplet or doublet of doublets, appearing as a nearly symmetric signal due to its position between the two electron-donating groups (ether and amine).

      • H6 (~6.4-6.5 ppm): A doublet of doublets, coupled to H5 and H2.

      • H5 (~6.3-6.4 ppm): A doublet of doublets, coupled to H4 and H6.

    • Amine Protons (-NH₂):

      • ~3.7 ppm: A broad singlet, integrating to 2H. The chemical shift can vary, and the signal may exchange with D₂O.

Comparison with Isomers (The Power of NMR):

  • 4-(Pyridin-2-yloxy)aniline (para isomer): Would show two distinct doublets in the aniline region, each integrating to 2H, creating a classic A₂B₂ or AA'BB' pattern. This is starkly different from the four distinct signals expected for the meta isomer.

  • 2-(Pyridin-2-yloxy)aniline (ortho isomer): Would also show four distinct signals in the aniline region, but their coupling patterns and chemical shifts would differ significantly from the meta isomer due to the different proximity of the substituents.

¹³C NMR Spectroscopy

  • Causality: Provides a count of unique carbon atoms and information about their chemical environment (e.g., attachment to heteroatoms).

  • Expected Spectrum: The molecule has 11 carbon atoms, and due to its asymmetry, all 11 should be unique, resulting in 11 distinct signals. Key signals include:

    • C-O Carbons: Two signals at highly downfield shifts (~155-165 ppm).

    • C-N Carbon: One signal around 148-150 ppm.[13]

    • Aromatic Carbons: The remaining 8 signals will appear in the typical aromatic region (~105-140 ppm).

TechniqueParameterExpected Result for this compoundRationale / Confirmation
HRMS [M+H]⁺ m/z~187.0866Confirms elemental formula C₁₁H₁₀N₂O.[8][9]
IR N-H StretchDoublet ~3350-3450 cm⁻¹Confirms primary amine.
C-O-C StretchStrong band ~1200-1250 cm⁻¹Confirms diaryl ether linkage.
¹H NMR Aniline Region (Aromatic)Four distinct signals: one triplet (~7.1 ppm) and three other multiplets.Differentiates from the two doublets of the para isomer.
Pyridine Region (Aromatic)Four distinct signals corresponding to the 4-proton system.Confirms the 2-substituted pyridine ring.
Amine ProtonsBroad singlet, ~3.7 ppm, integrating to 2H.Confirms -NH₂ group; disappears upon D₂O shake.
¹³C NMR Number of Signals11 distinct signals.Confirms the asymmetric structure with no planes of symmetry.
Chemical Shifts~3 signals > 148 ppm.Confirms the three carbons directly attached to N or O.[13]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of LC-MS grade methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode (ESI+).

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Validation: Confirm the observed m/z for the [M+H]⁺ ion matches the theoretical value for C₁₁H₁₁N₂O⁺ within the instrument's mass accuracy tolerance.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Acquisition: Scan over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Validation: Identify and label the key diagnostic peaks as outlined in the data table above.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and analyze chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans for adequate signal-to-noise (this may require several hundred to several thousand scans depending on sample concentration).

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Validation: Correlate the observed signals with the expected patterns for this compound. For complex spectra, consider running a 2D COSY experiment to confirm proton-proton coupling relationships.

Conclusion

The validation of this compound is not merely a procedural step but a fundamental requirement for scientific integrity. By employing a multi-technique spectroscopic approach, we create a network of data that corroborates the molecular structure. Mass spectrometry confirms the elemental formula, IR spectroscopy verifies the presence of essential functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity, crucially distinguishing the target molecule from its isomers. This rigorous, logic-driven validation workflow ensures that subsequent research and development efforts are built on a foundation of confirmed chemical identity.

References

Cross-reactivity profiling of 3-(Pyridin-2-yloxy)aniline-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Cross-Reactivity Profiling of 3-(Pyridin-2-yloxy)aniline-Based Inhibitors

Introduction: The Double-Edged Sword of a Privileged Scaffold

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structure is deceptively simple yet remarkably effective; the pyridine nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region, while the aniline provides a versatile anchor point for modifications that enhance potency and selectivity.[1][2] This "privileged" status, however, comes with an inherent challenge: the very features that make it effective against a primary target can also lead to binding with dozens, if not hundreds, of other kinases.[3]

This cross-reactivity, or polypharmacology, is a critical consideration in drug development. While sometimes beneficial, unintended off-target interactions are a primary cause of toxicity and adverse effects.[3][4] Therefore, a rigorous and multi-faceted approach to profiling the selectivity of any new inhibitor based on this scaffold is not just a recommendation—it is an absolute necessity for advancing safe and effective therapeutics. This guide provides a comparative overview of the essential strategies and experimental methodologies required to build a comprehensive cross-reactivity profile.

The Core Challenge: Kinase Selectivity

The human kinome consists of over 500 protein kinases that regulate nearly every aspect of cell life.[5] Many of these kinases share a high degree of structural similarity within their ATP-binding pockets, the very site most inhibitors are designed to target.[3][6] This conservation makes achieving absolute selectivity a formidable challenge.[3][4] An inhibitor designed for Epidermal Growth Factor Receptor (EGFR), for example, may inadvertently inhibit other structurally related kinases, leading to unforeseen biological consequences. Understanding this off-target landscape is paramount.

A Multi-Pronged Approach to Profiling: From Test Tubes to Live Cells

No single method can fully capture the complex reality of an inhibitor's behavior. A robust profiling strategy integrates data from a variety of platforms, each offering a unique perspective. The modern workflow progresses from broad, high-throughput biochemical screens to more physiologically relevant cell-based and proteomics-based assays.

Biochemical Assays: The Broad-Spectrum View

The first step in selectivity profiling is typically a broad biochemical screen against a large panel of purified kinases.[7] These assays, often performed by specialized vendors, measure an inhibitor's ability to block the enzymatic activity of hundreds of kinases in a controlled, in vitro environment.[8][9]

  • Principle of Operation: The most common format is a radiometric assay that measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) from ATP to a substrate peptide.[4] A reduction in radioactivity indicates successful inhibition. Non-radiometric formats, such as those using fluorescence or luminescence (e.g., ADP-Glo), are also widely used and offer higher throughput.[8][10]

  • Key Advantages:

    • Breadth: Screens can cover a substantial portion of the human kinome, providing a comprehensive initial assessment.[9]

    • Direct Comparison: IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be directly compared across hundreds of kinases.

  • Critical Limitations:

    • Lacks Cellular Context: These assays use recombinant kinase domains and do not account for factors present in a living cell, such as ATP concentration, the presence of scaffolding proteins, or cellular permeability.[4][11]

    • Potential for Misleading Results: An inhibitor may appear potent in a biochemical assay but fail to engage its target in a cell due to poor membrane permeability or rapid efflux.

Cell-Based Assays: Measuring Target Engagement in a Native Environment

To bridge the gap between in vitro activity and cellular efficacy, cell-based assays are essential. These techniques measure the direct interaction—or "engagement"—of an inhibitor with its target inside intact, living cells.[12]

  • NanoBRET™ Target Engagement Assay: This technology has become a gold standard for quantifying compound binding in cells.[13][14]

    • Principle of Operation: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase's active site is added. When the tracer is bound to the kinase-luciferase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a measurable decrease in the BRET signal.[13][14] This allows for the quantitative determination of compound affinity within the complex cellular milieu.[14]

  • Cellular Thermal Shift Assay (CETSA): This method leverages the principle that a protein becomes more stable and resistant to heat-induced unfolding when a ligand is bound.

    • Principle of Operation: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. An effective inhibitor will increase the thermal stability of its target, resulting in a "shift" to a higher melting temperature.

  • Key Advantages:

    • Physiological Relevance: Confirms that the compound can cross the cell membrane and engage its target in the presence of endogenous ATP and other cellular components.[12]

    • Measures True Affinity: Provides a more accurate measure of a compound's potency in a biological system.[14]

Chemoproteomics: Unbiased Discovery of Off-Targets

While panel screens and target engagement assays are excellent for testing against known kinases, they cannot identify unexpected off-targets. Chemoproteomic approaches address this by using the inhibitor itself as a "bait" to pull down its binding partners from a complex cell lysate.[11][15]

  • Kinobeads (Multiplexed Inhibitor Beads): This powerful technique uses beads coated with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[11][16][17]

    • Principle of Operation: A cell lysate is incubated with the free test inhibitor at various concentrations. This mixture is then passed over the Kinobeads. Any kinases bound by the free inhibitor will be unable to bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in a protein's signal indicates it is a target of the test inhibitor.[18][19]

  • Activity-Based Protein Profiling (ABPP): This method uses specially designed chemical probes that covalently bind to the active sites of enzymes.

    • Principle of Operation: A broad-spectrum, cell-permeable covalent probe is used to "tag" active kinases within a cell.[20][21] In a competitive experiment, pre-treatment with an inhibitor will block the probe from binding to its targets. This reduction in probe labeling is then quantified by mass spectrometry to reveal the inhibitor's targets.[22]

  • Key Advantages:

    • Unbiased Discovery: Can identify completely novel or unexpected off-targets, including non-kinase proteins.[11]

    • Native Protein Conformations: Assesses binding to endogenously expressed proteins in their native state and within their natural protein complexes.[11]

Computational & Predictive Modeling

In silico methods serve as a valuable complementary tool for predicting potential off-targets before a compound is even synthesized or screened.[23][24] By comparing the 3D structure of an inhibitor and the binding site signatures of various kinases, these models can forecast likely interactions.[25][26] This approach can help prioritize which kinases to include in screening panels and guide the rational design of more selective inhibitors.[23][27] While predictive accuracy has improved significantly, with some methods achieving over 90% accuracy, experimental validation remains essential.[25][26][28]

Comparative Data Interpretation: A Case Study

To illustrate how these methods provide complementary data, consider a hypothetical case study of two this compound-based inhibitors, Inhibitor-A and Inhibitor-B , both designed to target Kinase-X.

Table 1: Biochemical Kinase Panel Data (IC₅₀, nM)

Data represents a small subset of a 400+ kinase panel.

Kinase TargetInhibitor-A (IC₅₀ nM)Inhibitor-B (IC₅₀ nM)
Kinase-X (On-Target) 5 8
Kinase-Y (Off-Target)15550
Kinase-Z (Off-Target)25>10,000
SRC (Off-Target)801,200
ABL1 (Off-Target)952,500
  • Interpretation: The biochemical screen suggests both compounds are potent inhibitors of the intended target, Kinase-X. However, Inhibitor-A shows significant activity against several off-targets (Kinase-Y, Kinase-Z, SRC, ABL1), indicating it is a more promiscuous compound. Inhibitor-B appears far more selective in this assay.

Table 2: Cellular Target Engagement (NanoBRET™, IC₅₀, nM)
Kinase TargetInhibitor-A (Cellular IC₅₀ nM)Inhibitor-B (Cellular IC₅₀ nM)
Kinase-X (On-Target) 55 90
Kinase-Y (Off-Target)1508,500
SRC (Off-Target)950>20,000
  • Interpretation: The cell-based data confirms that both compounds engage their primary target, Kinase-X, in live cells, albeit at higher concentrations than in the biochemical assay, which is expected due to the high intracellular ATP concentration.[4] Critically, the data reinforces the selectivity profile seen previously: Inhibitor-A maintains potent off-target engagement against Kinase-Y and SRC, while Inhibitor-B remains highly selective.

Table 3: Chemoproteomic Profiling (Kinobeads, EC₅₀, nM)
Identified TargetInhibitor-A (EC₅₀ nM)Inhibitor-B (EC₅₀ nM)
Kinase-X 60 105
Kinase-Y1759,200
SRC1,100>20,000
DDR1 (Unexpected) 450 >20,000
  • Interpretation: The Kinobeads experiment not only validates the on-target and major off-target findings from the previous assays but also reveals a novel, unexpected off-target for Inhibitor-A: the receptor tyrosine kinase DDR1.[11] This target was not part of the original biochemical panel and would have been missed without this unbiased approach. This finding is critical for understanding the full biological impact of Inhibitor-A.

Visualizing the Workflow and Concepts

Diagram 1: The Kinase Selectivity Challenge

This diagram illustrates how an inhibitor can bind to both its intended target and an off-target kinase due to conserved features in the ATP-binding pocket.

G cluster_0 Inhibitor cluster_1 Kinase Targets Inhibitor {this compound Inhibitor} OnTarget On-Target Kinase ATP Pocket Inhibitor->OnTarget:f1 Desired Binding (High Affinity) OffTarget Off-Target Kinase Similar ATP Pocket Inhibitor->OffTarget:f1 Undesired Cross-Reactivity (Variable Affinity)

Caption: An inhibitor binding to its intended target and an off-target kinase.

Diagram 2: Comparative Profiling Workflow

This flowchart outlines the logical progression of experiments for comprehensive cross-reactivity profiling.

G Start New this compound Inhibitor Candidate Biochem Step 1: Biochemical Screen (Large Kinase Panel) - Broad, initial selectivity view - Provides IC50 values Start->Biochem Cellular Step 2: Cellular Target Engagement (e.g., NanoBRET) - Confirms cell permeability - Measures affinity in vivo Biochem->Cellular Validate primary hits & major off-targets Proteomics Step 3: Chemoproteomics (e.g., Kinobeads) - Unbiased target discovery - Identifies unexpected off-targets Cellular->Proteomics Confirm cellular profile & discover novel targets Decision Go / No-Go Decision Selectivity Profile Assessment Proteomics->Decision

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: Kinobeads-Based Competitive Profiling

This protocol provides a detailed methodology for identifying inhibitor targets from a cell lysate using the Kinobeads approach.

Objective: To determine the target profile and relative binding affinities of a this compound-based inhibitor in a competitive binding experiment.

Materials:

  • Cell Culture: K562 cells (or other relevant cell line)

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM DTT, 25 mM NaF, 1 mM Na₃VO₄, 1 mM EDTA, 0.8% NP-40, protease inhibitor cocktail)

  • Test Inhibitor: Stock solution in DMSO (e.g., 10 mM)

  • Kinobeads Slurry (e.g., commercially available or prepared in-house)

  • Wash Buffer: (e.g., Lysis buffer without NP-40)

  • Elution Buffer: (e.g., SDS-PAGE sample buffer)

  • Instrumentation: Mass Spectrometer (e.g., Q Exactive HF), Liquid Chromatography system.

Methodology:

  • Cell Culture and Lysis:

    • Culture K562 cells to a density of ~1-2 x 10⁶ cells/mL.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 20 minutes with gentle rotation at 4°C.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per sample).

    • Prepare serial dilutions of the test inhibitor in DMSO. Add the inhibitor to the lysate aliquots to achieve a range of final concentrations (e.g., 0.01 nM to 10,000 nM).

    • Include a DMSO-only vehicle control (represents 0% inhibition).

    • Incubate the lysate-inhibitor mixtures for 45 minutes at 4°C with gentle rotation. This step allows the free inhibitor to bind to its targets.

  • Kinobeads Affinity Capture:

    • Add a pre-washed slurry of Kinobeads to each lysate-inhibitor mixture.

    • Incubate for 1 hour at 4°C with gentle rotation. During this step, kinases not bound by the test inhibitor will bind to the immobilized ligands on the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.

    • After the final wash, elute the captured proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or use a filter-aided sample preparation (FASP) protocol.

    • Perform tryptic digestion to generate peptides.

    • Clean up the resulting peptides using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot its relative abundance (normalized to the DMSO control) against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value for each target protein. An EC₅₀ represents the concentration of inhibitor required to prevent 50% of the protein from binding to the Kinobeads.

Self-Validation System: The inclusion of a DMSO vehicle control is critical as it represents the maximum binding potential (100% signal) for every protein. A known multi-kinase inhibitor like staurosporine can be used as a positive control to ensure the assay is performing as expected.

Conclusion and Authoritative Grounding

The development of selective kinase inhibitors from scaffolds like this compound demands a sophisticated, multi-layered approach to cross-reactivity profiling. Relying on a single assay format is insufficient and can lead to a dangerously incomplete understanding of a compound's true biological activity. By systematically integrating broad biochemical screens, physiologically relevant cellular target engagement assays, and unbiased chemoproteomic methods, researchers can build a comprehensive selectivity profile. This rigorous evaluation is the foundation for identifying inhibitors with the desired therapeutic window, minimizing the risk of off-target toxicity, and ultimately developing safer, more effective medicines.

References

A Researcher's Guide to Comparing the Efficacy of 3-(Pyridin-2-yloxy)aniline Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Aberrant Engine of Cell Proliferation

In the landscape of oncology drug discovery, the rational design of small molecule inhibitors against specific cellular targets remains a cornerstone of modern therapeutic strategy. The 3-(Pyridin-2-yloxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for comparing the cellular efficacy of novel derivatives based on this scaffold, with a focus on their potential as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a cascade central to regulating cell proliferation, differentiation, and survival.[4][5][6]

Aberrant activation of this pathway, often through mutations in genes like BRAF, is a key driver in a significant percentage of human cancers, including melanoma and colorectal cancer.[7][8] The B-Raf protein, a serine/threonine kinase, is a critical node in this cascade. The common V600E mutation results in a constitutively active kinase, leading to uncontrolled cell growth.[8][9] Therefore, the development of specific B-Raf inhibitors is a highly validated therapeutic approach.[9][10]

This guide will detail the essential cell-based assays required to build a robust efficacy profile for novel this compound derivatives. We will explain the causality behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data to establish a clear structure-activity relationship (SAR).

The MAPK Signaling Pathway: The Primary Target

The RAS-RAF-MEK-ERK pathway is a multi-tiered kinase cascade that transduces extracellular signals to the nucleus to control gene expression. A simplified representation of this pathway, highlighting the role of B-Raf, is crucial for understanding the mechanism of action of our test compounds.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-RAF (Target of Derivatives) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->BRAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Experimental Design: A Two-Pronged Approach to Efficacy

To comprehensively evaluate our derivatives, we must answer two fundamental questions:

  • Phenotypic Effect: Do the compounds kill cancer cells, and are they selective for cells with the target mutation?

  • Mechanistic Effect: Do the compounds inhibit the intended target within the cell?

This leads to a logical workflow employing two key assays: a cell viability assay to measure cytotoxicity and a Western blot to confirm on-target pathway inhibition.

Experimental_Workflow cluster_assays 72-Hour Incubation start Cancer Cell Lines (e.g., A375 B-Raf V600E & HT-29 B-Raf WT) treat Treat with Derivative Series (Dose-Response) start->treat assay1 Assay 1: Cell Viability treat->assay1 assay2 Assay 2: Protein Lysate (Shorter Incubation) treat->assay2 readout1 Luminescence Reading (CellTiter-Glo) assay1->readout1 result1 Calculate IC50 Values readout1->result1 readout2 Western Blot for p-ERK & Total ERK assay2->readout2 result2 Confirm Target Inhibition readout2->result2

Caption: High-level experimental workflow for derivative comparison.

Methodologies: Ensuring Rigor and Reproducibility

The quality of the data is entirely dependent on the robustness of the experimental protocols. Here, we provide detailed, self-validating methodologies for our core assays.

Cell Culture and Maintenance
  • Cell Lines:

    • A375 (ATCC® CRL-1619™): Human malignant melanoma cell line. Harbors the B-Raf V600E mutation, making it constitutively dependent on the MAPK pathway. This is our primary model for on-target efficacy.

    • HT-29 (ATCC® HTB-38™): Human colorectal adenocarcinoma cell line. Wild-type for B-Raf. This serves as a control to assess selectivity.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth and cellular health.

Causality: Using a mutation-positive and a wild-type cell line is critical for establishing selectivity. An inhibitor that is potent against both may have off-target effects, which is a key consideration in drug development.[9]

Cell Viability and Cytotoxicity Assessment

We will employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11][12] Its "add-mix-measure" format is ideal for high-throughput screening and reduces pipetting errors.[13][14]

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well (for A375) or 7,500 cells/well (for HT-29) in 90 µL of culture medium into opaque-walled 96-well plates. The opaque walls are essential to prevent luminescent signal crosstalk between wells.

  • Incubation: Allow cells to adhere and resume growth by incubating the plates for 24 hours at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform a serial dilution in culture medium to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM). Prepare a DMSO-only vehicle control.

  • Cell Treatment: Add 10 µL of the diluted compound solutions (or vehicle) to the appropriate wells. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[14][15]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell background control (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

On-Target Pathway Modulation: Western Blot for p-ERK

To confirm that the observed cytotoxicity is due to the inhibition of the B-Raf kinase, we must measure the phosphorylation status of its downstream effector, ERK. A decrease in phosphorylated ERK (p-ERK) is a direct biomarker of B-Raf inhibition.[9]

Protocol:

  • Cell Seeding and Treatment: Seed 1x10^6 A375 cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. A shorter incubation time is used here to capture the direct signaling inhibition before downstream effects like apoptosis occur.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[16][17] Causality: The addition of phosphatase inhibitors is absolutely critical. Phosphorylation is a dynamic and reversible process, and omitting these inhibitors will lead to the artificial loss of the p-ERK signal during sample processing.[16][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.

  • Sample Preparation: Mix the lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[16]

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16] Causality: For phospho-protein detection, BSA is superior to non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by the secondary antibody, leading to high background noise.[16][18][19]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-p44/42 MAPK (Erk1/2) and total p44/42 MAPK (Erk1/2), diluted in 5% BSA/TBST.

    • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the wash step.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The total ERK blot serves as a loading control to ensure that any decrease in the p-ERK signal is not due to a lower amount of total protein.[19]

Results and Interpretation: Building the Efficacy Profile

For this guide, we will evaluate three hypothetical derivatives against our cell lines:

  • Compound A: The parent this compound scaffold.

  • Compound B: Derivative with an added methyl group, intended to explore steric effects.

  • Compound C: Derivative with an added fluoro group, intended to explore electronic effects.

Quantitative Analysis: Cytotoxicity (IC50)

The IC50 values from the CellTiter-Glo assay are summarized below.

CompoundA375 (B-Raf V600E) IC50 [nM]HT-29 (B-Raf WT) IC50 [nM]Selectivity Index (WT/V600E)
Compound A 850>10,000>11.8
Compound B 1250>10,000>8.0
Compound C 45 6,200137.8
Vemurafenib (Control) 354,800137.1

Interpretation:

  • Compound A shows modest activity against the B-Raf mutant cell line and low activity against the wild-type, establishing a baseline efficacy for the scaffold.

  • Compound B , with the addition of a methyl group, shows reduced potency. This suggests that steric bulk at this position may be detrimental to binding the active site of the kinase.

  • Compound C , with the addition of a fluorine atom, demonstrates a significant increase in potency against the A375 cell line, comparable to the well-known B-Raf inhibitor, Vemurafenib.[9] Crucially, it retains low activity against the wild-type line, resulting in an excellent selectivity index. This suggests that the electron-withdrawing properties of fluorine may enhance a key binding interaction.

Qualitative Analysis: On-Target Engagement

The Western blot results would be expected to correlate with the IC50 data. For Compound C, we would anticipate seeing a dose-dependent reduction in the p-ERK signal in A375 cells, with a significant decrease observed at concentrations around its IC50 value (e.g., 10-100 nM). The total ERK signal should remain constant across all lanes, confirming the specificity of the effect. In contrast, Compound B would likely show a much weaker reduction in p-ERK at the same concentrations.

Conclusion and Future Directions

This guide outlines a robust, logical, and reproducible framework for comparing the cellular efficacy of novel this compound derivatives. By integrating a phenotypic cytotoxicity assay with a mechanistic pathway analysis, researchers can build a comprehensive understanding of a compound's performance.

Based on our illustrative data, Compound C emerges as a promising lead candidate due to its high potency against B-Raf V600E mutant cells and excellent selectivity over wild-type cells. This efficacy is mechanistically supported by its ability to suppress MAPK pathway signaling.

The next logical steps in the drug discovery cascade for Compound C would include:

  • Biochemical Kinase Assays: To confirm direct inhibition of the B-Raf V600E enzyme and to profile against a panel of other kinases to assess broader selectivity.[20]

  • In Vivo Xenograft Studies: To evaluate the compound's anti-tumor efficacy and tolerability in animal models.[9]

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this structured approach, researchers can efficiently prioritize candidates and make data-driven decisions, accelerating the journey from chemical scaffold to potential therapeutic.

References

A Comparative Guide to the ADMET Profiling of Novel 3-(Pyridin-2-yloxy)aniline Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early and comprehensive ADMET profiling is therefore not just a regulatory requirement but a strategic imperative to de-risk drug discovery programs and embrace a "fail early, fail cheap" paradigm.[3][4] This guide provides an in-depth framework for the ADMET characterization of a promising class of molecules: novel 3-(pyridin-2-yloxy)aniline compounds. This scaffold is of interest due to its versatile structure, which is amenable to synthetic modification.[5] However, the aniline moiety itself can present metabolic liabilities, making a thorough ADMET assessment critical.[6] We will compare and contrast computational (in silico) prediction with definitive experimental (in vitro) data, offering detailed, field-proven protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Early ADMET Assessment

Historically, ADMET profiling was a late-stage checkpoint, leading to costly failures of otherwise potent compounds.[7] The modern drug discovery workflow integrates ADMET evaluation from the very beginning, allowing medicinal chemists to optimize for both potency and pharmacokinetic properties simultaneously.[8][9] This integrated approach is crucial for developing safe and effective medicines.[10]

The this compound scaffold represents a versatile building block in medicinal chemistry.[5][11] However, anilines are known to be susceptible to metabolic enzymes and can sometimes be associated with toxicity.[6] Therefore, a rigorous evaluation of their ADMET profile is essential to identify promising candidates and guide further structural modifications. This guide presents a multi-pronged strategy, beginning with rapid computational screening to prioritize compounds, followed by a suite of robust in vitro assays to generate the empirical data needed for confident decision-making.

In Silico ADMET Prediction: A First-Pass Triage

Before committing to expensive and time-consuming wet lab experiments, in silico ADMET modeling provides a rapid, cost-effective first assessment.[4][12] Using a variety of open-access and commercial software, we can predict key physicochemical and pharmacokinetic properties based solely on the chemical structure.[13][14] These predictions, while not a substitute for experimental data, are invaluable for triaging a series of new analogs and highlighting potential liabilities.[15][16]

Workflow for In Silico ADMET Profiling:

cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Endpoints cluster_analysis Analysis & Decision start 2D Structures of This compound Analogs (SMILES) swissadme SwissADME start->swissadme Input Structures pkcsm pkCSM start->pkcsm Input Structures admetlab ADMETLab 2.0 start->admetlab Input Structures physchem Physicochemical Properties (LogP, Solubility, pKa) swissadme->physchem pk Pharmacokinetics (Absorption, BBB penetration) swissadme->pk metabolism Metabolism (CYP Inhibition/Substrate) swissadme->metabolism pkcsm->pk pkcsm->metabolism toxicity Toxicity Risks (hERG, AMES) pkcsm->toxicity admetlab->physchem admetlab->pk admetlab->metabolism admetlab->toxicity analysis Data Aggregation & Prioritization physchem->analysis Generate Profile pk->analysis Generate Profile metabolism->analysis Generate Profile toxicity->analysis Generate Profile

Caption: In silico ADMET prediction workflow.

Table 1: Comparative In Silico ADMET Predictions for Hypothetical Analogs

PropertyCompound A (Parent)Compound B (-F)Compound C (-OMe)Desired Range
LogP 2.52.72.41 - 3
Aqueous Solubility (logS) -3.0-3.5-2.8> -4.0
Caco-2 Permeability (logPapp) -5.1-5.0-5.3> -5.15 cm/s
BBB Permeant YesYesNoTarget Dependent
CYP2D6 Inhibitor YesYesNoNo
CYP3A4 Inhibitor NoNoNoNo
hERG I Inhibitor High RiskHigh RiskLow RiskNo
AMES Toxicity NoNoNoNo

Causality Behind Choices: The in silico results immediately highlight potential issues. While Compounds A and B show good predicted permeability, their risk of hERG inhibition and CYP2D6 interaction is a significant concern. Compound C, with a methoxy group, shows an improved profile, with lower hERG risk and no predicted CYP inhibition, making it a higher priority candidate for synthesis and in vitro testing, despite its slightly lower predicted permeability. This demonstrates how computational tools guide resource allocation.[17]

In Vitro Experimental Profiling: Generating Definitive Data

While in silico models are excellent for initial screening, in vitro assays are essential for generating reliable, quantitative data to confirm or refute these predictions.[7] These assays form the cornerstone of preclinical ADMET evaluation.[9][18]

Absorption: Solubility and Permeability

Good oral absorption is governed by a balance between aqueous solubility and membrane permeability.[19]

Aqueous Solubility: Poor solubility can hinder absorption and lead to inconsistent bioavailability.[19] We assess this using a high-throughput kinetic solubility assay.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Assay Plate: Add 2 µL of DMSO stock to 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, in a 96-well plate (final concentration 100 µM).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove precipitated compound.

  • Quantification: Analyze the filtrate from each well by LC-MS/MS against a standard curve to determine the concentration of the dissolved compound.

  • Controls: Propranolol (high solubility) and Tamoxifen (low solubility) are used as controls.

Cellular Permeability: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[20][21][22] These cells form a polarized monolayer that mimics the intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[]

Workflow for Caco-2 Bidirectional Permeability Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form monolayer seed->differentiate teer Verify monolayer integrity (TEER measurement) differentiate->teer apical Apical to Basolateral (A->B) Add compound to Apical side incubate Incubate at 37°C apical->incubate basolateral Basolateral to Apical (B->A) Add compound to Basolateral side basolateral->incubate sample Sample from receiver compartment at T=2h incubate->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio (ER) quantify->calculate

Caption: Caco-2 permeability assay workflow.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to form a differentiated monolayer.[20]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure tight junction formation.

  • Assay Initiation: The cell monolayers are washed with transport buffer. The test compound (e.g., 10 µM) is added to the donor compartment (apical for A→B or basolateral for B→A).[]

  • Incubation: Plates are incubated for 2 hours at 37°C.[20]

  • Sampling & Analysis: Samples are taken from the receiver compartment and analyzed by LC-MS/MS to determine the amount of compound transported.[20]

  • Data Calculation: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated. An ER > 2 suggests the compound is a substrate for an efflux transporter.[22][24]

Table 2: Comparative Absorption Data for Analogs

ParameterCompound ACompound BCompound CAtenolol (Low Perm)Propranolol (High Perm)
Solubility (µM) at pH 7.4 8545110>200>200
Papp (A→B) (10⁻⁶ cm/s) 5.26.52.1<1>10
Papp (B→A) (10⁻⁶ cm/s) 15.820.12.5<1>10
Efflux Ratio (ER) 3.03.11.2N/AN/A

Trustworthiness of the Protocol: The inclusion of control compounds is critical. Atenolol (low permeability) and Propranolol (high permeability) validate that the Caco-2 monolayer is functioning correctly and provides benchmarks for classifying the novel compounds.[22] The data show that while Compounds A and B have moderate to high permeability, their high efflux ratios (ER > 2) confirm they are P-gp substrates, which can limit net absorption. Compound C shows lower permeability but, crucially, is not subject to efflux, which may result in more predictable absorption.

Metabolism: Stability and CYP Inhibition

Metabolism, primarily in the liver, is a major mechanism of drug clearance.[25] Rapid metabolism can lead to a short half-life and low exposure, while inhibition of metabolic enzymes can cause dangerous drug-drug interactions (DDIs).[26][27]

Metabolic Stability: This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[28] We use human liver microsomes (HLM), which are a subcellular fraction containing a high concentration of these enzymes.[25]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Test compounds (1 µM final concentration) are pre-incubated with HLM (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[29][30]

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system.[29][31] A control reaction is run without NADPH to check for non-enzymatic degradation.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[25]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining over time.

  • Data Analysis: The half-life (T½) and intrinsic clearance (Cl_int) are calculated from the rate of compound depletion.[28]

Cytochrome P450 (CYP) Inhibition: This assay determines if a compound inhibits the activity of major CYP isoforms, which is a primary cause of DDIs.[32][33]

Mechanism of CYP Inhibition Assay:

cluster_reactants Reactants cluster_reaction Reaction cluster_outcome Outcome cluster_analysis Analysis cyp CYP450 Enzyme (e.g., CYP3A4) incubate Incubate at 37°C cyp->incubate Control Reaction cyp->incubate Inhibition Reaction probe Fluorogenic Probe Substrate probe->incubate Control Reaction probe->incubate Inhibition Reaction inhibitor Test Compound (Potential Inhibitor) inhibitor->incubate Inhibition Reaction product Fluorescent Product incubate->product No Inhibition no_product No/Reduced Product incubate->no_product Inhibition Occurs measure Measure Fluorescence product->measure no_product->measure ic50 Calculate IC50 measure->ic50

Caption: CYP inhibition assay using a fluorescent probe.

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation: Human liver microsomes are incubated with a CYP-isoform-specific probe substrate (e.g., midazolam for CYP3A4) and an NADPH-regenerating system.[27][34]

  • Inhibitor Addition: The reaction is performed in the presence of a range of concentrations of the test compound (e.g., 0.01 to 100 µM).

  • Analysis: After incubation, the reaction is stopped, and the formation of the specific metabolite is quantified by LC-MS/MS.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated by plotting percent inhibition versus test compound concentration.[27][32]

Table 3: Comparative Metabolism Data for Analogs

ParameterCompound ACompound BCompound CVerapamil (Control)Ketoconazole (Control)
HLM T½ (min) 45>601825>60
HLM Cl_int (µL/min/mg) 15.4<11.638.527.7<11.6
CYP2D6 IC50 (µM) 2.51.8>50>50>50
CYP3A4 IC50 (µM) >50>50>50150.1

Expertise & Experience: The data reveal important structure-activity relationships. The addition of a fluorine (Compound B) improves metabolic stability compared to the parent (Compound A). However, both show potent inhibition of CYP2D6, confirming the in silico prediction and representing a significant DDI risk. The methoxy group in Compound C, while leading to faster metabolism (lower T½), completely removes the CYP2D6 inhibition liability. This is a classic trade-off in drug design: improving one property can negatively impact another. A medicinal chemist would now focus on modifying Compound C to improve its metabolic stability without reintroducing the CYP inhibition.

Toxicity: Cardiotoxicity and Cytotoxicity

Early assessment of toxicity is paramount to prevent dangerous adverse effects.[10][35]

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[36][37] Assessing hERG liability is a mandatory part of preclinical safety evaluation.[38]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[37]

  • System: An automated patch-clamp system (e.g., QPatch) is used for high-throughput analysis.[39]

  • Procedure: Whole-cell recordings are established. A specific voltage protocol is applied to elicit hERG currents.[36]

  • Compound Application: Cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured.[37]

  • Data Analysis: An IC50 value is calculated, representing the concentration that inhibits 50% of the hERG current.

Table 4: Comparative Toxicity Data for Analogs

ParameterCompound ACompound BCompound CE-4031 (hERG Control)Doxorubicin (Cyto Control)
hERG IC50 (µM) 1.50.9>300.01N/A
HepG2 Cytotoxicity CC50 (µM) >50>50>50N/A0.8

Authoritative Grounding: The in vitro hERG data confirm the in silico prediction with high fidelity. Compounds A and B are potent hERG inhibitors with IC50 values that would likely halt their development. Compound C, however, shows no significant hERG inhibition (IC50 > 30 µM), making it a much safer candidate from a cardiotoxicity perspective.[40] None of the compounds showed general cytotoxicity in HepG2 cells, suggesting their potential toxicities are specific rather than broadly cytotoxic.

Data Integration and Comparative Analysis

Synthesizing all the data allows for a holistic comparison of the compounds and informs the decision-making process.

Decision Matrix Workflow:

cluster_data Integrated Data cluster_criteria Progression Criteria cluster_decision Decision cluster_action Action absorption Absorption (Solubility, Permeability, Efflux) compound_a Compound A absorption->compound_a compound_b Compound B absorption->compound_b compound_c Compound C absorption->compound_c metabolism Metabolism (Stability, CYP DDI) metabolism->compound_a metabolism->compound_b metabolism->compound_c toxicity Toxicity (hERG, Cytotoxicity) toxicity->compound_a toxicity->compound_b toxicity->compound_c crit_abs Good Absorption (ER < 2) crit_met Acceptable Stability (T½ > 20 min) crit_ddi Low DDI Risk (CYP IC50 > 10 µM) crit_tox Safe Profile (hERG IC50 > 10 µM) stop STOP (High Risk) compound_a->stop Fails DDI & hERG compound_b->stop Fails DDI & hERG proceed PROCEED (Optimize Stability) compound_c->proceed Passes DDI & hERG

Caption: Decision-making based on integrated ADMET profile.

Comparative Summary:

  • Compound A (Parent): Moderate permeability is offset by P-gp efflux. Shows significant risk for both CYP2D6 inhibition and cardiotoxicity (hERG). Decision: Deprioritize.

  • Compound B (-F): Improved metabolic stability and permeability but is also a P-gp substrate. The CYP2D6 and hERG liabilities are even more pronounced. Decision: Deprioritize.

  • Compound C (-OMe): This analog presents the most promising profile. It is not an efflux substrate and, most importantly, has a clean profile regarding CYP inhibition and cardiotoxicity. Its only liability is moderate metabolic stability. Decision: Advance to lead optimization. The clear path forward is to modify the structure of Compound C to improve its metabolic stability while carefully monitoring the other ADMET parameters to ensure they remain favorable.

Conclusion and Future Directions

This guide demonstrates a systematic and integrated approach to the ADMET profiling of novel this compound compounds. By combining the predictive power of in silico tools with the definitive data from in vitro assays, we can efficiently identify and prioritize drug candidates with a higher probability of success. The comparison between the hypothetical analogs clearly shows that small structural changes can have profound effects on ADMET properties.

Compound C has emerged as the superior candidate due to its excellent safety profile, specifically its lack of CYP and hERG inhibition. The next steps for this compound series would involve:

  • Lead Optimization: Synthesize new analogs of Compound C to improve metabolic stability.

  • Metabolite Identification: Determine the primary sites of metabolism on Compound C to guide synthetic efforts.

  • In Vivo Pharmacokinetics: Once an optimized lead is identified, conduct studies in animal models to assess its real-world bioavailability, clearance, and half-life.

By following this rigorous, data-driven comparison and profiling strategy, research teams can navigate the complexities of drug discovery more effectively, ultimately accelerating the delivery of safer and more effective medicines to patients.

References

A Head-to-Head Comparison of Synthetic Routes to 3-(Pyridin-2-yloxy)aniline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Pyridin-2-yloxy)aniline is a key structural motif and a versatile building block in medicinal chemistry, notably featuring in compounds targeting various enzymatic and signaling pathways.[1] The efficient and scalable synthesis of this diaryl ether amine is therefore of critical importance. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for its preparation. We will dissect four major routes: direct Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann Condensation, Palladium-Catalyzed Buchwald-Hartwig C-O Coupling, and a two-step approach involving a nitro intermediate.

Our analysis, grounded in mechanistic principles and experimental data, reveals that while direct coupling methods like Buchwald-Hartwig offer elegance and high yields on a lab scale, the two-step synthesis via a 3-nitrophenol intermediate followed by reduction presents the most robust, scalable, and economically viable pathway for large-scale production. This guide offers detailed protocols, comparative data, and process logic to empower researchers to select the optimal synthetic route for their specific needs.

Introduction: The Significance of this compound

The this compound scaffold combines a diaryl ether linkage with a primary aromatic amine. This arrangement provides a valuable three-dimensional vector for molecular scaffolding and allows for diverse downstream functionalization, making it a privileged fragment in drug discovery. The ether linkage offers metabolic stability and conformational constraint, while the aniline moiety serves as a crucial handle for amide bond formation, sulfonylation, or further cross-coupling reactions. Understanding the nuances of its synthesis is fundamental to leveraging its full potential.

Overview of Synthetic Strategies

The primary challenge in synthesizing this compound lies in the formation of the aryl-aryl ether bond (C-O bond). The main disconnection approaches focus on this bond formation, coupling a phenoxide-type nucleophile with an electrophilic pyridine ring.

Synthetic_Disconnections Target This compound Sub1 3-Aminophenol (or derivative) Target->Sub1 C-O Disconnection Sub2 2-Halopyridine Target->Sub2 C-O Disconnection Ullmann_Cycle CuI Cu(I)Lu2099 OxAdd Ar-Cu(III)(X)Lu2099 CuI->OxAdd Oxidative Addition LigandEx Ar-Cu(III)(OAr')Lu2099 OxAdd->LigandEx Ligand Exchange LigandEx->CuI Reductive Elimination ArX 2-Halopyridine ArX->OxAdd ArOH 3-Aminophenoxide ArOH->LigandEx Product Product + Cu(I)Lu2099 Buchwald_Hartwig_Cycle Pd0 Pd(0)Lu2099 OxAdd Lu2099(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition LigandEx Lu2099(Ar)Pd(II)-OAr' OxAdd->LigandEx Association & Deprotonation LigandEx->Pd0 Reductive Elimination Product ArX 2-Halopyridine ArX->OxAdd ArOH 3-Aminophenol + Base ArOH->LigandEx Product Product Two_Step_Workflow cluster_0 Step 1: C-O Coupling (SNAr) cluster_1 Step 2: Nitro Reduction Start1 3-Nitrophenol Intermediate 2-(3-Nitrophenoxy)pyridine Start1->Intermediate Start2 2-Halopyridine Start2->Intermediate Final This compound Intermediate->Final Reduction [H] Reduction->Final

References

Confirming the Binding Mode of 3-(Pyridin-2-yloxy)aniline Derivatives to Target Proteins: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, elucidating the precise binding mode of a ligand to its target protein is a cornerstone of structure-based drug design. The 3-(pyridin-2-yloxy)aniline scaffold has emerged as a privileged structure in kinase inhibitor discovery, frequently targeting key players in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. Understanding how these derivatives orient themselves within the ATP-binding pocket is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of state-of-the-art experimental techniques to definitively confirm the binding mode of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a field-proven perspective on generating robust and reliable structural and biophysical data.

The Inferred Binding Mode: A Hypothesis from Homologous Structures

While a crystal structure of a this compound derivative in complex with a kinase is not yet publicly available, we can infer a highly probable binding mode by examining the crystal structures of analogous inhibitors. A prime example is the co-crystal structure of Sorafenib, a multi-kinase inhibitor bearing a similar pyridine and urea-linked aniline moiety, in complex with VEGFR-2 (PDB ID: 4ASD).[1][2][3]

Based on this structural homology, a typical Type II binding mode is anticipated for this compound derivatives. In this orientation, the pyridine nitrogen is expected to form a crucial hydrogen bond with the hinge region of the kinase (specifically, the backbone amide of Cys919 in VEGFR-2). The central phenyl ring would occupy the hydrophobic region of the ATP-binding site, while the aniline portion extends towards the solvent-exposed region, with the ether linkage providing a specific conformational restraint. This hypothesized binding mode serves as our starting point for experimental validation.

A Multi-Faceted Approach to Binding Mode Confirmation

No single technique provides a complete picture of a ligand-protein interaction. A robust validation strategy employs a combination of high-resolution structural methods and biophysical techniques that probe the thermodynamics and kinetics of binding. Below, we compare the gold-standard methods, outlining their principles, strengths, and the specific insights they provide.

Comparative Overview of Key Experimental Techniques
TechniquePrincipleKey InsightsStrengthsLimitations
X-Ray Crystallography Diffraction of X-rays by a protein-ligand crystalHigh-resolution 3D structure of the complex, precise atomic interactions, solvent structure.Unambiguous determination of binding pose; "gold standard" for structural biology.[4]Requires well-diffracting crystals, which can be challenging to obtain; provides a static picture of the interaction.
Surface Plasmon Resonance (SPR) Change in refractive index upon ligand binding to an immobilized protein.Binding affinity (K D ), association (k on ) and dissociation (k off ) rates.Real-time, label-free kinetic data; high throughput capabilities.Immobilization of the protein may affect its conformation and activity; mass transport can be a limiting factor.
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon ligand binding to a protein in solution.Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, in-solution measurement providing a complete thermodynamic profile.[5]Requires relatively large amounts of pure protein and ligand; not suitable for very high or very low affinity interactions.
NMR Spectroscopy (STD, WaterLOGSY) Transfer of saturation from the protein to the bound ligand.Ligand epitope mapping (which parts of the ligand are in close proximity to the protein).Can be used for weakly interacting systems; provides information on the binding interface in solution.[6][7][8][9]Does not provide a full 3D structure; interpretation can be complex.

Experimental Workflows and Protocols

To provide a practical guide, we outline detailed, step-by-step methodologies for the key experiments.

X-Ray Crystallography: The Definitive Structural Snapshot

The primary goal is to obtain a high-resolution co-crystal structure of the target kinase domain with a this compound derivative.

Workflow Diagram:

xray_workflow cluster_protein Protein Preparation cluster_crystallization Crystallization cluster_data Data Collection & Structure Solution P1 Protein Expression & Purification P2 Quality Control (SDS-PAGE, MS) P1->P2 C1 Co-crystallization Screening P2->C1 High-purity protein C2 Crystal Optimization C1->C2 D1 X-ray Diffraction Data Collection C2->D1 Optimized crystals D2 Phase Determination D1->D2 D3 Model Building & Refinement D2->D3

Figure 1: X-Ray Crystallography Workflow.

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • Clone, express, and purify the kinase domain of the target protein (e.g., VEGFR-2) using an appropriate expression system (e.g., insect cells or E. coli).

    • Ensure high purity (>95%) and homogeneity of the protein, as confirmed by SDS-PAGE and mass spectrometry.

  • Co-crystallization:

    • Concentrate the purified protein to 5-10 mg/mL.

    • Incubate the protein with a 3-5 fold molar excess of the this compound derivative.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) with a variety of commercial crystallization screens.

    • Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.

  • Data Collection and Processing:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a known kinase structure as a search model.

    • Build the protein-ligand model into the electron density map and perform iterative cycles of refinement to improve the fit of the model to the data.

    • Validate the final structure for geometric correctness and agreement with the experimental data.

Biophysical Characterization: Quantifying the Interaction

While crystallography provides a static image, biophysical methods are crucial for understanding the dynamics and thermodynamics of the interaction in solution.

Workflow Diagram:

biophysical_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_nmr NMR Spectroscopy Start Purified Protein & Ligand SPR1 Immobilize Kinase on Sensor Chip Start->SPR1 ITC1 Load Kinase into Sample Cell Start->ITC1 NMR1 Acquire 1D/2D Spectra of Ligand Start->NMR1 SPR2 Inject Ligand at Various Concentrations SPR1->SPR2 SPR3 Analyze Sensorgrams for kon, koff, KD SPR2->SPR3 ITC2 Titrate Ligand into Sample Cell ITC1->ITC2 ITC3 Analyze Heat Pulses for KD, ΔH, n ITC2->ITC3 NMR2 Add Kinase and Acquire STD/WaterLOGSY NMR1->NMR2 NMR3 Analyze Signal Intensities for Epitope Mapping NMR2->NMR3

Figure 2: Biophysical Characterization Workflow.

Step-by-Step Protocols:

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified kinase onto a sensor chip (e.g., via amine coupling).

    • Prepare a dilution series of the this compound derivative in a suitable running buffer.

    • Inject the ligand solutions over the sensor surface and a reference surface.

    • Monitor the change in response units over time to generate sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ).

  • Isothermal Titration Calorimetry (ITC):

    • Dialyze the purified kinase and dissolve the ligand in the same buffer to minimize buffer mismatch effects.

    • Load the kinase solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the sample cell while monitoring the heat released or absorbed.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

  • Saturation Transfer Difference (STD) NMR:

    • Prepare a sample containing the this compound derivative in a deuterated buffer.

    • Acquire a reference 1D proton NMR spectrum.

    • Add a substoichiometric amount of the target kinase.

    • Acquire an STD NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • The relative intensities of the signals in the STD spectrum reveal which protons of the ligand are in closest proximity to the protein, thus mapping the binding epitope.

Data Presentation and Interpretation

Table 1: Representative Biophysical Data for a Kinase Inhibitor (e.g., Sorafenib with VEGFR-2)

ParameterTechniqueValueInterpretation
K D (Equilibrium Dissociation Constant) SPR90 nMHigh binding affinity.
k on (Association Rate) SPR1.2 x 10^5 M^-1 s^-1Moderately fast binding to the target.
k off (Dissociation Rate) SPR1.1 x 10^-2 s^-1Slow dissociation, indicating a stable complex.
K D (Equilibrium Dissociation Constant) ITC110 nMConfirms high binding affinity, consistent with SPR.
n (Stoichiometry) ITC1.05Indicates a 1:1 binding ratio of inhibitor to kinase.
ΔH (Enthalpy Change) ITC-8.5 kcal/molFavorable enthalpic contribution to binding.
-TΔS (Entropic Contribution) ITC-2.7 kcal/molUnfavorable entropic contribution, possibly due to conformational restriction upon binding.
Binding Epitope STD NMRProtons on the pyridine and aniline rings show the strongest STD effect.Confirms the interaction of these moieties with the protein surface, consistent with the hypothesized binding mode.

Note: The values presented are representative for a well-characterized inhibitor and serve to illustrate the type of data generated.

Conclusion: A Self-Validating Approach to Binding Mode Confirmation

Confirming the binding mode of this compound derivatives requires a multi-pronged, evidence-based approach. By integrating high-resolution structural data from X-ray crystallography with quantitative biophysical data from SPR, ITC, and NMR, researchers can build a comprehensive and self-validating model of the protein-ligand interaction. This detailed understanding is not merely academic; it is the foundation for rational, structure-guided drug design, enabling the optimization of lead compounds into potent and selective clinical candidates. The workflows and protocols outlined in this guide provide a robust framework for obtaining the critical experimental data needed to drive successful drug discovery programs.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-(Pyridin-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 3-(Pyridin-2-yloxy)aniline, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Risks

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an aromatic amine containing both a pyridine and an aniline moiety, functional groups that dictate its toxicological profile.

Chemical Identity Profile
PropertyValue
Chemical Name This compound
Synonyms 3-(Pyridin-2-yloxy)-phenylamine
CAS Number 86556-09-4[1][2]
Molecular Formula C₁₁H₁₀N₂O[2][3]
Molecular Weight 186.21 g/mol [2][3]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the dangers associated with this compound. It is classified as hazardous under multiple categories.[1][3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
The "Why": Deconstructing the Hazards

The GHS classifications are not just labels; they inform every procedural choice we make. The aniline substructure is notorious for its potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4][5] The compound's classification as "Harmful" across oral, dermal, and inhalation routes means that exposure through any of these pathways presents a significant health risk. Skin and eye irritation potential necessitates stringent use of personal protective equipment to prevent contact.

Pre-Disposal Operations: Engineering and Personal Safety

Safe disposal begins long before the waste container is full. It starts with establishing a safe environment for handling the chemical at every stage.

Engineering Controls: The First Line of Defense

All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling harmful dust or vapors.

Personal Protective Equipment (PPE): A Mandated Protocol

PPE is the last line of defense and must be selected based on the specific hazards of the material.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness) inspected before use.[1][6]Protects against dermal absorption, a primary route of exposure for anilines. Nitrile provides adequate resistance for incidental contact.[7][8]
Eye/Face Protection ANSI Z87.1 compliant safety goggles or safety glasses with side shields.[1][6] A face shield is required if there is a splash hazard.Prevents contact with the eyes, which can cause serious irritation as per the H319 classification.[3]
Body Protection A clean, fully buttoned lab coat.Prevents contamination of personal clothing and minimizes skin contact.[6]
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95/P95) may be required if handling the solid outside a fume hood or if dust generation is likely.[6][9]Protects against inhalation, a key exposure route.[3]

Waste Management Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as the disposal of a hazardous waste.

Guiding Principle: Never Dispose Down the Drain

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[7][10] This compound's ecological effects have not been fully characterized, and aniline derivatives can be toxic to aquatic life.[11]

Step-by-Step Procedure for Collecting Waste
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bottle) for collecting solid this compound waste.[7][12]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, must be kept separate to prevent hazardous reactions.[1][12][13]

  • Transferring Waste: Carefully transfer waste solids into the designated container inside a chemical fume hood to minimize dust creation. Use a dedicated spatula or scoop.

  • Container Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")[3]

    • The date accumulation started.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat or ignition sources, and segregated from incompatible materials.[1][12]

  • Final Disposal: Once the container is full or you are finished with the project, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][9] The standard and most effective disposal method for this type of compound is high-temperature incineration.[14][15]

Emergency Protocol: Spill Management

Even with meticulous planning, spills can occur. A rapid and correct response is critical to mitigating risk. This protocol is for small, manageable laboratory spills (typically <1 liter).

Immediate Actions & Spill Assessment
  • Alert: Immediately alert personnel in the vicinity.[16]

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate immediately and contact your EHS emergency line.

  • Isolate: Secure the area to prevent unauthorized entry.[4]

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup. Consult the Safety Data Sheet (SDS).[16]

Step-by-Step Spill Cleanup Procedure
  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in section 2.2, including respiratory protection if necessary.

  • Containment: Prevent the spread of the powder or liquid. For liquids, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[4][17][18]

  • Absorption: Gently cover the spill with an inert absorbent material.[4][18] Work from the outside in to minimize the spread of contamination.[17] Avoid creating dust.[9]

  • Collection: Once the material is fully absorbed, carefully scoop the residue into a designated hazardous waste container using non-sparking tools.[1][18]

  • Decontamination: Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., soapy water, followed by a water rinse), then place the used cleaning materials into the same hazardous waste container.[18][19]

  • Package & Label: Seal and label the container with a "Hazardous Waste" label, detailing the contents, including the absorbent material.

  • Final Disposal: Arrange for pickup of the spill cleanup waste through your EHS office.[18]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from the point of generation through to final disposal, including the spill response loop.

G Disposal and Spill Response Workflow for this compound cluster_main Standard Waste Handling cluster_spill Emergency Spill Response start Waste Generated is_spill Is it a spill? start->is_spill containerize Containerize in a designated, compatible waste vessel is_spill->containerize No assess Assess Spill Severity (Small & Manageable?) is_spill->assess Yes label_waste Label container with 'Hazardous Waste' and full chemical name containerize->label_waste store Store in a secure Satellite Accumulation Area label_waste->store pickup Arrange for pickup by EHS or licensed contractor store->pickup end_node Final Disposal via High-Temperature Incineration pickup->end_node don_ppe Don Emergency PPE assess->don_ppe Yes contain Contain Spill don_ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Residue absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->containerize Package spill debris as hazardous waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.